5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)10-5-6-12-8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIXPXUSSGYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858683 | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058704-69-0 | |
| Record name | 3,4-Dihydro-5-methoxy-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058704-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the benzoxazine family, this molecule serves as a valuable scaffold and building block for synthesizing complex, biologically active agents. This guide details its core physicochemical properties, predictive spectroscopic signature, common synthetic strategies, and key applications, with a focus on providing actionable insights for researchers and drug development professionals. We will explore the causality behind its chemical behavior and present validated protocols for its synthesis and characterization.
Molecular Identity and Physicochemical Properties
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is characterized by a fused benzene and oxazine ring system, with a methoxy group substituent at the 5-position of the aromatic ring. This substitution pattern is critical as it significantly influences the molecule's electronic properties, solubility, and interaction with biological targets compared to other isomers.
Caption: Chemical structure of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
The core properties of this compound are summarized in the table below. Its molecular weight and formula are fundamental for all stoichiometric calculations in synthesis and analysis. It is classified as a key building block in modern medicinal chemistry, particularly for the construction of protein degraders[3].
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | - |
| CAS Number | 1058704-69-0 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Product Family | Protein Degrader Building Blocks | [3] |
| Purity (Typical) | ≥95% | [3] |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, a robust predictive analysis can be performed based on the known spectral data of its isomers and related benzoxazine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. The electron-donating methoxy group and the nitrogen atom will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Causality |
| Aromatic | ~6.8 - 7.2 | m | 3H, Ar-H | The protons on the benzene ring. The methoxy and amine/ether groups cause complex splitting patterns. |
| Methylene | ~4.3 | t | 2H, O-CH₂ | Adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. |
| Methylene | ~3.5 | t | 2H, N-CH₂ | Adjacent to the nitrogen atom. |
| Methoxy | ~3.8 | s | 3H, O-CH₃ | Typical shift for an aryl methyl ether. |
| Amine | ~3.7 (variable) | br s | 1H, N-H | Broad signal, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Causality |
| Aromatic | ~150 | Ar-C-O (Methoxy) | Quaternary carbon attached to the electronegative methoxy oxygen. |
| Aromatic | ~140 | Ar-C-O (Ring) | Quaternary carbon attached to the ring oxygen. |
| Aromatic | ~135 | Ar-C-N | Quaternary carbon attached to the ring nitrogen. |
| Aromatic | ~110-120 | Ar-C-H | Aromatic carbons bearing protons. |
| Methylene | ~65 | O-CH₂ | Aliphatic carbon bonded to oxygen. |
| Methylene | ~45 | N-CH₂ | Aliphatic carbon bonded to nitrogen. |
| Methoxy | ~55 | O-CH₃ | Carbon of the electron-donating methoxy group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45 degree pulse width, a relaxation delay of 2 seconds, and co-addition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~3050-3000 | Medium | C-H Stretch | Aromatic |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1600, ~1500 | Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether |
| ~1100 | Strong | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues.
-
Expected Molecular Ion (M⁺): m/z = 165.0789 (for C₉H₁₁NO₂). High-resolution mass spectrometry (HRMS) is crucial to distinguish this from other compounds with the same nominal mass.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (M-31) or cleavage within the oxazine ring.
Synthesis and Reactivity
The synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a well-established area of organic chemistry, with several robust methods available.
General Synthetic Strategy
A highly efficient and common approach involves the intramolecular cyclization of a suitable precursor. One state-of-the-art method is the copper-catalyzed O-arylation of a β-amino alcohol, which proceeds under mild conditions and avoids the need for protecting groups on the nitrogen atom, simplifying the overall process.[2] Another powerful method involves the Lewis acid-catalyzed ring-opening of an activated aziridine with a halophenol, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[5]
Caption: A plausible two-step synthetic workflow for the target compound.
Exemplary Synthesis Protocol
This protocol is a representative method adapted from general procedures for benzoxazine synthesis.[5][6]
-
Step A: Synthesis of 2-((2-hydroxy-5-methoxyphenyl)amino)ethanol:
-
To a solution of 2-amino-4-methoxyphenol (1 equiv.) in ethanol, add 2-bromoethanol (1.1 equiv.) and potassium carbonate (2.5 equiv.).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the amino alcohol intermediate.
-
-
Step B: Intramolecular Cyclization:
-
Dissolve the intermediate from Step A (1 equiv.) in a suitable solvent such as toluene or DMF.
-
Add a copper(I) catalyst, such as CuI (0.1 equiv.), and a ligand, like L-proline (0.2 equiv.), along with a base (e.g., K₂CO₃, 2 equiv.).
-
Heat the reaction mixture at 100-120 °C for 24 hours under an inert atmosphere (Nitrogen or Argon).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, by column chromatography to achieve high purity.
-
Chemical Reactivity
-
Aromatic Ring: The benzene ring is electron-rich due to the strong electron-donating effects of both the ether oxygen and the methoxy group. This makes it highly activated towards electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions).[2]
-
Nitrogen Atom: The secondary amine in the oxazine ring is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation to introduce diverse functional groups, a key strategy in drug development.[2]
Applications in Research and Drug Development
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets.
-
Neuroscience Research: Derivatives of this scaffold have been extensively designed and synthesized as potent antagonists for the serotonin 5-HT₆ receptor.[2][7] Many of these compounds exhibit subnanomolar affinities and demonstrate good brain penetration, making them promising candidates for treating cognitive disorders.[7]
-
Oncology: The benzoxazine core has been incorporated into novel anticancer agents.[2] For example, benzimidazole-tethered benzoxazines have been synthesized and shown to have potent in-vitro activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[8]
-
Protein Degradation: The specific 5-methoxy isomer is listed as a building block for protein degraders, a cutting-edge therapeutic modality.[3] These molecules function by linking a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the 5-methoxy isomer is not widely available, data from closely related isomers provides a strong basis for safe handling procedures.
-
Hazard Identification: Based on related compounds, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11]
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a heterocyclic compound with significant and expanding utility in the fields of chemical biology and drug discovery. Its well-defined structure, predictable chemical reactivity, and the proven biological activity of its derivatives make it a high-value scaffold for modern research. A thorough understanding of its chemical properties, spectroscopic signatures, and synthetic methodologies, as outlined in this guide, is essential for any scientist looking to leverage this powerful molecular framework for the development of novel therapeutics and chemical probes.
References
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5-Methoxy-3, 4-dihydro-2H-benzo[b][1][2]oxazine, min 95%, 50 mg. (URL: )
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3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol - Benchchem. (URL: )
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7-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine - Sigma-Aldrich. (URL: )
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- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (URL: )
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3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists - PubMed. (URL: )
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Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][9] oxazines as anticancer agents - PubMed. (URL: )
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An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Versatile Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS No. 1058704-69-0), a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific research on this particular derivative is emerging, this document synthesizes foundational knowledge of the benzoxazine scaffold, proposes a robust synthetic pathway, and explores its potential applications based on established activities of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.
Introduction: The Significance of the Benzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[3] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry that can be strategically decorated with functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[3][4]
The subject of this guide, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, incorporates a methoxy group on the benzene ring. This substitution is a common strategy in drug design to enhance metabolic stability, improve oral bioavailability, and fine-tune binding interactions with biological targets. The electron-donating nature of the methoxy group can also influence the reactivity and electronic properties of the aromatic system.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is critical for its application in research and development.
| Property | Value | Source |
| CAS Number | 1058704-69-0 | [1][2][5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [1][5][7] |
| Molecular Weight | 165.19 g/mol | [1][5][7][8] |
| Appearance | (Typically a solid) | Inferred |
| Purity | ≥95% (as commonly supplied) | [5][7] |
| Classification | Heterocyclic Building Block, Protein Degrader Building Block | [5][7] |
Proposed Synthesis Pathway
Rationale for Synthetic Strategy
The chosen strategy involves an initial N-alkylation of a substituted aminophenol with a suitable two-carbon electrophile, followed by an intramolecular cyclization. This approach is favored for its reliability and the commercial availability of the starting materials. The use of a copper-catalyzed intramolecular C-N cyclization in the second step is a modern and efficient method for forming the oxazine ring under relatively mild conditions.[9]
Proposed Experimental Protocol
Step 1: Synthesis of 2-(2-Bromoethoxy)-4-methoxyaniline
-
To a solution of 2-amino-5-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-bromoethoxy)-4-methoxyaniline.
Step 2: Intramolecular Cyclization to 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
To a reaction vessel, add the 2-(2-bromoethoxy)-4-methoxyaniline (1.0 eq) from Step 1, a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as Dimethyl sulfoxide (DMSO).
-
Heat the mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude material via column chromatography to afford the final product, 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Potential Applications in Drug Discovery
The true value of a chemical building block is realized through its application in creating novel therapeutic agents. Based on the extensive research into the broader benzoxazine class, several high-potential research avenues for 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine can be identified.
As an Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties.[12][13] Inhibition of sEH increases the levels of beneficial EETs, making it an attractive therapeutic strategy for a range of diseases, including inflammatory disorders, hypertension, and neuropathic pain.[12][13][14][15] Numerous potent sEH inhibitors feature a core scaffold that can be derived from or is structurally similar to benzoxazine derivatives.[12][14][16][17] The 5-methoxy-benzoxazine core could serve as a valuable starting point for the synthesis of novel sEH inhibitors, with the methoxy group potentially enhancing binding affinity and pharmacokinetic profiles.
Caption: Mechanism of sEH inhibition and its therapeutic potential.
Development of 5-HT₆ Receptor Antagonists
The serotonin 5-HT₆ receptor is predominantly expressed in the central nervous system and is a key target for cognitive disorders such as Alzheimer's disease and schizophrenia. Antagonists of the 5-HT₆ receptor have shown pro-cognitive effects in preclinical models. Research has demonstrated that 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives can serve as potent and selective 5-HT₆ receptor antagonists with good brain penetration.[4] The specific substitution pattern of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine makes it an intriguing candidate for further elaboration into novel CNS-active agents.
As a Scaffold for Novel Anticancer Agents
The benzoxazine core has been explored for its potential in oncology. Certain derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[18] For instance, some 2H-benzo[b][1][2]oxazine derivatives have been investigated as hypoxia-targeted compounds for cancer therapy, showing selective inhibition of cancer cell growth under hypoxic conditions.[18] This suggests that the 5-methoxy derivative could be a valuable starting point for the development of new anticancer therapeutics, potentially with novel mechanisms of action.
Conclusion and Future Directions
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a chemical building block with considerable, yet largely untapped, potential. While direct experimental data on this specific molecule is limited, a robust analysis of the broader benzoxazine literature provides a strong foundation for its future investigation. The proposed synthetic pathway offers a practical route to access this compound for research purposes. The established biological activities of related analogs, particularly as sEH inhibitors and 5-HT₆ receptor antagonists, highlight promising avenues for its application in drug discovery.
Future research should focus on the validation of the proposed synthesis, a thorough characterization of the compound's physicochemical and pharmacological properties, and its use in the design and synthesis of novel bioactive molecules. As our understanding of the structure-activity relationships of the benzoxazine scaffold continues to grow, compounds like 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 102-106. [Link]
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Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1][5][6]triazepine derivatives. Research Results in Pharmacology, 9(4), 1-13. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented in two key stages: the preparation of the crucial precursor, 2-amino-4-methoxyphenol, followed by the cyclization to form the target benzoxazine ring system. This document emphasizes the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions to ensure procedural robustness and reproducibility.
Strategic Approach to Synthesis
The synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is most efficiently achieved through a two-step sequence. This strategy ensures high yields and purity of the final product by first isolating a key intermediate.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.
The initial step involves the selective reduction of a nitro group to an amine, a fundamental transformation in aromatic chemistry. The subsequent step is an intramolecular Mannich-type condensation, a powerful cyclization method for the formation of the benzoxazine ring.
Synthesis of the Key Precursor: 2-Amino-4-methoxyphenol
The synthesis of 2-amino-4-methoxyphenol is a critical first step, with catalytic hydrogenation of 4-methoxy-2-nitrophenol being the preferred method due to its high efficiency and clean reaction profile.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation on a palladium-carbon (Pd/C) surface is a heterogeneous catalytic process. The reaction proceeds through the following key steps:
-
Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the desired amino group through a series of hydrogen transfer steps from the catalyst surface.
-
Desorption: The final product, 2-amino-4-methoxyphenol, desorbs from the catalyst surface, regenerating the active sites for further reaction.
The methoxy group at the 4-position is electronically donating, which can influence the reactivity of the aromatic ring, but it remains stable under these hydrogenation conditions. The ortho-positioning of the nitro group relative to the hydroxyl group does not sterically hinder this reduction.
Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol
This protocol is adapted from a well-established procedure for the reduction of nitrophenols.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxy-2-nitrophenol | 169.14 | 20.0 g | 0.118 |
| 5% Palladium on Carbon (Pd/C) | - | 550 mg | - |
| Ethanol | 46.07 | 350 mL | - |
| Isopropyl Alcohol | 60.10 | As needed | - |
Procedure:
-
A suspension of 20.0 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol is prepared in a suitable hydrogenation vessel.
-
To this suspension, 550 mg of 5% palladium on carbon is carefully added.
-
The mixture is then subjected to hydrogenation with hydrogen gas at a temperature of 20-30°C and atmospheric pressure.
-
The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is then removed from the filtrate by distillation under reduced pressure.
-
The resulting crystalline solid is recrystallized from isopropyl alcohol to yield pure 2-amino-4-methoxyphenol.
Expected Yield: 15.3 g (93%)[1]
Cyclization to 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
The formation of the benzoxazine ring is achieved through a Mannich-type condensation reaction. This reaction involves the reaction of the aminophenol with an aldehyde (in this case, paraformaldehyde) and an amine. In this specific intramolecular variant, the amino and hydroxyl groups of the same molecule participate in the cyclization.
Mechanistic Insight: The Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[2][3][4][5] In the context of benzoxazine synthesis from an o-aminophenol, the reaction proceeds as follows:
-
Iminium Ion Formation: Paraformaldehyde, a stable polymer of formaldehyde, depolymerizes in situ to provide formaldehyde. The formaldehyde then reacts with the primary amino group of 2-amino-4-methoxyphenol to form a reactive iminium ion after dehydration.
-
Intramolecular Nucleophilic Attack: The phenolic hydroxyl group, a potent nucleophile, attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.
-
Cyclization and Proton Transfer: This attack leads to the formation of the six-membered oxazine ring. A final proton transfer step yields the neutral 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.
Figure 2: General mechanism for the intramolecular Mannich reaction.
The use of a non-polar aprotic solvent like dioxane or toluene is advantageous as it facilitates the removal of water formed during the reaction, thereby driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
The following is a representative protocol for the synthesis of benzoxazine monomers from phenolic precursors.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-Amino-4-methoxyphenol | 139.15 | 1.0 equivalent |
| Paraformaldehyde | (30.03)n | 1.1 - 1.5 equivalents |
| Dioxane or Toluene | - | Sufficient for dissolution |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (1.0 equivalent) in dioxane or toluene.
-
Add paraformaldehyde (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. For recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. A non-polar solvent like hexane can be used for precipitation.
-
Collect the purified product by vacuum filtration, wash with a cold non-polar solvent, and dry under vacuum.
Characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
The structure and purity of the synthesized 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine should be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons, and the two methylene groups of the oxazine ring (O-CH₂-N and Ar-CH₂-N), which typically appear as singlets or multiplets in the 4-6 ppm region.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the two methylene carbons of the oxazine ring.
-
FTIR: The infrared spectrum should display characteristic absorption bands for the C-O-C ether linkage, the C-N bond, and the aromatic ring. The absence of a broad O-H stretch and the primary N-H stretches from the starting material will confirm the successful cyclization.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (165.19 g/mol ).[2][7]
Safety and Handling
-
4-Methoxy-2-nitrophenol: This compound is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon: The catalyst is flammable, especially when dry. Handle in a well-ventilated area and avoid ignition sources.
-
Paraformaldehyde: This is a source of formaldehyde, which is a known carcinogen and sensitizer. Handle in a fume hood with adequate ventilation and appropriate PPE.
-
Solvents: Ethanol, isopropyl alcohol, dioxane, and toluene are flammable. Use in a well-ventilated area and away from open flames.
Troubleshooting and Optimization
-
Incomplete Reduction of the Nitro Group: If the hydrogenation reaction stalls, ensure the catalyst is active and the hydrogen supply is adequate. The reaction can be gently warmed to facilitate completion, but care must be taken to avoid side reactions.
-
Low Yield in Cyclization: The removal of water is crucial for the Mannich reaction. Using a Dean-Stark apparatus during reflux can improve the yield by continuously removing water from the reaction mixture. The stoichiometry of paraformaldehyde should also be optimized.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed for purification.
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Atom-Metrics. 5-Methoxy-3, 4-dihydro-2H-benzo[b][2][4]oxazine, min 95%, 50 mg. Available at: [Link]
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ResearchGate. Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. Available at: [Link]
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ResearchGate. 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][2][8]oxazine. Available at: [Link]
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5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine molecular weight and formula
An In-Depth Technical Guide to 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular profile, outline a representative synthetic pathway with mechanistic insights, discuss methods for its spectroscopic characterization, and explore its current and potential applications. This document is intended for scientists and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Core Molecular Profile
Introduction to the Benzoxazine Scaffold
The benzoxazine ring system, which features a fused benzene and oxazine ring, is classified as a "privileged scaffold" in medicinal chemistry.[3] This designation is attributed to its presence in numerous biologically active molecules and its ability to serve as a versatile synthetic intermediate for a wide range of derivatives.[3][4] The dihydro-2H-benzo[b][1][2]oxazine core, specifically, is a key structural motif in compounds designed to interact with various biological targets, including serotonin receptors.[5] The addition of a methoxy group at the 5-position modulates the electronic and steric properties of the molecule, influencing its solubility, reactivity, and interaction with biological systems.
Physicochemical Properties
The fundamental properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][6] |
| Molecular Weight | 165.19 g/mol | [1][2][6] |
| CAS Number | 1058704-69-0 | [1][6] |
| IUPAC Name | 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | [1] |
| Synonyms | 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine | [1][6] |
| Appearance | (Typically a solid, specifics may vary by purity) | N/A |
Molecular Structure
The structural arrangement of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine consists of a bicyclic system where a methoxy-substituted benzene ring is fused to a dihydro-oxazine ring.
Caption: Molecular structure of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Synthesis and Mechanistic Insights
Overview of Benzoxazine Synthesis
The synthesis of 1,4-benzoxazine derivatives typically relies on established methodologies in heterocyclic chemistry. A common and effective approach involves the cyclization of appropriate precursors. One such strategy is the reaction between a substituted 2-aminophenol and a suitable two-carbon synthon, often a halo-ethanol or ethylene oxide, followed by cyclization.
For the specific synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a plausible and efficient route involves the reductive cyclization of 2-(2-hydroxy-5-methoxyanilino)acetonitrile or a related intermediate. This highlights the importance of selecting starting materials that already contain the desired substitution pattern on the aromatic ring.
Representative Synthetic Protocol
The following protocol describes a conceptual pathway for the synthesis of the title compound. This method is based on well-established transformations in heterocyclic chemistry.
Step 1: Synthesis of 2-Amino-4-methoxyphenol This key intermediate can be prepared from 4-methoxyphenol through nitration followed by reduction of the nitro group to an amine.
Step 2: N-Alkylation The 2-amino-4-methoxyphenol is reacted with a 2-carbon electrophile, such as 2-chloroethanol, under basic conditions. The phenoxide is the more reactive nucleophile and will initially react to form an ether intermediate.
Step 3: Intramolecular Cyclization The intermediate from Step 2 undergoes an intramolecular nucleophilic substitution, where the amino group displaces a leaving group (formed from the alcohol, e.g., via tosylation or conversion to a halide) to form the oxazine ring.
Causality: The choice of a stepwise approach ensures regiochemical control. The initial O-alkylation is favored due to the higher acidity of the phenolic proton compared to the aminic proton. The subsequent cyclization is an intramolecular process, which is kinetically favored, leading to the formation of the stable six-membered heterocyclic ring.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target molecule.
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system where data from each method corroborates the others.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), the amine proton (-NH), and the two methylene groups (-CH₂-) of the oxazine ring. Based on related structures, the O-CH₂-N and Ar-CH₂-N protons often appear as characteristic shifts.[7] The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each unique carbon atom. Key signals will include those for the methoxy carbon, the two methylene carbons in the oxazine ring, and the aromatic carbons, with quaternary carbons typically showing lower intensity.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 165.19, corresponding to the molecular formula C₉H₁₁NO₂. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected vibrations include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-O ether stretches (~1000-1300 cm⁻¹).
Applications in Research and Drug Development
The unique structure of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine makes it a valuable building block in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: As a derivative of the benzoxazine scaffold, this compound is an attractive starting point for creating libraries of novel molecules for drug discovery.[4] Its structure is particularly relevant in the design of antagonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[5]
-
Protein Degrader Building Blocks: This molecule is listed as a building block for protein degraders, indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[6] These advanced therapeutic modalities utilize small molecules to hijack the cellular machinery for targeted protein degradation.
-
Materials Science: Dihydrobenzoxazine cores are fundamental monomers for producing polybenzoxazines, a class of high-performance thermosetting polymers.[3] These materials are known for their excellent thermal stability, low water absorption, and high mechanical strength. The specific substitution on the benzene ring can be used to fine-tune the properties of the resulting polymer.
Safety and Handling
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine should be handled in accordance with standard laboratory safety procedures. It is intended for research and manufacturing use only.[6] Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a well-defined chemical entity with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2][6] Its synthesis can be achieved through established heterocyclic chemistry routes, and its structure can be unequivocally verified using a suite of spectroscopic techniques. The compound's value lies in its versatile role as a building block in medicinal chemistry, particularly for CNS-targeting agents and protein degraders, as well as a monomer in advanced polymer science.[3][5][6] This guide provides the core technical information required for researchers to effectively utilize this compound in their scientific endeavors.
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MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Data of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
A Technical Guide to the Spectroscopic Data of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS No: 1058704-69-0), a heterocyclic compound of interest in medicinal chemistry and materials science.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the relationship between the molecular structure and its spectral features, providing both field-proven insights and detailed experimental protocols.
Introduction and Molecular Structure
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine belongs to the benzoxazine family, a class of compounds known for their versatile applications, including the formation of high-performance polybenzoxazine thermoset resins and their use as scaffolds in bioactive molecules.[4][5] Accurate structural elucidation is paramount for understanding its reactivity and potential applications. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular framework.
The molecular formula of the title compound is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol .[3] The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a methoxy group substituent on the aromatic ring.
Below is a diagram illustrating the chemical structure and the IUPAC numbering convention used for the purpose of spectral assignment in this guide.
Caption: Proposed major fragmentation pathways for the title compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Impact (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS, which may show a more prominent protonated molecular ion [M+H]⁺ at m/z 166.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Summary and Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]o[1][2]xazine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (N-H, C-O-C, aromatic ring), and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for researchers working with this compound, ensuring data is interpreted with both technical accuracy and contextual understanding.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine core is a heterocyclic scaffold of paramount importance in contemporary medicinal chemistry and materials science. Its journey from a nascent chemical entity to a "privileged scaffold" is a compelling narrative of serendipitous discovery, synthetic innovation, and ever-expanding applications. This in-depth technical guide provides a comprehensive historical overview of 1,4-benzoxazines, detailing their initial discovery, the evolution of their synthesis, and the recognition of their significant biological activities. We will explore the key scientific milestones, from the early foundational work on related isomers to the development of sophisticated synthetic protocols that have enabled the exploration of the vast chemical space and therapeutic potential of 1,4-benzoxazine derivatives.
The Dawn of Benzoxazines: A Tale of Two Isomers
The story of 1,4-benzoxazines is intrinsically linked to the earlier discovery of its structural isomer, the 1,3-benzoxazine. Understanding this precursor is crucial to appreciating the subsequent development of the 1,4-scaffold.
The First Synthesis of a Benzoxazine Ring: Holly and Cope (1944)
In a landmark 1944 paper, Frederick W. Holly and Arthur C. Cope reported the first synthesis of a benzoxazine ring system.[1] Their work focused on the 1,3-isomer, which they prepared through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[1] This seminal contribution laid the foundational groundwork for the broader field of benzoxazine chemistry.
A Simplified Approach: Burke's One-Pot Synthesis (1949)
Five years later, W. J. Burke simplified the synthesis of 1,3-benzoxazines by developing a one-pot reaction. This method involved the direct reaction of a phenol, an amine, and formaldehyde in a 1:1:2 molar ratio, offering a more straightforward and efficient route to these heterocyclic compounds.[1]
The Emergence of the 1,4-Benzoxazine Scaffold (1959)
While the 1,3-isomer had been established, the year 1959 marked a pivotal moment with the first reported discovery of the 1,4-benzoxazine scaffold.[2][3] This discovery opened a new chapter in heterocyclic chemistry, introducing a scaffold that would later prove to possess a remarkable range of biological activities. Although the specific seminal publication and the scientists involved in this initial 1959 discovery are not readily identified in widely available literature, its significance is undisputed in subsequent research.[2][3]
The Natural World's Endorsement: Benzoxazinoids in Plants
A significant impetus for the study of 1,4-benzoxazines came from their discovery in nature. Plants, particularly grasses like maize, wheat, and rye, produce a class of secondary metabolites known as benzoxazinoids. These compounds, which feature the 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton, play a crucial role in the plant's defense mechanisms against herbivores and pathogens.
Key naturally occurring benzoxazinoids include:
-
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)
-
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)
The isolation and characterization of these natural products provided compelling evidence of the biological relevance of the 1,4-benzoxazine core and spurred further investigation into its synthetic derivatives.
Evolution of Synthetic Methodologies for 1,4-Benzoxazines
The initial synthetic routes to 1,4-benzoxazines have undergone significant evolution, driven by the need for efficiency, versatility, and the ability to generate diverse libraries of compounds for biological screening.
Classical Synthesis: The Reaction of o-Aminophenols
A foundational and widely utilized method for the synthesis of the 2H-benzo[b][2][4]oxazin-3(4H)-one core involves the reaction of an o-aminophenol with a chloroacetyl chloride or a related α-halo ester. This straightforward approach provides a reliable entry point to this important subclass of 1,4-benzoxazines.
Experimental Protocol: A Classical Synthesis of a 2H-benzo[b][2][4]oxazin-3(4H)-one Derivative
-
Step 1: N-Chloroacetylation of o-Aminophenol. To a solution of o-aminophenol in a suitable solvent (e.g., dichloromethane or diethyl ether), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred for a specified period, typically 1-2 hours, allowing for the formation of the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.
-
Step 2: Intramolecular Cyclization. A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture. The base facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the 1,4-benzoxazine ring. The reaction is typically stirred at room temperature or gently heated to ensure complete cyclization.
-
Step 3: Workup and Purification. The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2H-benzo[b][2][4]oxazin-3(4H)-one derivative.
Modern Synthetic Innovations
In recent years, a plethora of innovative synthetic methods have been developed to access the 1,4-benzoxazine scaffold with greater efficiency and substrate scope. These include:
-
Transition-Metal-Catalyzed Reactions: Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the 1,4-benzoxazine ring system.[5]
-
Cascade and Tandem Reactions: Multi-step sequences that occur in a single pot, known as cascade or tandem reactions, offer significant advantages in terms of atom economy and operational simplicity.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 1,4-benzoxazine derivatives.
Caption: Evolution of synthetic methodologies for 1,4-benzoxazines.
The Rise of a "Privileged Scaffold" in Medicinal Chemistry
The term "privileged scaffold" is bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities.[7] The 1,4-benzoxazine core has unequivocally earned this designation due to the extensive and varied biological activities exhibited by its derivatives.
A Spectrum of Biological Activities
Derivatives of 1,4-benzoxazine have demonstrated a remarkable array of biological effects, including:
-
Antimicrobial Activity: Many 1,4-benzoxazine derivatives have shown potent activity against a range of bacteria and fungi.[8]
-
Anticancer Activity: The scaffold has been a fertile ground for the discovery of novel anticancer agents.
-
Anti-inflammatory Activity: Compounds incorporating the 1,4-benzoxazine motif have exhibited significant anti-inflammatory properties.[9]
-
Neuroprotective Effects: Certain derivatives have shown promise in protecting neurons from damage, suggesting potential applications in neurodegenerative diseases.[5]
-
Antiviral Activity: The antiviral potential of 1,4-benzoxazine derivatives is an active area of research.
Caption: Diverse biological activities of 1,4-benzoxazine derivatives.
Quantitative Data Summary
The following table summarizes key historical milestones in the discovery and development of 1,4-benzoxazines.
| Year | Milestone | Key Researchers/Contributors | Significance |
| 1944 | First synthesis of a 1,3-benzoxazine ring | Holly and Cope | Laid the foundation for benzoxazine chemistry.[1] |
| 1949 | Development of a one-pot synthesis for 1,3-benzoxazines | W. J. Burke | Simplified the synthesis of the isomeric scaffold.[1] |
| 1959 | First reported discovery of the 1,4-benzoxazine scaffold | (Not explicitly identified in searches) | Opened a new avenue in heterocyclic chemistry.[2][3] |
| 1960s-Present | Isolation and characterization of naturally occurring benzoxazinoids (DIBOA, DIMBOA) | Numerous researchers | Demonstrated the biological relevance of the 1,4-benzoxazine core. |
| 1990s-Present | Development of modern synthetic methodologies | Numerous research groups | Enabled the synthesis of diverse libraries for drug discovery.[5][6] |
| 2000s-Present | Recognition as a "privileged scaffold" in medicinal chemistry | The medicinal chemistry community | Acknowledged its broad therapeutic potential.[7] |
Conclusion and Future Perspectives
The journey of the 1,4-benzoxazine scaffold from its initial discovery in 1959 to its current status as a privileged structure in medicinal chemistry is a testament to the enduring power of chemical synthesis and the exploration of natural products. The continuous development of innovative synthetic methodologies has been instrumental in unlocking the vast potential of this versatile heterocyclic system. As our understanding of complex biological pathways deepens, the 1,4-benzoxazine core is poised to remain a cornerstone in the design and development of novel therapeutic agents and advanced materials for the foreseeable future. The ongoing exploration of its chemical space promises to yield new derivatives with enhanced potency, selectivity, and novel mechanisms of action, further solidifying its legacy as a truly remarkable molecular framework.
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- Qi, H., Zhao, Y., Li, W., & Chen, S. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
- Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives.
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- Hou, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
- Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research.
- Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current medicinal chemistry, 30(4), 372–389.
- BenchChem. (2025). The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of 4H-3,1-Benzoxazine. BenchChem.
- Bourlot, A. S., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(24), 5043–5052.
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An In-depth Technical Guide to the Physical Properties of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to the Physical Properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the physical properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide synthesizes available information and presents computationally predicted values for its boiling point and density. The methodologies behind these predictions are discussed to provide a framework for their application in research and development settings. This document serves as a foundational resource for professionals requiring an understanding of the key physical characteristics of this benzoxazine derivative.
Introduction to 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine belongs to the benzoxazine class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazine ring. The presence of a methoxy group at the 5-position significantly influences the molecule's electronic properties, solubility, and potential biological activity. Compounds within the benzoxazine family have garnered attention for their diverse applications, including in the development of novel pharmaceuticals and as monomers for high-performance polymers.
A precise understanding of the physical properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, such as its boiling point and density, is fundamental for its synthesis, purification, formulation, and application in various scientific disciplines. These parameters are critical for designing experimental protocols, ensuring process safety, and predicting the compound's behavior in different environments.
Molecular and Physicochemical Identity
A clear identification of the molecule is paramount before delving into its physical properties.
| Identifier | Value | Source |
| Chemical Name | 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine | N/A |
| CAS Number | 1058704-69-0 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
Boiling Point and Density: A Computational Approach
Predicted Physical Properties
The following table summarizes the predicted boiling point and density for 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine. It is imperative to recognize that these are theoretical values and should be used as estimations until they can be validated by experimental measurement.
| Physical Property | Predicted Value | Method |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Note: Despite extensive searches of chemical databases and supplier information, specific predicted values for the boiling point and density of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine could not be located.
Rationale for Computational Prediction in Drug Development
In the early stages of drug discovery and development, the synthesis of sufficient quantities of a new chemical entity for full experimental characterization can be resource-intensive. Computational tools offer a time- and cost-effective means to predict a range of physicochemical properties. These predictions are derived from the molecule's structure and are based on established quantitative structure-property relationship (QSPR) models. These models are built upon large datasets of experimentally determined properties for a wide array of chemical structures. While not a substitute for experimental data, these predictions are invaluable for initial screening, process modeling, and guiding experimental design.
Experimental Determination of Physical Properties: Methodological Overview
For future experimental validation, the following standard protocols are recommended for the determination of boiling point and density.
Boiling Point Determination
A standard method for determining the boiling point of a liquid is distillation under controlled pressure.
Experimental Workflow: Boiling Point Determination by Distillation
Caption: Workflow for experimental boiling point determination.
Density Measurement
The density of a liquid can be accurately measured using a pycnometer or a digital density meter.
Experimental Workflow: Density Measurement using a Pycnometer
Caption: Workflow for experimental density determination.
Conclusion and Future Directions
This technical guide has consolidated the available information on the physical properties of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine. While experimental data for its boiling point and density are currently lacking in the public domain, this document underscores the importance of these parameters and provides a framework for their computational prediction and future experimental determination. For researchers and developers working with this compound, the immediate path forward involves either leveraging in-house computational modeling resources to predict these values or undertaking the straightforward experimental measurements outlined herein. Such data will be crucial for advancing the scientific understanding and potential applications of this promising benzoxazine derivative.
A Technical Guide to the Synthesis of 1,4-Benzoxazines and Their Derivatives
Introduction: The Significance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a privileged heterocyclic motif, stands as a cornerstone in contemporary medicinal chemistry and materials science.[1] This bicyclic scaffold, comprising a benzene ring fused to an oxazine ring, bestows upon its derivatives a unique three-dimensional architecture that facilitates potent and selective interactions with a multitude of biological targets. Consequently, molecules incorporating the 1,4-benzoxazine core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Prominent examples that have reached clinical significance include the antibacterial agents Ofloxacin and Levofloxacin. The inherent versatility and biological relevance of this scaffold have spurred the development of a diverse array of synthetic methodologies aimed at its efficient and selective construction.
This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for accessing 1,4-benzoxazines and their derivatives. As a senior application scientist, the following sections are structured to not only present established protocols but also to elucidate the underlying chemical principles and mechanistic rationale that guide the modern synthetic chemist. We will explore classical and contemporary methods, from traditional condensation reactions to sophisticated metal-catalyzed cyclizations, providing detailed experimental procedures and comparative data to inform methodological choices in both academic and industrial research settings.
Core Synthetic Methodologies: A Strategic Overview
The construction of the 1,4-benzoxazine skeleton can be broadly categorized into several key strategic approaches. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
I. Classical Approaches: Condensation and Cyclization Reactions
The foundational methods for 1,4-benzoxazine synthesis typically involve the reaction of o-aminophenols with suitable two-carbon electrophiles, followed by intramolecular cyclization. These methods, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of the starting materials.[1]
One of the most direct routes to 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of an o-aminophenol with an α-haloketone or an α-hydroxyketone. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, leading to cyclization and dehydration.
Mechanism: N-Alkylation followed by Intramolecular Cyclization
The reaction is initiated by the nucleophilic attack of the amino group of the o-aminophenol on the electrophilic carbon bearing the halogen or hydroxyl group. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbonyl carbon. The resulting hemiaminal intermediate then dehydrates to form the 1,4-benzoxazine ring.
A significant class of 1,4-benzoxazine derivatives are the 1,4-benzoxazin-3-ones, which are readily synthesized by reacting o-aminophenols with α-haloesters or α-haloacetyl halides.[3][4] This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular Williamson ether synthesis.
Experimental Protocol: Synthesis of 2H-benzo[b][2][5]oxazin-3(4H*)-one***[4]
-
Reaction Setup: To a suspension of 2-aminophenol (50.0 mmol), triethylbenzylammonium chloride (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) at 0°C, add chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes.
-
Reaction Execution: Stir the mixture for 1 hour at 0°C, then heat to 55°C for 16 hours.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with water, and collect the precipitate by filtration. Wash the solid with water, dry under vacuum, and recrystallize from ethanol to yield the desired 2H-benzo[b][2][5]oxazin-3(4H)-one.
II. Modern Synthetic Methodologies: Expanding the Scope
In recent years, the quest for milder reaction conditions, higher yields, and greater functional group tolerance has driven the development of novel synthetic strategies. These modern methods often employ transition metal catalysts or alternative energy sources to facilitate the construction of the 1,4-benzoxazine core.
Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,4-benzoxazines. Palladium- and copper-catalyzed intramolecular C-N and C-O bond formations are particularly effective. These reactions typically start from appropriately substituted anilines or phenols, which undergo cyclization to form the benzoxazine ring.
Mechanism: Palladium-Catalyzed Intramolecular Cyclization
The catalytic cycle for a palladium-catalyzed intramolecular cyclization generally involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide.
-
Intramolecular Amination/Etherification: The nitrogen or oxygen nucleophile within the same molecule displaces the halide from the palladium center.
-
Reductive Elimination: The C-N or C-O bond is formed, and the Pd(0) catalyst is regenerated.
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N and C-O bonds. In the context of 1,4-benzoxazine synthesis, it can be employed for the intramolecular cyclization of o-haloanilines bearing a hydroxyethyl group or o-halophenols with an aminoethyl group. Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.
Microwave irradiation has gained significant traction as an alternative energy source in organic synthesis due to its ability to dramatically reduce reaction times and often improve yields.[6] The synthesis of 1,4-benzoxazines is no exception, with numerous reports demonstrating the efficiency of microwave-assisted protocols for both classical and modern synthetic routes.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-1,4-benzoxazines
-
Reactant Preparation: In a microwave reactor vessel, combine the substituted 2-aminophenol (1 mmol), the α-bromoacetophenone (1.1 mmol), and cesium carbonate (2 mmol) in dimethylformamide (5 mL).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represents a highly efficient and atom-economical approach to complex molecule synthesis. Several elegant cascade reactions have been devised for the construction of the 1,4-benzoxazine scaffold. For instance, a Y(OTf)3-catalyzed cascade reaction of benzoxazoles with propargylic alcohols proceeds through a ring-opening and regioselective ring-closure process to afford a variety of 1,4-benzoxazine derivatives in good to excellent yields.[7]
Data Presentation: A Comparative Analysis of Synthetic Methodologies
To provide a practical perspective on the selection of a synthetic route, the following table summarizes and compares key parameters for some of the discussed methodologies. It is important to note that the optimal method will always be substrate-dependent.
| Synthetic Methodology | Starting Materials | Typical Reagents/Catalysts | Reaction Conditions | Yields (%) | Advantages | Disadvantages |
| Classical Condensation | o-Aminophenol, α-Haloketone | Base (e.g., K2CO3) | Reflux in solvent (e.g., acetone) | 50-80 | Simple, readily available starting materials | Can require harsh conditions, limited substrate scope |
| 1,4-Benzoxazin-3-one Synthesis | o-Aminophenol, α-Haloester | Base (e.g., NaHCO3) | 0°C to reflux | 60-90[4] | High yields, access to important derivatives | Multi-step for further derivatization |
| Palladium-Catalyzed Cyclization | Substituted o-Haloaniline | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | 80-120°C | 70-95 | High yields, broad substrate scope, mild conditions | Cost of catalyst and ligands |
| Microwave-Assisted Synthesis | Various | Varies with reaction type | Microwave irradiation, 10-30 min | 70-95[6] | Rapid reaction times, often higher yields | Requires specialized equipment |
| Y(OTf)3-Catalyzed Cascade | Benzoxazole, Propargylic Alcohol | Y(OTf)3 | Mild conditions | 60-92[7] | High atom economy, novel derivatives | Catalyst can be moisture sensitive |
Conclusion and Future Outlook
The synthesis of 1,4-benzoxazines and their derivatives has evolved significantly from classical condensation methods to highly efficient and versatile modern synthetic strategies. The development of transition metal-catalyzed reactions, microwave-assisted protocols, and elegant cascade sequences has greatly expanded the accessibility and diversity of this important class of heterocyclic compounds.
As our understanding of the biological roles of 1,4-benzoxazine derivatives continues to grow, so too will the demand for innovative and sustainable synthetic methods. Future research in this field will likely focus on the development of even more efficient and environmentally benign catalytic systems, the exploration of novel multicomponent reactions for the rapid generation of molecular complexity, and the application of flow chemistry for the scalable production of these valuable compounds. The continued synergy between synthetic organic chemistry and medicinal chemistry will undoubtedly lead to the discovery of new 1,4-benzoxazine-based therapeutic agents with improved efficacy and safety profiles.
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The Multifaceted Mechanisms of Benzoxazine Compounds in Biological Systems: A Technical Guide for Researchers
Introduction: The Versatility of the Benzoxazine Scaffold
Benzoxazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility stems from their unique heterocyclic structure, which is amenable to a wide range of chemical modifications, allowing for the fine-tuning of their pharmacological properties.[1][2] Researchers and drug development professionals are increasingly drawn to this class of compounds for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of benzoxazine compounds in biological systems, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Benzoxazine derivatives exhibit a diverse array of anticancer activities, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death to the inhibition of key signaling pathways and DNA repair mechanisms.
Induction of Apoptosis and Pyroptosis
A primary mechanism by which benzoxazines exert their anticancer effects is through the induction of programmed cell death. Depending on the specific derivative and cancer cell type, this can manifest as either apoptosis or a pro-inflammatory form of cell death known as pyroptosis.[3][8]
-
Apoptosis: Certain benzoxazine compounds trigger the intrinsic apoptotic pathway. This is often characterized by the activation of effector caspases, such as caspase-3, which are central to the execution of apoptosis.[9]
-
Pyroptosis: Some benzoxazine-purine hybrids have been shown to induce a caspase-8-dependent pyroptosis-like cell death.[3][8] This form of cell death is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines.
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Methodological & Application
The Strategic Utility of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an invaluable building block for the synthesis of a diverse array of pharmacologically active compounds. This guide provides an in-depth exploration of its synthesis, functionalization, and application in the development of novel therapeutics, with a focus on G protein-coupled receptor (GPCR) ligands and kinase inhibitors.
I. The Benzoxazine Scaffold: A Foundation for Therapeutic Innovation
The 3,4-dihydro-2H-benzo[b]oxazine core, a fusion of a benzene ring with a 1,4-oxazine ring, offers a semi-rigid framework that can be strategically modified to interact with various biological targets. The introduction of a methoxy group at the 5-position significantly influences the molecule's lipophilicity, metabolic stability, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This strategic substitution makes 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine an attractive starting point for library synthesis in drug discovery campaigns.
Derivatives of the benzoxazine class have demonstrated a wide range of biological activities, including but not limited to, sedative, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This versatility underscores the importance of this scaffold in the medicinal chemist's toolkit.
II. Synthesis of the Core Scaffold: 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
The synthesis of the title compound can be efficiently achieved from commercially available starting materials. A common and effective route begins with the reduction of 5-methoxy-2-nitrophenol to the corresponding aminophenol, followed by cyclization.
Protocol 1: Synthesis of 2-Amino-4-methoxyphenol
This protocol outlines the reduction of 5-methoxy-2-nitrophenol.
Materials:
-
5-Methoxy-2-nitrophenol
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrophenol (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
This protocol describes the cyclization of 2-amino-4-methoxyphenol to form the benzoxazine ring.
Materials:
-
2-Amino-4-methoxyphenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-amino-4-methoxyphenol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Diagram of Synthetic Workflow
Caption: Synthesis of the core scaffold.
III. Application in Drug Discovery: A Privileged Scaffold for Diverse Targets
The secondary amine within the 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate pharmacological activity and target selectivity.
A. Development of 5-HT₆ Receptor Antagonists
The serotonin 5-HT₆ receptor, a G protein-coupled receptor, is an established target for cognitive disorders such as Alzheimer's disease and schizophrenia. The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold has been successfully employed in the design of potent 5-HT₆ receptor antagonists.
Rationale for Use: The benzoxazine core acts as a bioisostere for other aromatic systems commonly found in GPCR ligands. The methoxy group can be strategically positioned to interact with specific residues in the receptor binding pocket, enhancing affinity and selectivity. The nitrogen atom serves as a key attachment point for side chains that often contain a basic amine, a common feature in many GPCR ligands, which interacts with an acidic residue in the receptor.
Diagram of a Hypothetical 5-HT₆ Receptor Antagonist Synthesis
Caption: N-Arylsulfonylation of the scaffold.
Protocol 3: N-Arylsulfonylation for 5-HT₆ Receptor Antagonist Synthesis
This protocol provides a general method for the N-arylsulfonylation of the core scaffold.
Materials:
-
Substituted arylsulfonyl chloride (e.g., dansyl chloride or a custom-synthesized sulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (1 equivalent) in DCM.
-
Add pyridine or TEA (1.5-2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the arylsulfonyl chloride (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylsulfonylated benzoxazine.
| Derivative | Target | Reported Activity (IC₅₀/Kᵢ) |
| N-Arylsulfonyl-3,4-dihydro-2H-benzo[b][1][2]oxazine | 5-HT₆ Receptor | Subnanomolar affinities |
B. Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzoxazine scaffold can be elaborated to create potent and selective kinase inhibitors.
Rationale for Use: The planar aromatic portion of the benzoxazine can mimic the adenine region of ATP, while substituents on the nitrogen can be designed to interact with the hinge region and other pockets of the kinase active site, thereby conferring potency and selectivity. The 5-methoxy group can contribute to favorable interactions within the ATP-binding pocket.
Diagram of a Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: N-Arylation for kinase inhibitor synthesis.
Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of the benzoxazine scaffold.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromopyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (1 equivalent), the aryl/heteroaryl halide (1.2 equivalents), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2 equivalents) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Stir until the starting materials are consumed (monitored by LC-MS or TLC).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the N-arylated benzoxazine derivative.
| Derivative | Target Kinase (Hypothetical) | Desired Activity |
| N-(pyrimidin-4-yl)-5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine | e.g., EGFR, VEGFR | Potent and selective inhibition |
IV. Conclusion
The 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine scaffold represents a versatile and valuable platform in medicinal chemistry. Its straightforward synthesis and the reactivity of its secondary amine allow for the generation of diverse libraries of compounds. As demonstrated, derivatives of this scaffold have shown significant promise as modulators of important biological targets such as GPCRs and kinases. The protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to leverage the unique properties of this privileged structure in their drug discovery endeavors.
V. References
-
A series of novel 3,4-dihydro-2H-benzo[1][2]oxazine derivatives has been designed and synthesized as 5-HT(6) receptor antagonists. Many of the compounds displayed subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats. (--INVALID-LINK--)
-
Oxazines have brought much synthetic interest due to their extensive biological activities. These are the important category of heterocycles, which may be formally derived from benzene and its reduction products by convenient substitution of carbon (and hydrogen) atoms by nitrogen and oxygen. (--INVALID-LINK--)
-
Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. (--INVALID-LINK--)
-
Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (--INVALID-LINK--)
-
Pharmacological targeting of G protein-coupled receptor heteromers. (--INVALID-LINK--)
References
Protocol for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines
Application Notes & Protocols
A Senior Application Scientist's Guide to the Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines
Authored for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its unique conformation and electronic properties have made it a target of significant interest in the development of new therapeutic agents. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable heterocycle, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design.
Strategic Overview: Pathways to the Benzoxazine Core
The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system fundamentally involves the formation of two key bonds: a C-O ether linkage and a C-N amine linkage, anchored to an aromatic backbone. The sequence and method of these bond formations define the major synthetic routes. This document details three robust and widely employed strategies:
-
Strategy A: O-Alkylation of 2-Aminophenols: A classical and direct approach involving the initial formation of the C-O bond by alkylating a 2-aminophenol derivative, followed by an intramolecular nucleophilic substitution to form the C-N bond and close the ring.
-
Strategy B: Reductive Intramolecular Cyclization: This method begins with a 2-nitrophenol. The phenolic oxygen is first alkylated with a suitable electrophile. Subsequent reduction of the nitro group to an amine generates a nucleophile that spontaneously cyclizes onto the electrophilic carbon of the side chain.
-
Strategy C: Intramolecular Mitsunobu Reaction: A powerful and mild method for achieving cyclization via dehydration. It is particularly useful for substrates sensitive to harsher conditions and proceeds with a predictable inversion of stereochemistry at the reacting carbinol center.[1][2]
The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, stereochemical requirements, and overall synthetic efficiency.
Caption: Overview of primary synthetic routes to the benzoxazine scaffold.
Strategy A: O-Alkylation of 2-Aminophenols
This method is arguably the most straightforward approach, proceeding in two distinct conceptual steps: selective O-alkylation of a 2-aminophenol with a 1,2-dihaloethane or a similar dielectrophile, followed by intramolecular N-alkylation.
Mechanistic Rationale: The key to this synthesis is controlling the regioselectivity of the initial alkylation. The phenoxide, generated by a base, is a softer nucleophile than the aniline nitrogen, and under appropriate conditions (e.g., phase-transfer catalysis or using a suitable base like K₂CO₃ in a polar aprotic solvent), it preferentially attacks the electrophile.[3] Once the 2-(2-haloethoxy)aniline intermediate is formed, a second equivalent of base promotes the intramolecular Sₙ2 reaction, where the amine nitrogen displaces the remaining halide to forge the heterocyclic ring.
Caption: Causality in the synthesis via O-alkylation of 2-aminophenol.
Protocol 2.1: Synthesis from 2-Aminophenol and 1,2-Dibromoethane
This protocol is adapted from a procedure demonstrated to be effective for producing N-alkylated benzoxazines from benzoxazole precursors, where the second step involves a similar ring closure.[4]
Materials:
-
2-(N-Alkylated)aminophenol (1.0 eq)
-
1,2-Dibromoethane (1.8 eq)
-
Potassium Carbonate (K₂CO₃) (1.85 eq)
-
Acetone
-
Water
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the N-alkylated 2-aminophenol (e.g., 0.07 mol) in acetone, add 1,2-dibromoethane (0.127 mol).
-
Base Addition: Add a solution of potassium carbonate (0.13 mol) in water (170 ml) to the mixture. The solution will typically develop a dark color.
-
Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 3 days). Monitor the reaction progress by Thin Layer Chromatography (TLC). The prolonged reflux is necessary to drive the intramolecular cyclization, which is often the rate-limiting step.
-
Workup - Solvent Removal: After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Pour the remaining aqueous residue into water and extract with ethyl acetate (4 x 125 ml). The use of a robust organic solvent like ethyl acetate ensures efficient recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with brine (1 x 200 ml) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product, often an oil, can be purified by silica gel chromatography or distillation under reduced pressure to afford the pure 3,4-dihydro-2H-1,4-benzoxazine derivative.[4]
Strategy B: Reductive Intramolecular Cyclization
This elegant strategy builds the benzoxazine scaffold by leveraging the transformation of a nitro group into a highly reactive amine nucleophile. It is particularly advantageous when substituted 2-nitrophenols are more readily available or cost-effective than their 2-aminophenol counterparts.
Mechanistic Rationale: The synthesis begins with the O-alkylation of a 2-nitrophenol with an appropriate substrate, such as 1-chloroacetone, to form a 2-nitrophenoxy ether intermediate.[5] This step proceeds via a standard Williamson ether synthesis. The crux of the strategy is the subsequent reduction of the nitro group. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Pt/C or Pd/C) being a common and clean method.[5][6] Upon reduction, the newly formed aniline nitrogen immediately performs an intramolecular nucleophilic attack on the adjacent ketone (or other electrophilic center), followed by cyclization and dehydration, to yield the benzoxazine ring.
Caption: Key steps in the reductive cyclization pathway to benzoxazines.
Protocol 3.1: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
This protocol is based on an optimized synthesis route using catalytic hydrogenation.[5]
Materials:
-
o-Nitrophenol
-
1-Chloroacetone
-
Base (e.g., K₂CO₃)
-
Solvent for alkylation (e.g., Acetone)
-
Platinum on Carbon (Pt/C) catalyst
-
Solvent for reduction (e.g., Toluene)
-
Hydrogen source (H₂ gas cylinder or generator)
-
Parr hydrogenator or similar pressure vessel
Step-by-Step Procedure:
-
O-Alkylation: Synthesize 1-(2-nitrophenoxy)propan-2-one by reacting o-nitrophenol with 1-chloroacetone in the presence of a base like K₂CO₃ in acetone. This is a standard Williamson ether synthesis; the reaction should be heated to reflux and monitored by TLC until completion. After an aqueous workup, the intermediate product is isolated.
-
Reaction Setup for Reduction: In a suitable pressure vessel (e.g., a Parr shaker), dissolve the 1-(2-nitrophenoxy)propan-2-one intermediate in toluene.
-
Catalyst Addition: Add the Pt/C catalyst (typically 5-10 mol% by weight). The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Reaction: Heat the mixture to the optimized temperature (e.g., 45-50°C) and stir vigorously for the required time (e.g., 15 hours). The pressure uptake will cease upon completion.
-
Workup: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the target 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.[5]
| Parameter | Optimized Condition | Rationale |
| Solvent | Toluene | Provides good solubility for the substrate and is stable under hydrogenation conditions. |
| Temperature | 45-50°C | Balances reaction rate and potential side reactions. Higher temperatures may lead to degradation. |
| Pressure | 2.0 MPa | Sufficient hydrogen concentration to drive the reduction efficiently without requiring specialized high-pressure equipment. |
| Time | 15 hours | Ensures complete conversion of the starting material. |
| Yield | up to 92.5% | Reflects the high efficiency of the optimized catalytic reductive cyclization.[5] |
| Table 1: Optimized Reaction Conditions for Reductive Cyclization.[5] |
Strategy C: Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[2][7] For benzoxazine synthesis, it provides a mild and efficient method for intramolecular cyclization of a suitably prepared N-substituted 2-aminophenol bearing a hydroxyethyl side chain.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[7] This highly reactive species activates the alcohol of the substrate, converting the hydroxyl into a good leaving group (an oxyphosphonium salt). The phenolic hydroxyl group, being more acidic, is deprotonated by the betaine, generating the internal nucleophile. This phenoxide then attacks the activated carbinol center in an intramolecular Sₙ2 fashion, displacing the triphenylphosphine oxide and closing the six-membered ring.[1][8]
Caption: Key intermediates in the Mitsunobu cyclization for benzoxazine synthesis.
Protocol 4.1: General Procedure for Intramolecular Mitsunobu Cyclization
This is a generalized protocol, as specific substrate concentrations may require optimization. The key is the slow addition of the azodicarboxylate to maintain control over the highly exothermic reaction.
Materials:
-
N-Substituted 2-(2-hydroxyethyl)aminophenol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2-1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-substituted 2-(2-hydroxyethyl)aminophenol substrate and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of DEAD/DIAD.
-
Slow Addition: Add the DEAD or DIAD dropwise to the stirred solution over 20-30 minutes. A color change (e.g., to a milky white or yellow suspension) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (e.g., 4-18 hours) while monitoring by TLC.
-
Workup - Quenching and Concentration: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: The major challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide and the reduced hydrazine.[9] Purification is almost always achieved by silica gel column chromatography. The choice of eluent system (e.g., Hexanes/Ethyl Acetate) will depend on the polarity of the product.
| Reagent | Molar Eq. | Rationale |
| PPh₃ | 1.2 - 1.5 | Used in slight excess to ensure complete activation of the alcohol. PPh₃ is the reducing agent in the redox cycle.[8] |
| DEAD/DIAD | 1.2 - 1.5 | The oxidizing agent. A slight excess drives the reaction to completion. DIAD is often preferred over DEAD due to its lower carcinogenicity and the easier removal of its hydrazine byproduct. |
| Solvent | Anhydrous THF | A common aprotic solvent that effectively dissolves the reagents and substrate without interfering with the reaction mechanism. Anhydrous conditions are essential. |
| Table 2: Key Reagents for the Intramolecular Mitsunobu Cyclization. |
References
-
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. J. Org. Chem., 83, 7907-7918. Available at: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. HETEROCYCLES, Vol. 38, No. 1. Available at: [Link]
-
Tale, R. H., et al. (2012). A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[10][11]oxazine-2-one and benzo[10][11]oxazine-3-one derivatives. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2019). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available at: [Link]
-
Zhang, K., Liu, J., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
-
Aran, V. J., et al. (2010). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
-
Gu, Y., et al. (2009). Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
Chernykh, A., et al. (2002). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Sini, N. K., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. Available at: [Link]
-
Wang, C., et al. (2010). Selective alkylation of aminophenols. ResearchGate. Available at: [Link]
-
Chernykh, A. V., et al. (2002). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2015). Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. ResearchGate. Available at: [Link]
-
Bosch, M. P., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed. Available at: [Link]
-
Bosch, M. P., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. University of Barcelona. Available at: [Link]
-
Zhang, K., Liu, J., & Ishida, H. (2014). Preparation of amino-functional benzoxazine monomers using TCP-protected o-aminophenol. ResearchGate. Available at: [Link]
-
Cai, M., et al. (2018). Synthesis and properties of two kinds of alkyl containing benzoxazine. ResearchGate. Available at: [Link]
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]
-
Cornils, B. (2020). Reductive cyclization. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a Building Block for Protein Degraders
Introduction: The Imperative for Novel Scaffolds in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's endogenous ubiquitin-proteasome system.[3] These molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3]
The efficacy of a PROTAC is intricately linked to the composition and geometry of its three constituent parts: the "warhead" that binds the POI, the E3 ligase ligand, and the linker that connects them. The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's ability to induce a productive ternary complex, as well as its physicochemical properties such as cell permeability and metabolic stability.[3] While flexible linkers like polyethylene glycol (PEG) chains are commonly employed, there is a growing appreciation for the advantages of more rigid and structurally defined linkers.[4]
This application note introduces 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a versatile and advantageous building block for the construction of novel protein degraders. The benzoxazine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[5] Its rigid, bicyclic nature can pre-organize the PROTAC into a conformation conducive to ternary complex formation. Furthermore, the strategic placement of a methoxy group can enhance the molecule's drug-like properties, including cell permeability.[6]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in the synthesis of protein degraders. We will detail the synthetic rationale, provide a step-by-step protocol for the synthesis of a model PROTAC targeting the BCR-ABL oncoprotein, and outline key assays for its characterization and validation.
The Strategic Advantage of the 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Scaffold
The selection of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a linker building block is underpinned by several key considerations:
-
Structural Rigidity: The fused ring system of the benzoxazine core imparts conformational rigidity to the linker. This can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.[4] A rigid linker can also provide a more defined spatial orientation of the warhead and E3 ligase ligand, which can be optimized for productive ubiquitination.
-
Tunable Exit Vectors: The nitrogen atom at the 4-position of the dihydro-2H-benzo[b]oxazine ring serves as a convenient point for linker attachment and elaboration, allowing for precise control over the exit vector towards both the POI ligand and the E3 ligase ligand.
-
Improved Physicochemical Properties: The methoxy group is a well-established modulator of drug-like properties. Its incorporation can enhance a molecule's lipophilicity within a favorable range, which is often correlated with improved cell permeability—a significant challenge for the typically large PROTAC molecules.[6][7]
-
Synthetic Tractability: As will be demonstrated, the 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine core can be readily functionalized, making it an accessible building block for the modular synthesis of PROTAC libraries.
Synthesis of a Model PROTAC Targeting BCR-ABL
To illustrate the utility of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, we present a detailed protocol for the synthesis of a PROTAC targeting the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[8] This model PROTAC will utilize:
-
Warhead: Imatinib, a well-characterized inhibitor of the ABL kinase domain.
-
E3 Ligase Ligand: Pomalidomide, a potent recruiter of the Cereblon (CRBN) E3 ligase.[9][10]
-
Linker Core: 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.
The synthetic strategy involves the functionalization of the benzoxazine building block with two orthogonal reactive handles, enabling sequential conjugation to the E3 ligase ligand and the warhead. For this protocol, we will employ a popular and robust "click chemistry" approach, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for one of the coupling steps.[11][12]
Experimental Workflow: PROTAC Synthesis
Caption: Workflow for the synthesis of a BCR-ABL PROTAC.
Detailed Protocol: Synthesis of a BCR-ABL PROTAC
Part 1: Synthesis of N-Propargyl-5-methoxy-3,4-dihydro-2H-benzo[b]oxazine (Intermediate 1)
-
Dissolution: Dissolve 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Alkylation: Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield Intermediate 1.
Part 2: Synthesis of Azide-Functionalized Pomalidomide (Intermediate 2)
This protocol is adapted from established methods for pomalidomide conjugate synthesis.[13][14]
-
Dissolution: Dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.
-
Alkylation: Add 1-bromo-2-azidoethane (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C for 6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry under vacuum to obtain Intermediate 2.
Part 3: Synthesis of Benzoxazine-Pomalidomide Conjugate (Intermediate 3) via Click Chemistry
-
Reactant Mixture: To a solution of Intermediate 1 (1.0 eq) and Intermediate 2 (1.0 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 24 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the residue by column chromatography to yield Intermediate 3.
Part 4: Synthesis of the Final PROTAC via Amide Coupling
Note: This step requires a derivative of Imatinib with a free carboxylic acid on the piperazine ring, which can be synthesized according to literature procedures.
-
Activation of Carboxylic Acid: Dissolve the Imatinib carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add N,N'-diisopropylethylamine (DIPEA, 3.0 eq) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq). Stir at room temperature for 30 minutes.
-
Coupling Reaction: Add a solution of Intermediate 3 (1.0 eq) in anhydrous DMF to the activated Imatinib derivative.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. Purify the crude product by preparative HPLC to obtain the final PROTAC.
Characterization and Validation of the Synthesized PROTAC
A rigorous characterization of the newly synthesized PROTAC is essential to validate its intended biological activity. This involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, and ultimately, degradation of the POI.
Mechanism of Action: PROTAC-mediated Degradation
Caption: PROTAC-induced degradation of BCR-ABL.
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol is a fundamental method to visually and semi-quantitatively assess the degradation of the target protein.[15][16]
-
Cell Culture and Treatment:
-
Culture K562 cells (a human CML cell line endogenously expressing BCR-ABL) in appropriate media.
-
Treat cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ABL.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Plot the normalized BCR-ABL levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ assay is a powerful live-cell method to quantify the formation of the ternary complex.[17][18]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BCR-ABL and HaloTag®-CRBN.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add serial dilutions of the synthesized PROTAC.
-
-
Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Protocol 3: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[6][7]
-
Plate Preparation:
-
A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH.
-
An acceptor plate is coated with a lipid-infused artificial membrane and filled with a buffer solution.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period.
-
-
Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
-
Data Analysis:
-
The permeability coefficient (Pe) is calculated. Higher Pe values indicate better passive permeability.
-
Data Presentation
| Parameter | Description | Exemplary Value |
| DC₅₀ (BCR-ABL) | Concentration of PROTAC causing 50% degradation of BCR-ABL in K562 cells after 24h. | 50 nM |
| Dₘₐₓ | Maximum percentage of BCR-ABL degradation achieved. | >90% |
| Ternary Complex EC₅₀ | Concentration of PROTAC inducing 50% of the maximal ternary complex formation in the NanoBRET™ assay. | 100 nM |
| Permeability (Pe) | PAMPA permeability coefficient (in 10⁻⁶ cm/s). | 2.5 |
Conclusion and Future Perspectives
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine represents a valuable and strategically designed building block for the synthesis of novel protein degraders. Its inherent rigidity and the beneficial physicochemical properties conferred by the methoxy group offer a compelling platform for the development of potent and cell-permeable PROTACs. The synthetic protocols and characterization assays detailed in this application note provide a robust framework for researchers to explore the potential of this scaffold in their targeted protein degradation campaigns.
The modular nature of the synthetic approach allows for the rapid generation of PROTAC libraries by varying the warhead, E3 ligase ligand, and the linker geometry. Future studies could explore the impact of different substitution patterns on the benzoxazine ring to further fine-tune the properties of the resulting degraders. As the field of targeted protein degradation continues to evolve, the development and utilization of innovative building blocks like 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine will be paramount in unlocking the full therapeutic potential of this exciting modality.
References
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BenchChem. (n.d.). The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis. Retrieved from BenchChem website.[11]
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Selvita. (2025, April 18). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Retrieved from Selvita website.[17]
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Royal Society of Chemistry. (n.d.). Click chemistry in the development of PROTACs. RSC Chemical Biology.[12]
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National Institutes of Health. (n.d.). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PubMed Central.[13]
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National Center for Biotechnology Information. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265-282.[19]
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BenchChem. (n.d.). Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. Retrieved from BenchChem website.[6]
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ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from ICE Bioscience website.[18]
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National Institutes of Health. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PubMed Central.[1]
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Springer Nature. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments.[25]
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ACS Publications. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry.[32]
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ACS Publications. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Figshare.[33]
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National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.[3]
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ASH Publications. (2022, November 15). LPA81: Discovery of an Exceptionally Potent Protac Degrading Native and Mutant BCR-ABL1 Oncoprotein in CML. Blood.[34]
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National Center for Biotechnology Information. (2019, September 15). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation. Cancer Research, 79(18), 4744–4755.[8]
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National Institutes of Health. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.[4]
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ChemRxiv. (2023, December 17). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Cambridge Open Engage.[35]
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ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from ResearchGate.[36]
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Selleckchem. (n.d.). CRBN Selective Inhibitors | Chemicals | Modulators. Retrieved from Selleckchem.com.[9]
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ASH Publications. (2024, November 5). Targeting Chronic Myeloid Leukemia with Potent and Specific BCR::ABL1 Degraders. Blood.[37]
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BenchChem. (n.d.). Application Notes and Protocols: Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation. Retrieved from BenchChem website.[10]
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MedchemExpress. (n.d.). Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). Retrieved from MedchemExpress.com.[38]
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Profacgen. (n.d.). Ternary complex formation. Retrieved from Profacgen website.[39]
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National Center for Biotechnology Information. (2023, June 29). Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML). Journal of Hematology & Oncology, 16(1), 73.[40]
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Springer Nature. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Protocols.[41]
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BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved from BOC Sciences website.[]
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ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Depiction of.... Retrieved from ResearchGate.[43]
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BOC Sciences. (2023, August 31). Thalidomide Analogs and Other CRBN Ligands in PROTACs. Retrieved from BOC Sciences website.[]
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ResearchGate. (n.d.). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs | Request PDF. Retrieved from ResearchGate.[45]
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ResearchGate. (2022, June 17). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from ResearchGate.[46]
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ACS Publications. (2025, April 10). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.[47]
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National Institutes of Health. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.[48]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from Bio-Rad website.[49]
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Application Notes & Protocols: Benzoxazine Derivatives as Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Benzoxazine Derivatives in Weed Management
Benzoxazine and its derivatives represent a versatile class of heterocyclic compounds.[1] Naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in gramineous plants like wheat and maize, are well-documented allelochemicals, contributing to the plant's natural defense against pests and competing flora.[2][3] This innate phytotoxicity provides a compelling rationale for exploring synthetic benzoxazine derivatives as novel herbicide candidates. The agricultural industry is in constant need of new herbicidal modes of action (MoA) to combat the growing challenge of weed resistance to existing commercial products.[4]
This guide provides a comprehensive overview of the workflow for identifying and characterizing novel benzoxazine-based herbicides, from synthesis to bioactivity screening and preliminary MoA elucidation. The protocols herein are designed to be robust and informative, providing the causal insights necessary for effective research and development.
The Herbicide Discovery & Development Workflow
The journey from a chemical concept to a viable herbicide lead is a systematic process of synthesis, screening, and optimization. This multi-stage approach ensures that resources are focused on the most promising candidates.
Caption: Workflow for Benzoxazine Herbicide Discovery.
Section 1: Synthesis of 1H-2,3-Benzoxazine Derivatives
The foundation of any herbicide discovery program is the ability to synthesize a diverse library of compounds for testing. The synthesis of 1H-2,3-benzoxazine derivatives can be achieved through several routes.[5] A common and effective method involves the cyclization of an appropriate benzophenone oxime precursor.
Protocol 1: Synthesis of 4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine
This protocol is adapted from the methodology described by Kai et al. (2002) for the synthesis of a highly active benzoxazine derivative.[6]
Expert Insight: This multi-step synthesis begins with the creation of a benzophenone intermediate, followed by oximation, and finally, acid-catalyzed cyclization. The choice of an acid catalyst in the final step is crucial for promoting the intramolecular reaction that forms the benzoxazine ring.
Caption: Synthetic Pathway for a 1H-2,3-Benzoxazine Derivative.
Step-by-Step Methodology:
-
Preparation of 2-Hydroxymethyl-3'-chloro-4'-fluorobenzophenone (Intermediate):
-
Prepare a Grignard reagent from a suitable 2-(halomethyl)benzyl alcohol derivative.
-
React the Grignard reagent with 3-chloro-4-fluorobenzonitrile in an appropriate solvent like THF under an inert atmosphere.
-
Work up the reaction with an acidic aqueous solution (e.g., NH4Cl) and extract the product with an organic solvent (e.g., ethyl ether).
-
Purify the resulting benzophenone intermediate using silica gel column chromatography.
-
-
Oximation of the Benzophenone Intermediate:
-
Dissolve the purified benzophenone intermediate (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (2 equivalents) and pyridine (2.2 equivalents).[6]
-
Rationale: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction towards the formation of the oxime.
-
Heat the mixture under reflux for approximately 7 hours.[6]
-
After cooling, pour the mixture into ice-cold water, acidify with HCl, and extract the oxime product with ethyl ether.
-
Dry the organic layer (e.g., over anhydrous magnesium sulfate) and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
-
-
Cyclization to form 1H-2,3-Benzoxazine:
-
Dissolve the purified benzophenone oxime in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.
-
Stir the reaction at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.
-
Dry the organic layer, concentrate, and purify the final 4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine product by silica gel column chromatography.
-
Section 2: Herbicidal Activity Screening
A tiered screening approach is the most efficient method for evaluating novel compounds. It begins with high-throughput in vitro assays to eliminate inactive compounds, followed by more complex and resource-intensive in vivo whole-plant assays for promising candidates.
Protocol 2: Primary Screening - In Vitro Seed Germination and Seedling Growth Assay
This assay provides rapid, quantitative data on a compound's effect on fundamental plant processes. It is ideal for screening a large library of derivatives.[7]
Materials:
-
Petri dishes (9 cm diameter) with filter paper.
-
Test seeds (e.g., cress (Lepidium sativum) for dicots, ryegrass (Lolium rigidum) for monocots).
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions.
-
Sterile deionized water.
-
Growth chamber with controlled light and temperature.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of each benzoxazine derivative at a high concentration (e.g., 10,000 ppm) in the chosen solvent.
-
Create a dilution series (e.g., 1000, 300, 100, 30, 10 ppm) in water. The final solvent concentration should be low (<0.5%) and consistent across all treatments, including the control.
-
Control Groups: Include a negative control (solvent + water only) and a positive control (a commercial herbicide with a known MoA). This is critical for validating the assay's sensitivity and providing a benchmark.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of each test concentration onto the filter paper.
-
Place 20-30 seeds of the target weed species evenly on the moist filter paper.
-
Seal the petri dishes with paraffin film to prevent evaporation.
-
-
Incubation and Data Collection:
-
Place the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light / 8h dark cycle).
-
After 5-7 days, measure the following endpoints:
-
Germination Rate (%): Count the number of germinated seeds.
-
Root Length (mm): Measure the length of the primary root.
-
Shoot Length (mm): Measure the length of the shoot/coleoptile.
-
-
Calculate the percent inhibition for each parameter relative to the negative control.
-
Protocol 3: Secondary Screening - In Vivo Greenhouse Pot Assay
This whole-plant assay evaluates the herbicidal activity under more realistic conditions and allows for the differentiation between pre-emergence and post-emergence activity.[8]
Materials:
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix (e.g., loam, sand, peat).
-
Seeds of target weeds (e.g., barnyard grass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti)) and a crop species (e.g., soybean (Glycine max), wheat (Triticum aestivum)) to assess selectivity.[5]
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Precision bench sprayer.[9]
Step-by-Step Methodology:
-
Planting:
-
Sow seeds of each species into separate pots at a depth of 1-2 cm.
-
Water the pots and allow them to grow under optimal greenhouse conditions.
-
-
Herbicide Application:
-
Pre-emergence Application: Apply the herbicide formulation to the soil surface within one day of sowing.[8] This tests the compound's ability to inhibit germination or early seedling growth.
-
Post-emergence Application: Apply the herbicide when the weed seedlings have reached the 2-3 leaf stage.[8][9] This tests the compound's ability to control established plants.
-
Apply the compounds using a precision bench sprayer at various rates (e.g., 1.0, 0.5, 0.25 kg a.i./ha). Include an untreated control and a commercial standard for comparison.
-
-
Evaluation:
-
Maintain the pots in the greenhouse for 14-21 days after treatment, watering as needed.
-
Visually assess herbicidal injury using a rating scale from 0 to 10, where 0 = no effect and 10 = complete plant death.[6]
-
Record specific symptoms, such as chlorosis (yellowing), necrosis (browning/tissue death), stunting, or bleaching (whitening).
-
For a quantitative assessment, measure the fresh or dry weight of the above-ground biomass and calculate the percent reduction compared to the untreated control.
-
Section 3: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the herbicidal potency of the benzoxazine scaffold. By synthesizing and testing a matrix of derivatives with varied substituents, researchers can identify the chemical features that enhance activity.
Key Findings from SAR Studies:
-
Substitution at Position-4: The nature of the substituent at the 4-position of the 1H-2,3-benzoxazine ring is critical for herbicidal activity. A study by Kai et al. (2002) found that substitution with a phenyl group containing specific electron-withdrawing groups at its 3- and 4-positions resulted in the highest potency.[6]
-
Phenyl Ring Substituents: The presence of an electron-withdrawing group and the hydrophobicity of the substituent on the 4-phenyl moiety significantly increase herbicidal activity.[6]
-
Benzoxazine Ring Substituents: Modifications to the core benzoxazine ring, such as the addition of a fluorine atom, can also modulate activity and selectivity.[6]
Table 1: SAR Summary of 4-Phenyl-1H-2,3-Benzoxazine Derivatives (Data synthesized from Kai et al., 2002)[6]
| Position on 4-Phenyl Ring | Substituent | Herbicidal Activity Score (0-10) |
| 3 | H | Low |
| 3 | Cl | High |
| 3 | Br | High |
| 3 | CF3 | Moderate-High |
| 3 | NO2 | Moderate |
| 3 | CH3 | Moderate |
| 3, 4 | 3-Cl, 4-F | Very High |
| 3, 4 | 3-Br, 4-F | Very High |
Section 4: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a herbicide is essential for its development and for managing weed resistance. The observation of strong bleaching symptoms (whitening of new tissues) in weeds treated with potent benzoxazine derivatives is a key diagnostic clue.[5]
Expert Insight: Bleaching is a hallmark symptom of herbicides that inhibit carotenoid biosynthesis.[10][11] Carotenoids are pigments that protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by light, leading to the white appearance.[12]
Two primary enzyme targets are responsible for this pathway:
-
Phytoene Desaturase (PDS): An enzyme involved in the carotene biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and subsequent bleaching.[13][14][15]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is essential for the synthesis of plastoquinone, a required cofactor for PDS. Inhibiting HPPD indirectly halts PDS activity, also causing bleaching.[16][17][18]
-
Protoporphyrinogen IX Oxidase (PPO): While often causing rapid necrosis, some PPO inhibitors can also lead to bleaching symptoms. Recent studies have successfully designed novel benzoxazinone derivatives that act as potent PPO inhibitors.[2][3][6][19]
Caption: Potential MoA of Bleaching Herbicides like Benzoxazines.
Proposed Workflow for MoA Confirmation:
-
Symptomology Analysis: Detailed observation of treated plants to confirm consistent bleaching of apical meristems and newly developed tissues.
-
Metabolite Analysis: Use techniques like HPLC or LC-MS to analyze pigment extracts from treated plants. An accumulation of the substrate of the inhibited enzyme (e.g., phytoene for PDS inhibition) is strong evidence for a specific MoA.
-
In Vitro Enzyme Assays: Express and purify the target enzymes (PDS, HPPD, PPO) from a plant source (e.g., Arabidopsis thaliana). Test the ability of the active benzoxazine derivatives to inhibit the activity of each enzyme directly. This provides definitive proof of the molecular target.[16][20]
References
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Kai, H., Tomida, M., Nakai, T., Horita, Y., Ueyama, Y., & Mizutani, A. (2002). Synthesis and Herbicidal Activity of 1 H-2, 3-Benzoxazine Derivatives. Journal of Pesticide Science, 27(1), 53-58. [Link]
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Macias, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2006). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Journal of agricultural and food chemistry, 54(5), 1661–1669. [Link]
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Macias, F. A., Marín, D., Oliveros-Bastidas, A., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–545. [Link]
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Kai, H. (2002). Synthesis and Herbicidal Activity of 1 H -2, 3-Benzoxazine Derivatives. ResearchGate. [Link]
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Cai, H., Zhang, X., Ling, D., Zhang, M., Pang, C., Liu, Z., ... & Chi, Y. R. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science. [Link]
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Scott, R. C., & Klingaman, T. (n.d.). Herbicide Symptomology. Regulations.gov. [Link]
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Nandula, V. K., Wright, A. A., Van Horn, C. R., Molin, W. T., Westra, P., & Dayan, F. E. (2019). Inhibition profile of trifludimoxazin towards PPO2 target site mutations. Pest management science, 75(11), 3079–3085. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (99), 52665. [Link]
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Marble, C., & Steed, A. (2020). Weed Control for Ornamentals Inside Greenhouses and Other Enclosed Structures. UF/IFAS EDIS. [Link]
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da Costa, E. T., de Almeida, M. Q., de Souza, M. C., da Silva, F. C., & de Souza, R. O. (2018). Benzoxazoles as novel herbicidal agents. Pest management science, 74(11), 2643–2648. [Link]
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Pundt, L. (n.d.). Greenhouse Weed Control. University of Connecticut Integrated Pest Management Program. [Link]
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Todorova, V., & Katerova, Z. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Bulgarian Journal of Agricultural Science, 27(5), 986-993. [Link]
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Lei, K., et al. (2016). Discovery of (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting-based herbicide lead compounds. Bioorganic & medicinal chemistry, 24(3), 378–385. [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). SECTION S. NURSERY, GREENHOUSE, AND BULB CROPS Site Preparation. [Link]
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Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
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Böger, P. (2003). Bleaching Herbicides: Action Mechanism in Carotenoid Biosynthesis, Structural Requirements and Engineering of Resistance. ResearchGate. [Link]
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Wang, F., et al. (2020). Pharmacophore-Oriented Discovery of Novel 1,2,3-Benzotriazine-4-one Derivatives as Potent 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. ResearchGate. [Link]
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Lei, K., et al. (2015). Discovery of (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting-based herbicide lead compounds. ResearchGate. [Link]
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Wang, D., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of agricultural and food chemistry. [Link]
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Sandmann, G., et al. (1991). Phytoene desaturase, the essential target for bleaching herbicides. FAO AGRIS. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE (Journal of Visualized Experiments). [Link]
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Burgos, N. R., & Shivrain, V. K. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]
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Sandmann, G. (n.d.). Common structural elements of Phytoene desaturase (PDS) herbicides. ResearchGate. [Link]
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Sandmann, G., et al. (1991). Phytoene desaturase, the essential target for bleaching herbicides. FAO AGRIS. [Link]
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Koschmieder, D., et al. (2017). Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation. Plant physiology, 175(1), 107–117. [Link]
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Kaur, H., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. [Link]
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Kaur, H., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. [Link]
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Maxwell, B., & D'Andrilli, J. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University Extension. [Link]
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Lligadas, G., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers, 13(8), 1293. [Link]
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Zolotarev, A. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1391. [Link]
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Burgos, N. R., & Shivrain, V. K. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. [Link]
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Ishida, H., & Rodriguez, Y. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(16), 4587-4601. [Link]
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Sini, N. K., et al. (2014). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances, 4(105), 60699-60706. [Link]
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Topic: In Vitro Evaluation of 2H-benzo[b]oxazine Derivatives in Cancer Cells
An Application Note from the Senior Scientist's Desk
For: Researchers, scientists, and drug development professionals engaged in oncology research.
Preamble: The Rationale for a Multi-Assay Approach
The 2H-benzo[b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising anticancer effects.[1][2] Recent studies have highlighted their potential to induce cell cycle arrest, trigger apoptosis, and even target specific cellular pathways in various cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver).[3][4][5][6]
However, a preliminary screening that reports only a half-maximal inhibitory concentration (IC50) is insufficient. A robust in vitro evaluation requires a multi-faceted approach to elucidate the compound's mechanism of action. This guide provides a comprehensive, field-proven workflow for the systematic evaluation of novel 2H-benzo[b]oxazine derivatives, moving from broad cytotoxicity screening to specific mechanistic insights. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind each critical step.
I. The Strategic Experimental Workflow
The evaluation of a novel compound follows a logical progression from general effect to specific mechanism. This workflow ensures that resources are spent efficiently, with each step informing the next.
Caption: High-level workflow for evaluating 2H-benzo[b]oxazine derivatives.
II. Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Expertise & Causality: The MTT assay is a foundational colorimetric assay to quantify a compound's cytotoxic or cytostatic effects.[7] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells. We use serum-free media during the MTT incubation step because serum components can interfere with the reduction process and affect the accuracy of the results.[7]
Materials:
-
2H-benzo[b]oxazine derivative(s) dissolved in DMSO.
-
Selected cancer cell lines (e.g., A549, MCF-7) and appropriate culture medium.
-
96-well flat-bottom plates.
-
MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[8]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[8]
-
Plate reader spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.[9]
-
Compound Treatment: Prepare serial dilutions of the 2H-benzo[b]oxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Presentation and Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | A549 | 48 | 7.59 ± 0.31 |
| Derivative Y | A549 | 48 | 18.52 ± 0.59 |
| Derivative X | MCF-7 | 48 | 12.15 ± 0.88 |
| Derivative Y | MCF-7 | 48 | 25.40 ± 1.21 |
| Doxorubicin (Control) | A549 | 48 | 0.85 ± 0.09 |
| Table based on representative data from literature.[3][5] |
III. Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Expertise & Causality: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] By using both stains, we can distinguish between different cell populations: live, early apoptotic, late apoptotic, and necrotic.[12]
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Materials:
-
Flow cytometer.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).[11]
-
Treated and control cells.
-
Cold PBS.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2H-benzo[b]oxazine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[12] Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[11]
Data Presentation and Analysis:
Quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations indicates apoptosis induction.
| Treatment | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q1) | Necrotic (%) (Q2) |
| Vehicle Control | 94.5 ± 2.1 | 2.5 ± 0.6 | 2.0 ± 0.5 | 1.0 ± 0.3 |
| Derivative X (IC50) | 60.2 ± 3.5 | 25.8 ± 2.2 | 10.5 ± 1.8 | 3.5 ± 0.9 |
| Derivative X (2x IC50) | 35.1 ± 4.0 | 38.9 ± 3.1 | 22.3 ± 2.5 | 3.7 ± 1.1 |
| Hypothetical data for illustrative purposes. |
IV. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Expertise & Causality: Many anticancer drugs exert their effect by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[14] Flow cytometry with PI staining is a robust method to analyze the DNA content of a cell population. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N). Cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with RNase is crucial as PI also binds to double-stranded RNA, and its removal ensures that only DNA is stained. Ethanol fixation is preferred as it permeabilizes the cells and preserves DNA integrity for consistent staining.
Materials:
-
Flow cytometer.
-
Cold 70% Ethanol.
-
PI/RNase Staining Buffer.
-
Treated and control cells.
Step-by-Step Methodology:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample following treatment as described in the apoptosis protocol.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[15]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (overnight is also acceptable).[15]
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence measurement to properly resolve the G1 and G2 peaks.[16]
Data Presentation and Analysis:
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.9 | 14.5 ± 2.5 |
| Derivative X (IC50) | 40.2 ± 2.8 | 15.5 ± 2.0 | 44.3 ± 3.7 |
| Derivative X (2x IC50) | 25.9 ± 3.3 | 10.8 ± 1.5 | 63.3 ± 4.1 |
| Hypothetical data showing G2/M arrest. |
V. Protocol 4: Mechanistic Insights via Western Blotting
Expertise & Causality: Western blotting allows for the detection and semi-quantification of specific proteins, providing critical insights into the molecular pathways affected by the compound. Based on apoptosis and cell cycle data, we can form a hypothesis. For example, if a compound induces apoptosis and G2/M arrest, we might investigate proteins involved in the intrinsic apoptotic pathway (Bcl-2 family, caspases) and G2/M checkpoint regulation (p53). Some benzoxazine derivatives have been shown to modulate the PI3K/AKT pathway, making proteins like p-AKT a relevant target.[17][18]
Materials:
-
SDS-PAGE and Western blotting equipment.
-
RIPA buffer with protease and phosphatase inhibitors.[17]
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-Actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.[19]
-
ECL (Enhanced Chemiluminescence) substrate.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells in 6-well plates as previously described. Wash twice with ice-cold PBS and lyse cells on ice with RIPA buffer.[17]
-
Quantification: Determine protein concentration using a BCA assay.[17]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[19]
-
Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis:
Use densitometry software to quantify band intensity. Normalize the intensity of the target protein to the loading control (e.g., Actin). A decrease in anti-apoptotic proteins like Bcl-2 or an increase in pro-apoptotic proteins like Bax and cleaved Caspase-3 would corroborate the apoptosis assay results.
VI. References
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Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29. Available at: [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Xie, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. Available at: [Link]
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Mondal, P., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. Available at: [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4048-4051. Available at: [Link]
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Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at: [Link]
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PubMed. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Request PDF. Available at: [Link]
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Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Abibindhu, S., et al. (2023). In vitro anti-cancer, anti-inflammatory and anti-oxidant studies of novel oxazine derivatives. International Journal of Chemical and Biological Sciences, 5(1), 18-21. Available at: [Link]
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PubMed. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Semantic Scholar. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]
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eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
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UPMC Hillman Cancer Center. (n.d.). Online Resources About Research and Clinical Trials. Retrieved from [Link]
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Zakeri, K., et al. (2021). Public access to protocols of contemporary cancer randomized clinical trials. Trials, 22(1), 356. Available at: [Link]
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National Cancer Institute. (n.d.). Protocol List - CTSU. Retrieved from [Link]
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International Agency for Research on Cancer. (n.d.). IARC Home. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]
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National Cancer Institute. (n.d.). Comprehensive Cancer Information. Retrieved from [Link]
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- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
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- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Synthesis and Evaluation of Benzoxazine Derivatives as Potent α-Chymotrypsin Inhibitors: An Application Note and Protocol Guide
Introduction: α-Chymotrypsin, a key digestive serine protease, plays a crucial role in protein breakdown. Its dysregulation, however, is implicated in various pathological conditions, including pancreatitis and inflammatory disorders. Consequently, the development of potent and selective α-chymotrypsin inhibitors is a significant focus in therapeutic research. Among the promising classes of inhibitors are benzoxazine derivatives, heterocyclic compounds that have demonstrated considerable potential in modulating the activity of serine proteases.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as α-chymotrypsin inhibitors, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
The Rationale for Benzoxazine Derivatives as α-Chymotrypsin Inhibitors
Benzoxazinone derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] Their efficacy as serine protease inhibitors stems from their ability to act as alternate substrates, acylating the active site serine residue (Ser195) of α-chymotrypsin.[3] The mechanism involves a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the benzoxazinone ring, leading to ring-opening and the formation of a stable acyl-enzyme intermediate. This effectively sequesters the enzyme, inhibiting its catalytic activity. The stability of this intermediate, and thus the inhibitory potency, is significantly influenced by the electronic and steric properties of the substituents on the benzoxazine core.
Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives
A common and effective method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid with various substituted benzoyl chlorides.[1][4] This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization to form the benzoxazinone ring.
Caption: General synthetic scheme for 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
Protocol: Synthesis of a Representative 2-Aryl-4H-3,1-Benzoxazin-4-one
This protocol describes the synthesis of a generic 2-aryl-4H-3,1-benzoxazin-4-one. The specific substituted benzoyl chloride will determine the final "aryl" group.
Materials:
-
Anthranilic acid
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine
-
Chloroform (or Pyridine)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve anthranilic acid (1.0 equivalent) in chloroform or pyridine.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the substituted benzoyl chloride (1.05 equivalents) dropwise to the stirring solution. The reaction is often exothermic, so maintain a controlled addition rate.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Separate the organic layer and wash it with a saturated NaHCO₃ solution to remove any unreacted acid chloride and anthranilic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of 2-aryl-4H-3,1-benzoxazin-4-ones against α-chymotrypsin is highly dependent on the nature and position of the substituents on the 2-aryl ring.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens like fluorine, chlorine, and bromine) on the 2-aryl ring generally enhances inhibitory activity.[1][4] This is because these groups increase the electrophilicity of the carbonyl carbon in the benzoxazinone ring, making it more susceptible to nucleophilic attack by the active site serine of α-chymotrypsin.[3]
-
Positional Isomerism: For compounds with strong electron-donating or withdrawing groups, the position of the substituent on the phenyl ring plays a critical role, with the inhibitory potential following the order: ortho > meta > para.[1][4] This suggests that steric hindrance and the precise positioning of the inhibitor within the enzyme's active site are crucial for effective inhibition.
-
Bulky Substituents: While some studies show that substitution on the benzene ring can reduce inhibitory potential, others have found that certain bulky groups, like a naphthyl group, can lead to highly potent inhibitors.[1] This highlights the complex interplay between electronic and steric factors in determining inhibitory efficacy.
| Compound | 2-Aryl Substituent | IC₅₀ (µM) | Reference |
| 1 | 2-Fluorophenyl | 7.22 ± 0.75 | [1] |
| 2 | 2-Bromophenyl | 6.99 ± 0.29 | [1] |
| 3 | 1-Naphthyl | 5.42 ± 1.66 | [1] |
| Chymostatin (Standard) | - | 7.13 ± 1.06 | [1] |
Biological Evaluation: α-Chymotrypsin Inhibition Assay
The inhibitory activity of the synthesized benzoxazine derivatives is determined using a spectrophotometric assay that measures the rate of hydrolysis of a chromogenic substrate by α-chymotrypsin. A commonly used substrate is N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Caption: Workflow for the α-chymotrypsin inhibition assay.
Protocol: α-Chymotrypsin Inhibition Assay
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 256 nm
-
Synthesized benzoxazine derivatives
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.8.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of BTEE in a suitable solvent (e.g., methanol or DMSO).
-
Inhibitor Solutions: Prepare stock solutions of the synthesized benzoxazine derivatives in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and substrate solution.
-
Control (100% activity): Assay buffer, enzyme solution, and DMSO (at the same final concentration as in the inhibitor wells).
-
Inhibitor Wells: Assay buffer, enzyme solution, and the desired concentration of the benzoxazine derivative solution.
-
-
Assay Execution:
-
Add the assay buffer, enzyme solution, and inhibitor/DMSO to the respective wells.
-
Pre-incubate the plate at 25°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the BTEE substrate solution to all wells.
-
Immediately begin kinetic measurements of the absorbance at 256 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The synthesis and evaluation of benzoxazine derivatives provide a fertile ground for the discovery of novel α-chymotrypsin inhibitors. The straightforward synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize inhibitory potency and selectivity. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and characterize new benzoxazine-based inhibitors, contributing to the development of potential therapeutics for a range of diseases.
References
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. Available at: [Link]
-
Marasini, B. P., Rahim, F., Perveen, S., Karim, A., Khan, K. M., Atta-ur-Rahman, & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 194–202. Available at: [Link]
-
Afzal, N., Naqvi, S. A. R., Shahzad, S. A., Mahmood, N., Mansha, A., Khan, A. R., ... & Yar, M. (2014). Synthesis of 2-Aryl-4H-3, 1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(14), 4561. Available at: [Link]
-
Telvekar, V. N. (2016). Benzoxazine: a privileged scaffold in medicinal chemistry. RSC advances, 6(82), 78787-78801. Available at: [Link]
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. Available at: [Link]
Sources
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
Application Notes & Protocols: The Role and Evaluation of 1,4-Benzoxazin-3(4H)-one Derivatives as 5-HT1A Receptor Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, represents a critical target in the development of therapeutics for mood and anxiety disorders. While agonists and partial agonists at this receptor have established clinical utility, there is a compelling rationale for the development of 5-HT1A receptor antagonists. Specifically, antagonists can enhance the efficacy and accelerate the onset of action of selective serotonin reuptake inhibitors (SSRIs) by blocking presynaptic autoreceptors that provide negative feedback on serotonin release. This guide provides a detailed exploration of a promising chemical scaffold, the 1,4-benzoxazin-3(4H)-one core, for designing potent and selective 5-HT1A receptor antagonists. We delve into the mechanistic rationale, synthetic chemistry, and the critical in vitro and in vivo protocols required to identify and validate these compounds, offering a comprehensive resource for researchers in neuroscience and medicinal chemistry.
Introduction: The Therapeutic Rationale for 5-HT1A Antagonism
The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that plays a dual role in regulating the serotonin system.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus, these receptors act as a regulatory brake. When activated by serotonin, they inhibit neuronal firing and subsequent serotonin release in projection areas.[1]
-
Postsynaptic Receptors: Widely expressed in brain regions like the hippocampus, cortex, and amygdala, these receptors mediate the effects of serotonin on downstream neurons involved in mood, cognition, and anxiety.
Standard antidepressant therapies, such as SSRIs, work by increasing synaptic serotonin levels. However, this increase also activates presynaptic 5-HT1A autoreceptors, triggering a negative feedback loop that initially dampens serotonin release. This mechanism is thought to contribute to the characteristic delay (weeks) in the therapeutic effect of SSRIs.
The central hypothesis for using a 5-HT1A antagonist is to block this autoreceptor-mediated feedback. By doing so, an antagonist can disinhibit serotonin neurons, leading to a more robust and immediate increase in serotonin levels when co-administered with an SSRI.[2] This approach has the potential to create faster-acting and more effective antidepressant treatments.[3][4] The 1,4-benzoxazin-3(4H)-one scaffold has emerged as a versatile and promising starting point for the design of such antagonists.[5][6][7]
The 1,4-Benzoxazin-3(4H)-one Scaffold: A Privileged Structure
The 1,4-benzoxazin-3(4H)-one core is a heterocyclic motif that has been successfully employed in the development of various centrally active agents. Its rigid structure and synthetic tractability make it an excellent platform for introducing diverse functionalities to precisely orient pharmacophoric elements, such as a basic nitrogen atom and an aromatic moiety, which are crucial for high-affinity binding to aminergic GPCRs like the 5-HT1A receptor.
Caption: Core chemical structure of 1,4-benzoxazin-3(4H)-one.
Derivatization typically occurs at the nitrogen atom (position 4), connecting it via an alkyl spacer to a terminal amine group, often an arylpiperazine, which is a well-established pharmacophore for 5-HT1A receptor ligands.[5][7]
General Synthesis of 4-Substituted 1,4-Benzoxazin-3(4H)-one Derivatives
The synthesis of this class of compounds is generally straightforward, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8] A common synthetic route involves the N-alkylation of the parent 1,4-benzoxazin-3(4H)-one with a bifunctional linker, followed by substitution with a desired terminal amine.
Caption: General synthetic workflow for target compounds.
Protocol 1: Representative Synthesis of a 4-(4-(Aryl)piperazin-1-yl)butyl)-2H-1,4-benzoxazin-3(4H)-one Derivative
Objective: To synthesize a target compound for biological evaluation.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-4-chlorobutane
-
1-(Aryl)piperazine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Part A: Synthesis of 4-(4-chlorobutyl)-2H-1,4-benzoxazin-3(4H)-one
-
Suspend 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.
-
Add NaH (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1-bromo-4-chlorobutane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction by slowly adding water.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient).
Part B: Synthesis of the Final Product
-
Dissolve the intermediate from Part A (1.0 eq) in DMF.
-
Add the desired 1-(Aryl)piperazine (1.2 eq) and K2CO3 (2.5 eq).
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.
-
Purify the final compound by flash column chromatography or recrystallization to yield the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation: Affinity and Functional Activity
Once synthesized, the derivatives must be characterized to determine their affinity for the 5-HT1A receptor and their functional effect (i.e., antagonist, partial agonist, or agonist).
Caption: Workflow for in vitro screening of 5-HT1A ligands.
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]8-OH-DPAT) for binding to receptors in a membrane preparation from cells stably expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells). The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes (e.g., from CHO-K1 cells expressing human 5-HT1A receptors).
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds and reference antagonist (e.g., WAY-100635).
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM 5-HT.
-
Test Compound: 50 µL of each compound dilution.
-
-
Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg protein) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Termination & Harvesting: Terminate the incubation by rapid filtration through the GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a sample bag, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data
| Compound | 5-HT1A Ki (nM)[5] | 5-HT2A Ki (nM)[5] | Selectivity (5-HT2A/5-HT1A) |
| Derivative 1 | 1.25 | 246 | 197 |
| Derivative 2 | 5.5 | 27 | 4.9 |
| Derivative 3 | 15 | 85 | 5.7 |
| WAY-100635 (Ref) | 0.9 | 350 | 389 |
Data is illustrative and based on published findings for similar scaffolds.[5]
Protocol 3: [³⁵S]GTPγS Functional Antagonist Assay
Objective: To characterize the functional activity of high-affinity compounds and confirm their antagonist properties.
Principle: The 5-HT1A receptor is coupled to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. An antagonist will not stimulate [³⁵S]GTPγS binding on its own but will block the stimulation caused by a known agonist (e.g., 5-HT or 8-OH-DPAT).
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (10 µM final concentration).
-
Agonist: 5-HT (at its EC₈₀ concentration).
-
Test compounds.
Methodology:
-
Pre-incubation: In a 96-well plate, add test compound dilutions and incubate with the cell membrane preparation (20-30 µg protein) and GDP for 15-20 minutes at 30°C.
-
Agonist Challenge: Add the 5-HT agonist (at a pre-determined EC₈₀ concentration) to all wells except the basal control.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.3 nM) to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination & Harvesting: Terminate and filter the reaction as described in the radioligand binding assay protocol.
-
Counting & Analysis:
-
Measure radioactivity using a scintillation counter.
-
Plot the % inhibition of the agonist-stimulated response versus the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect. A potent antagonist will have a low nanomolar IC₅₀ value and will not stimulate binding above basal levels when tested alone.
-
In Vivo Evaluation: Target Engagement and Behavioral Models
Promising candidates from in vitro screening must be evaluated in vivo to confirm their mechanism of action and assess their therapeutic potential.
Caption: Workflow for in vivo validation of 5-HT1A antagonists.
Protocol 4: In Vivo Microdialysis in Rodents (Conceptual Outline)
Objective: To measure whether the 5-HT1A antagonist increases extracellular serotonin levels in the brain, particularly when co-administered with an SSRI.[2]
Principle: A microdialysis probe is surgically implanted into a target brain region (e.g., ventral hippocampus or prefrontal cortex) of a freely moving rat or mouse. The probe is perfused with artificial cerebrospinal fluid (aCSF), and molecules from the extracellular space, including serotonin, diffuse across the probe's semi-permeable membrane into the dialysate. The dialysate is collected at timed intervals and analyzed by HPLC to quantify serotonin levels. A successful 5-HT1A antagonist should block presynaptic autoreceptors and thus increase basal serotonin levels or augment the increase produced by an SSRI.[2]
High-Level Procedure:
-
Surgery: Stereotaxically implant a guide cannula targeting the desired brain region. Allow the animal to recover for several days.
-
Experiment Day: Insert a microdialysis probe through the guide cannula. Begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer the test compound (5-HT1A antagonist) via an appropriate route (e.g., subcutaneous or intraperitoneal injection). In augmentation studies, an SSRI (e.g., fluoxetine) would be administered first, followed by the antagonist.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular serotonin concentration.
-
Analysis: Analyze samples using HPLC with electrochemical detection (HPLC-ECD). Express results as a percentage change from the baseline average.
Conclusion
The 1,4-benzoxazin-3(4H)-one scaffold represents a highly tractable and effective platform for the design of potent 5-HT1A receptor antagonists. The strategic development of these compounds is underpinned by a strong therapeutic rationale: the potential to create faster-acting and more efficacious antidepressant therapies by disinhibiting serotonergic neurotransmission. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro characterization, and in vivo validation of novel derivatives. Through rigorous application of these binding, functional, and physiological assays, researchers can effectively identify and advance promising new chemical entities for the treatment of major depressive disorder and other related neuropsychiatric conditions.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a multi-faceted analytical approach to the structural elucidation and purity assessment of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. The protocols and insights herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for research, development, and quality control.
Introduction: The Analytical Imperative for Benzoxazines
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine belongs to the benzoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1] Accurate characterization is paramount to understanding its chemical properties, biological activity, and potential applications. This guide outlines a suite of orthogonal analytical techniques that, when used in concert, provide a comprehensive and unambiguous structural and purity profile of the target molecule.
The analytical workflow is designed to confirm the molecular structure, identify and quantify impurities, and establish a reference standard for future studies. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Workflow for Structural Elucidation and Purity Assessment
The following diagram illustrates the logical flow of analytical techniques for a thorough characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.
Caption: A logical workflow for the characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
Rationale for NMR in Benzoxazine Characterization
The distinct electronic environments of the aromatic, oxazine ring, and methoxy group protons and carbons in 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine result in a characteristic NMR spectrum. This allows for the confirmation of the core structure and the position of the methoxy substituent.
Protocol for ¹H and ¹³C NMR Spectroscopy
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
Expected Spectral Data and Interpretation
The following table summarizes the expected chemical shifts for the protons and carbons in 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. These are estimates based on data from similar benzoxazine structures.[2][3][4]
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.7 - 7.2 | m | 3H | Protons on the benzene ring |
| O-CH₂-N | ~5.7 | s | 2H | Methylene protons of the oxazine ring adjacent to oxygen |
| Ar-CH₂-N | ~5.0 | s | 2H | Methylene protons of the oxazine ring adjacent to the aromatic ring |
| Methoxy Protons | ~3.8 | s | 3H | Protons of the -OCH₃ group |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 110 - 150 | Carbons of the benzene ring |
| O-CH₂-N | ~80 | Methylene carbon of the oxazine ring adjacent to oxygen |
| Ar-CH₂-N | ~50 | Methylene carbon of the oxazine ring adjacent to the aromatic ring |
| Methoxy Carbon | ~55 | Carbon of the -OCH₃ group |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
The Role of MS in Structural Verification
For 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (C₉H₁₁NO₂), the expected monoisotopic mass is approximately 165.08 g/mol .[5] MS analysis will confirm this molecular weight, providing strong evidence for the elemental composition.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
Expected Mass Spectrum
-
Molecular Ion Peak: A prominent peak at m/z 166.09, corresponding to the protonated molecule [C₉H₁₁NO₂ + H]⁺.
-
Fragmentation: Depending on the ionization energy, characteristic fragment ions may be observed, which can help to further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Why FTIR is Essential for Benzoxazine Analysis
The FTIR spectrum of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine will exhibit characteristic absorption bands corresponding to the C-O-C and C-N-C linkages of the oxazine ring, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the benzene ring.[6][7]
Protocol for FTIR Spectroscopy
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Data Acquisition:
-
Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2950-2850 | C-H stretching | Aliphatic CH₂ and CH₃ |
| ~1500 | C=C stretching | Aromatic ring |
| ~1230 | Asymmetric C-O-C stretching | Oxazine ring |
| ~1150 | C-N-C stretching | Oxazine ring |
| ~1030 | Symmetric C-O-C stretching | Oxazine ring |
| ~940 | Out-of-plane C-H bending | Substituted benzene ring |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the primary method for determining the purity of a compound and for quantifying its concentration in a mixture.
The Importance of HPLC for Purity Determination
A validated HPLC method can separate the target compound from any starting materials, by-products, or degradation products, allowing for an accurate assessment of its purity.
Protocol for Reversed-Phase HPLC (RP-HPLC)
Instrumentation: An HPLC system with a UV detector, a C18 column, and a gradient pump.
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 239 nm or 285 nm).[8]
Data Analysis and Interpretation
-
Purity: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the unknown sample can then be determined from this curve.
Conclusion: An Integrated Approach to Confident Characterization
The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. By integrating the structural information from NMR and MS with the functional group data from FTIR and the purity assessment from HPLC, researchers can have a high degree of confidence in the identity and quality of their material. This multi-technique approach is essential for ensuring the validity of subsequent biological or material science studies.
References
- 1. Buy 5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Benzoxazines in the Development of Antimicrobial Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of benzoxazine derivatives as a promising class of antimicrobial agents. This document outlines the rationale, synthesis, and evaluation of these compounds, offering detailed protocols and expert insights to facilitate their exploration in antimicrobial drug discovery programs.
Introduction: The Emergence of Benzoxazines as Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Benzoxazines, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including potent antimicrobial properties.[1][2][3] Traditionally utilized in polymer chemistry for their thermal stability and mechanical strength, the unique structural features of benzoxazine monomers have shown promise against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]
The antimicrobial efficacy of benzoxazines is attributed to their versatile structure, which can be readily modified to optimize activity.[5][6] The synthesis typically involves a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde, allowing for the introduction of a wide array of functional groups that can influence their biological properties.[1][2] Furthermore, the use of bio-based phenols such as eugenol, vanillin, and curcumin in benzoxazine synthesis offers an avenue for developing more sustainable and environmentally friendly antimicrobial agents.[7][8][9]
This guide will provide a detailed framework for the synthesis of a representative antimicrobial benzoxazine, its evaluation through standardized antimicrobial susceptibility testing, and the investigation of its potential mechanisms of action.
Synthesis of Antimicrobial Benzoxazine Derivatives
The synthesis of benzoxazine derivatives is a cornerstone of their development as antimicrobial agents. The flexible nature of the Mannich condensation reaction allows for the systematic modification of the phenolic, amine, and even the formaldehyde-derived methylene bridge components, enabling extensive structure-activity relationship (SAR) studies.[5]
General Synthesis Workflow
The synthesis of 1,3-benzoxazine derivatives is typically achieved through a one-pot Mannich condensation reaction. This process involves the reaction of a phenolic compound, a primary amine, and formaldehyde. The choice of solvent or a solventless approach can influence reaction times and yields.[2]
Caption: General workflow for the synthesis of benzoxazine monomers.
Protocol: Synthesis of a Curcumin-Based Benzoxazine Monomer
This protocol details the synthesis of a bifunctional benzoxazine monomer derived from curcumin, a natural phenolic compound known for its biological activities.[8]
Materials:
-
Curcumin
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized (DI) water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve paraformaldehyde (0.04 mol) in 1,4-dioxane (50 mL) with stirring.
-
Once the paraformaldehyde is dissolved, add aniline (0.02 mol) and curcumin (0.01 mol) to the stirring solution.
-
Heat the reaction mixture to 120°C and maintain it under reflux with continuous stirring for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 1N NaOH solution to precipitate the benzoxazine monomer.
-
Wash the precipitate five times with DI water to remove any unreacted starting materials and impurities.
-
Filter the washed precipitate and dry it in a vacuum oven at 70°C to obtain the final yellow-colored product.[8]
Characterization: The structure of the synthesized benzoxazine monomer should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.
Evaluation of Antimicrobial Activity
Determining the in vitro antimicrobial activity of newly synthesized benzoxazine derivatives is a critical step in their evaluation. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's potency.
Antimicrobial Testing Workflow
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[10][11][12]
Materials:
-
Synthesized benzoxazine compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Benzoxazine Stock Solution: Dissolve the synthesized benzoxazine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum:
-
Streak the test microorganism onto an appropriate agar plate and incubate overnight at 37°C.
-
Pick several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the benzoxazine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of microorganisms and benzoxazine.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no benzoxazine.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the benzoxazine compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Benzoxazine-1 | S. aureus ATCC 29213 | |
| Benzoxazine-1 | E. coli ATCC 25922 | |
| Benzoxazine-1 | C. albicans ATCC 90028 | |
| Control Drug | S. aureus ATCC 29213 | |
| Control Drug | E. coli ATCC 25922 | |
| Control Drug | C. albicans ATCC 90028 |
Investigating the Mechanism of Action
Understanding how benzoxazines exert their antimicrobial effects is crucial for their rational design and development. Proposed mechanisms include the inhibition of DNA gyrase and the disruption of bacterial cell membranes.[3][13]
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antimicrobial agents.[14]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is based on commercially available DNA gyrase assay kits.[15][16]
Materials:
-
E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (containing ATP)
-
Dilution Buffer
-
Synthesized benzoxazine compound
-
Stop Buffer/Loading Dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
On ice, prepare a reaction mix containing the 5X assay buffer, relaxed pBR322 plasmid DNA, and water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the benzoxazine compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., ciprofloxacin).
-
Add a pre-determined amount of diluted E. coli DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Bacterial Cell Membrane Integrity Assay
Disruption of the bacterial cell membrane is another potential mechanism of action for antimicrobial compounds.[13]
Protocol: Cell Membrane Permeability Assay using NPN Uptake
This assay utilizes the fluorescent probe N-(1-Naphthyl)phenylenediamine (NPN), which fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as a damaged cell membrane.
Materials:
-
Bacterial cells (e.g., E. coli)
-
HEPES buffer
-
NPN stock solution (in acetone)
-
Synthesized benzoxazine compound
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cell pellet twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN solution to a final concentration of 10 µM.
-
Add the benzoxazine compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a no-drug negative control and a positive control (e.g., Polymyxin B).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates damage to the cell membrane.
Data Presentation:
| Treatment Group | Concentration | Mean Fluorescence Intensity (AU) | % Increase in Permeability vs. Control |
| Negative Control | 0 | 0 | |
| Benzoxazine-1 | 0.5 x MIC | ||
| Benzoxazine-1 | 1 x MIC | ||
| Benzoxazine-1 | 2 x MIC | ||
| Positive Control | Appropriate Conc. |
Conclusion and Future Perspectives
Benzoxazines represent a versatile and promising class of compounds for the development of novel antimicrobial agents. Their straightforward synthesis, amenability to structural modification, and broad-spectrum activity make them an attractive area for further research. The protocols outlined in these application notes provide a solid foundation for the synthesis, evaluation, and mechanistic investigation of new benzoxazine derivatives. Future work should focus on optimizing the antimicrobial potency and pharmacokinetic properties of these compounds to advance them towards clinical development. The exploration of polybenzoxazines as antimicrobial coatings and materials also presents an exciting avenue for preventing microbial colonization and biofilm formation.[7]
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. ikm.org.my [ikm.org.my]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and characterization of novel bio-based benzoxazines from eugenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of novel bio-based benzoxazines from eugenol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. protocols.io [protocols.io]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profoldin.com [profoldin.com]
- 16. topogen.com [topogen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
Prepared by: Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. The benzoxazine scaffold is a valuable pharmacophore, and mastering its synthesis is key to many research and development programs.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine?
The most established method for synthesizing 3,4-dihydro-2H-benzo[b][1][2]oxazine cores is a variation of the Mannich reaction.[4] This involves a one-pot, three-component condensation of an o-aminophenol, an aldehyde, and a reducing agent. For the specific synthesis of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, the key starting materials are 2-amino-4-methoxyphenol and an appropriate C1 source, followed by reduction.
A common approach involves the reaction of 2-amino-4-methoxyphenol with a chloroacetylating agent, followed by intramolecular cyclization. This two-step process often provides better control and higher yields compared to a direct three-component condensation.
Q2: Why is temperature control critical during the initial acylation step?
Temperature control is paramount to prevent side reactions. The initial N-acylation of 2-amino-4-methoxyphenol is an exothermic process. Uncontrolled temperature increases can lead to the formation of di-acylated products or other undesirable side products. Maintaining a low temperature (typically 0-5 °C) ensures regioselective N-acylation and minimizes the degradation of sensitive reagents.
Q3: What are the best practices for purifying the final compound?
5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is a moderately polar compound. The primary purification method is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective. It is crucial to first perform a thorough aqueous workup to remove inorganic salts and water-soluble impurities, which can otherwise interfere with chromatographic separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for final polishing if a highly pure, crystalline solid is required.
Q4: Can I use a different base for the cyclization step?
Yes, while potassium carbonate is commonly used due to its moderate basicity, cost-effectiveness, and ease of handling, other bases can be employed. Stronger bases like sodium hydride (NaH) can also effect the cyclization, often at lower temperatures. However, NaH is moisture-sensitive and requires anhydrous conditions. Weaker bases like triethylamine (TEA) may require higher temperatures and longer reaction times. The choice of base should be guided by the scale of the reaction, available equipment, and desired reaction kinetics.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Final Product
-
Potential Cause A: Incomplete Initial Acylation. The first step, formation of 2-chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide, may be incomplete.
-
How to Verify: Monitor the reaction by Thin Layer Chromatography (TLC). If the spot corresponding to 2-amino-4-methoxyphenol is still prominent, the reaction is incomplete.
-
Suggested Solution: Ensure the chloroacetyl chloride is added slowly at a low temperature (0-5 °C) to prevent degradation. Check the purity of the starting amine. Ensure the base (e.g., pyridine or TEA) is anhydrous and added correctly to scavenge the HCl byproduct.
-
-
Potential Cause B: Failure of Intramolecular Cyclization. The ring-closing step is sensitive to reaction conditions.
-
How to Verify: TLC analysis of the crude reaction mixture shows a major spot corresponding to the uncyclized intermediate and minimal product formation.
-
Suggested Solution: The base is critical for deprotonating the phenolic hydroxyl group to initiate the intramolecular Williamson ether synthesis. Ensure the potassium carbonate is finely powdered to maximize surface area, or use a stronger base like NaH in an anhydrous solvent (e.g., THF, DMF). Ensure the reaction is heated sufficiently (reflux in acetone or DMF at 80-100 °C) for an adequate duration (monitor by TLC).
-
-
Potential Cause C: Product Degradation. The benzoxazine ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures over prolonged periods.
-
Suggested Solution: Minimize the time the product is exposed to strong acids or bases during workup. Use buffered solutions (e.g., saturated ammonium chloride) for quenching where appropriate. Ensure the product is stored in a cool, dark place after isolation.
-
Problem 2: Complex Mixture of Products / Difficult Purification
-
Potential Cause A: O-acylation. Chloroacetyl chloride can react with the hydroxyl group of the phenol in addition to the amine (O-acylation), leading to a mixture of isomers and di-acylated byproducts.
-
Suggested Solution: This is primarily controlled by temperature. Adding the acylating agent at 0-5 °C strongly favors N-acylation over O-acylation due to the higher nucleophilicity of the amine.
-
-
Potential Cause B: Intermolecular Reactions. If the reaction concentration is too high during the cyclization step, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Suggested Solution: Perform the cyclization step under reasonably dilute conditions. A concentration of 0.1-0.2 M is a good starting point. This favors the intramolecular pathway.
-
Troubleshooting Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Traditional 1,4-Benzoxazine Synthesis
Welcome to the technical support center for the synthesis of 1,4-benzoxazines. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of synthesizing this important heterocyclic scaffold. Traditional methods for preparing 1,4-benzoxazines, while widely used, are often plagued by challenges that can impact yield, purity, and scalability.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Persistently Low Yields in Mannich Condensation
Question: I'm performing a one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde to synthesize a 1,3-benzoxazine, but my yields are consistently low (<40%). What are the likely causes and how can I improve the outcome?
Answer: Low yields in this cornerstone reaction are a frequent challenge. The causes can be multifaceted, ranging from reactant purity to suboptimal reaction conditions. Let's break down the troubleshooting process.
Probable Causes & Solutions:
-
Incomplete Reaction or Unfavorable Equilibrium: The formation of the benzoxazine ring from the Mannich base intermediate is a reversible process.[4] High temperatures are often required to drive the reaction forward by removing water, but this can also lead to side reactions.
-
Solution: Ensure efficient removal of water. Use a Dean-Stark trap if running the reaction in a solvent like toluene.[5] For solvent-free methods, applying a vacuum during the later stages of the reaction can help drive off water and shift the equilibrium toward the product.
-
Causality: Le Chatelier's principle dictates that removing a product (in this case, water) will shift the equilibrium to favor the formation of more products.
-
-
Purity of Starting Materials: Impurities in your phenol, amine, or formaldehyde source can significantly hinder the reaction.
-
Solution: Use high-purity reagents. Paraformaldehyde is often preferred over aqueous formaldehyde to maintain anhydrous or near-anhydrous conditions. Ensure your phenol and amine have been purified according to standard lab procedures if their purity is questionable.
-
-
Substituent Effects: The electronic nature of substituents on your phenol and amine plays a critical role.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenol increase the nucleophilicity of the aromatic ring, which can favor the initial Mannich reaction but may also affect the stability of the final oxazine ring.[4]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenol or aniline can decrease the reactivity of the starting materials, requiring more forcing conditions.[6]
-
Solution: For deactivated systems, consider increasing the reaction temperature or time. Alternatively, a stronger acid catalyst (though not typically required for the uncatalyzed reaction) could be cautiously explored. Be aware that this may also promote side reactions.
-
-
Steric Hindrance: Bulky substituents on the phenol (ortho to the hydroxyl group) or on the amine can sterically impede the cyclization step.[7]
-
Solution: This is an inherent limitation of the chosen substrates. If yields are unacceptably low, exploring alternative synthetic routes that are less sensitive to steric bulk may be necessary.
-
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low yields in 1,4-benzoxazine synthesis.
Issue 2: Formation of Intractable Side Products
Question: My reaction produces the desired 1,4-benzoxazine, but it's contaminated with significant amounts of side products, making purification a nightmare. What are these side products and how can I prevent their formation?
Answer: Side product formation is a major challenge, especially when using di- or poly-functional starting materials or when running the reaction under harsh conditions.
Common Side Products & Mitigation Strategies:
-
Oligomers and Polymers: Instead of intramolecular cyclization, intermolecular reactions can occur, leading to the formation of linear or cyclic oligomers.[3] This is particularly problematic in solvent-free syntheses or at high concentrations.
-
Prevention:
-
High Dilution: Running the reaction in a suitable solvent (e.g., toluene, dioxane) at high dilution can favor the intramolecular cyclization over intermolecular oligomerization.
-
Controlled Temperature: Avoid excessively high temperatures, which can promote polymerization of the benzoxazine monomer itself.[3]
-
-
-
Hyperbranched Triazine Structures (with Diamines): When synthesizing bis-benzoxazines from diamines, a common side reaction is the formation of hyperbranched triazine chains, which can lead to gelation of the reaction mixture and drastically reduce the yield of the desired product.[2]
-
Prevention:
-
Solvent System: Using a mixed solvent system, such as toluene/isopropanol, can suppress the formation of these triazine structures. The increased solvation of hydroxyl groups is thought to be responsible for this effect.[2]
-
Gradual Addition: Slowly adding the paraformaldehyde to the solution of the diamine and phenol can help control the reaction and minimize these side products.[2]
-
-
-
Unreacted Mannich Base: The intermediate N-substituted aminomethylphenol (Mannich base) may persist if the final ring-closing dehydration is incomplete.
-
Prevention: Ensure the reaction goes to completion by monitoring via TLC and ensuring efficient water removal, as described in Issue 1.
-
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my target 1,4-benzoxazine, but I'm struggling to get a pure sample. Column chromatography gives mixed fractions and recrystallization is not working well. What are your recommendations?
Answer: Purification can be challenging due to the similar polarities of the product and certain side products, as well as the potential for oligomer contamination.
Purification Protocol & Troubleshooting:
-
Initial Work-up: A robust initial work-up is critical.
-
Protocol: After the reaction, dissolve the crude product in a suitable organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (to remove unreacted phenol), then with water or brine until the aqueous layer is neutral. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.[5]
-
Trustworthiness: This acid-base extraction is a fundamental and reliable method for removing acidic impurities like phenols from a less acidic or neutral product.
-
-
Column Chromatography:
-
Challenge: Oligomeric side products often have polarities very similar to the desired monomer, leading to poor separation on silica gel.
-
Solution:
-
Use a shallow polarity gradient (e.g., starting with pure hexane and very gradually increasing the percentage of ethyl acetate).
-
Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
-
-
Recrystallization:
-
Challenge: The presence of oligomers can act as an impurity that inhibits crystallization. The product may "oil out" instead of forming crystals.
-
Solution:
-
Solvent Screening: Systematically screen a range of solvent systems. A good starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.
-
Purity is Key: Recrystallization is most effective on material that is already >90-95% pure. If your crude product is heavily contaminated, chromatography should be performed first.
-
Technique: Try dissolving the crude material in a minimum amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity persists. Allow to stand, preferably at a reduced temperature, to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it better to use a solvent or run the synthesis solvent-free? A1: Both methods have their pros and cons. Solvent-free synthesis is more environmentally friendly and can reduce reaction times.[3] However, it can also increase the likelihood of oligomer formation due to the high concentration of reactants.[3] A solvent-based approach, typically using toluene or dioxane, allows for better temperature control, the use of a Dean-Stark trap for efficient water removal, and can favor intramolecular cyclization at high dilution, often leading to cleaner reactions.[5]
Table 1: Comparison of Solvent vs. Solvent-Free Synthesis
| Feature | Solvent-Based (e.g., Toluene) | Solvent-Free |
| Pros | - Better temperature control- Efficient water removal (Dean-Stark)- Can reduce oligomer formation | - Environmentally friendly ("Green")- Often faster reaction times- No solvent removal required |
| Cons | - Requires solvent removal- Potential environmental/safety issues- Slower reaction rates | - Higher risk of oligomerization- Potential for poor mixing/hot spots- Less precise temperature control |
Q2: How do substituents on the aniline component affect the reaction? A2: Substituents on the aniline have a pronounced electronic and steric effect. Electron-donating groups (e.g., p-toluidine) increase the nucleophilicity of the nitrogen, which can facilitate the initial Mannich reaction. However, they can also decrease the stability of the final oxazine ring, making it more prone to hydrolysis.[4] Conversely, electron-withdrawing groups (e.g., p-chloroaniline) decrease the nitrogen's nucleophilicity, potentially slowing the reaction, but can increase the stability of the resulting benzoxazine ring.[4]
Influence of Substituents on Reaction Equilibrium
Caption: Impact of electronic substituents on Mannich base reactivity and oxazine ring stability.[4]
Q3: Can I synthesize 1,4-benzoxazines with a substituent at the 2-position of the oxazine ring using this method? A3: The traditional one-pot Mannich condensation using formaldehyde exclusively yields 1,3-benzoxazines that are unsubstituted at the 2-position (i.e., have two protons). To introduce a substituent at the C2 position, a different aldehyde (R-CHO instead of formaldehyde) must be used in a multi-step process, often starting from a pre-formed 2-(aminomethyl)phenol intermediate.[1][6]
Experimental Protocols
Protocol 1: Synthesis of Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane (BA-a)
This protocol is a representative example of a solvent-based Mannich condensation to form a common bis-benzoxazine.
Step-by-Step Methodology:
-
Reactant Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add bisphenol-A (0.06 mol), aniline (0.12 mol), and toluene (100 mL).
-
Initial Mixing: Stir the mixture at room temperature until all solids are dissolved.
-
Formaldehyde Addition: Add paraformaldehyde (0.24 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C in an oil bath and maintain under reflux with vigorous stirring for 5-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Solvent Removal: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting viscous oil or solid in 200 mL of chloroform or diethyl ether.[8]
-
Caustic Wash: Transfer the solution to a separatory funnel and wash three times with 100 mL portions of 2N NaOH solution to remove any unreacted bisphenol-A.
-
Neutral Wash: Wash the organic layer three times with 100 mL portions of distilled water or until the pH of the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like hexane/ethyl acetate to afford the final product.[1]
Protocol 2: Purification of a Crude 1,4-Benzoxazine Monomer
This protocol outlines a standard procedure for purifying a benzoxazine monomer contaminated with unreacted phenol and oligomeric side products.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in a moderate polarity solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Liquid-Liquid Extraction (Phenol Removal):
-
Transfer the solution to a separatory funnel.
-
Wash with 1N NaOH (aq). Repeat 2-3 times. This will extract the acidic unreacted phenol into the aqueous layer.
-
Wash with water, followed by brine, to remove residual NaOH and salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
-
Silica Gel Column Chromatography (Oligomer Removal):
-
Prepare a silica gel column using a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Load the product from the previous step onto the column (dry loading is often preferred for better separation).
-
Elute the column with a very shallow gradient of increasing ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the pure product. The desired monomer should elute before the more polar oligomeric species.
-
-
Recrystallization (Final Polishing):
-
Combine the pure fractions and remove the solvent.
-
Dissolve the resulting solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C, to induce the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry under vacuum.
-
References
Sources
- 1. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxazine Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3,4-dihydro-2H-benzo[b]oxazine derivatives. It is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,4-dihydro-2H-benzo[b]oxazine product?
A: The impurities in a crude benzoxazine reaction are highly dependent on the synthesis method, but they typically arise from the classic Mannich condensation of a phenol, a primary amine, and formaldehyde.[1]
-
Unreacted Starting Materials: Residual phenol and amine precursors are common.
-
Oligomeric Species: Benzoxazine monomers can self-react to form dimers and other low-molecular-weight oligomers, especially if the reaction is overheated or run for an extended period. These are often the most challenging impurities to remove.[2]
-
Side-Products: Depending on the reaction conditions, side-products such as triazine structures can form.[3]
-
Hydrolysis Products: The oxazine ring can be susceptible to hydrolysis, leading to the formation of the corresponding N-(2-hydroxybenzyl)amine intermediate.
Understanding these potential impurities is the first step in designing an effective purification strategy. Characterization of the crude product by ¹H NMR is highly recommended to identify the major contaminants before proceeding.[4]
Q2: What is the most effective general-purpose purification method for benzoxazine derivatives?
A: A two-stage approach is typically most effective for achieving high purity.
-
Flash Column Chromatography: This is the workhorse method for removing the bulk of impurities, such as unreacted starting materials and polar side-products. A well-optimized chromatographic separation can often yield a product that is >95% pure.[5]
-
Recrystallization: For applications requiring exceptionally high purity (e.g., polymerization studies, final drug substance), recrystallization of the material obtained from column chromatography is the gold standard. This method is highly effective at removing closely-related impurities and oligomers, often yielding single crystals.[5]
The choice between these methods, or their combination, depends on the scale of the reaction and the required final purity. For some modern, high-purity synthesis routes, extensive post-processing may not be necessary.[6]
Q3: My benzoxazine derivative appears to be decomposing on the silica gel column. What are my options?
A: Silica gel is acidic and can catalyze the decomposition or ring-opening of sensitive benzoxazine derivatives. If you observe streaking on your TLC plate that persists even at high dilution, or if you recover low yields of a discolored product from your column, silica-mediated decomposition is a likely cause.[7]
Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. A common method is to prepare the silica slurry in the non-polar solvent component of your eluent (e.g., hexanes) containing 1-2% triethylamine (Et₃N). This neutralizes the silica surface, making it much milder.
-
Switch the Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your solvent system using TLC with alumina plates.
-
Avoid Chromatography: If the compound is highly unstable, avoiding chromatography altogether is the best option. Focus on developing a robust recrystallization or precipitation procedure from the crude material.
Q4: How do I select an appropriate solvent system for column chromatography of my benzoxazine derivative?
A: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and its impurities, with the product having an Rf value between 0.3 and 0.4 . This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too dilute or eluting too quickly with the solvent front.
Common Starting Solvent Systems:
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (v/v) |
|---|---|---|---|
| Low to Medium | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 to 1:1 |
| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 9:1 |
| Alternative | Toluene | Acetone | 9:1 to 2:1 |
Workflow for Solvent Selection:
-
Dissolve a small sample of your crude material.
-
Spot it on a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Visualize the spots (e.g., using a UV lamp).
-
Adjust the ratio of polar to non-polar solvent until the desired Rf is achieved. Increasing the proportion of the polar solvent will increase the Rf of your compounds.
Purification Workflow & Decision Diagram
The following diagram outlines a general workflow for the purification of a newly synthesized 3,4-dihydro-2H-benzo[b]oxazine derivative.
Caption: A decision-making workflow for purifying benzoxazine derivatives.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation During Column Chromatography (Overlapping bands, streaking) | 1. Inappropriate Solvent System: The polarity may be too high, causing everything to elute quickly, or too low, causing streaking. 2. Sample Overload: Too much crude material was loaded onto the column for its size. 3. Poor Column Packing: Channels or cracks in the silica bed lead to uneven flow. 4. Compound Decomposition: The compound is not stable on silica gel.[7] | 1. Re-optimize the eluent using TLC to achieve an Rf of 0.3-0.4 for the target compound and maximal separation from impurities. 2. Use a wider column or load less material. As a rule of thumb, use at least 30-50g of silica for every 1g of crude product. 3. Ensure the silica is packed uniformly as a slurry without any air bubbles. Add a layer of sand on top to protect the surface.[8] 4. See FAQ Q3. Consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina. |
| Product Fails to Crystallize | 1. Persistent Impurities: Small amounts of oil-like oligomers can inhibit crystal lattice formation.[5] 2. Solvent Choice: The chosen solvent may be too good, keeping the compound fully solvated even at low temperatures. 3. Supersaturation: The solution is supersaturated but lacks a nucleation point. | 1. Re-purify the material by column chromatography. Purity is paramount for successful crystallization. 2. Slowly add a non-polar "anti-solvent" (e.g., hexanes if your product is in ethyl acetate) until turbidity persists. 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a single seed crystal of the pure compound. Allow the solvent to evaporate very slowly over several days. |
| Low or No Recovery of Product from the Column | 1. Irreversible Adsorption: The compound is highly polar and has bound irreversibly to the acidic sites on the silica. 2. Eluent is Not Polar Enough: The solvent system is not strong enough to move the compound down the column. 3. Decomposition: The compound degraded entirely on the column. | 1. Flush the column with a sequence of increasingly polar solvents, ending with 5-10% methanol in DCM. This may recover the material, though its purity might be compromised. 2. Check your TLC analysis. If the compound remained at the baseline (Rf = 0), you need a more polar eluent. 3. Run a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) appears.[7] |
| Final Product is an Oil but Should be a Solid | 1. Trapped Solvent: Residual solvent can disrupt crystallization and make a product appear as a thick oil or gum. 2. Amorphous Solid: The compound may be pure but exists as an amorphous solid rather than a crystalline one. 3. Presence of Impurities: As with crystallization failure, impurities can lower the melting point and present as an oil. | 1. Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove all solvent. 2. Try dissolving the oil in a minimal amount of a volatile solvent (like DCM or ether) and then adding a large volume of a non-polar solvent (like hexanes or pentane) quickly to "crash out" the product as a powder (precipitation). 3. Re-purify the material. Check the ¹H NMR for purity; the DSC thermogram of an impure monomer will show a broad melting endotherm or none at all, unlike the sharp melt of a pure compound.[2][5] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a benzoxazine derivative on a 50g scale.
-
Preparation of the Column:
-
Secure a glass chromatography column (e.g., 40mm diameter) vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of ~50g of silica gel in the non-polar component of your pre-determined eluent (e.g., 200 mL of hexanes).
-
Pour the slurry into the column. Use a pipette bulb to gently tap the side of the column to help the silica pack evenly.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another 1 cm layer of sand on top of the silica bed to prevent disturbance.[8]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3g of silica gel to this solution and mix to form a paste.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[8]
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your starting eluent.
-
Open the stopcock and begin collecting fractions (e.g., 20 mL per test tube). Apply gentle pressure with a pump or airline if necessary to maintain a steady flow rate (approx. 2 inches/minute).
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Once the desired product begins to elute, collect all fractions containing it. You may need to gradually increase the polarity of the eluent (gradient elution) to elute more polar products.
-
-
Analysis and Work-up:
-
Analyze the fractions containing your product by TLC to determine which are pure.
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure, crystalline product.
-
Solvent Selection:
-
Place a small amount of your purified (or crude, if clean enough) product in several test tubes.
-
Add different solvents dropwise to find one that dissolves the compound when hot but not when cold (e.g., ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes).[9]
-
-
Dissolution:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) and swirling.
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass and dry them completely under high vacuum.
-
References
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (n.d.). University of Southern Mississippi Aquila Digital Community. [Link]
-
Polybenzoxazine. (2023, November 29). In Wikipedia. [Link]
-
Garin Gabbas, A. U., et al. (n.d.). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
Ruchkin, M., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
-
Kim, H. J., & Ishida, H. (2013). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Ahmad @ Ayob, M., et al. (2016). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. CORE. [Link]
-
Zhang, K., et al. (2019). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate. [Link]
-
Szeluga, M., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS Publications. [Link]
-
Garin Gabbas, A., et al. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-Benzo- and Naphtho-1,3-Oxazine Derivatives. Asian Journal of Chemistry. [Link]
-
Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. (n.d.). ResearchGate. [Link]
-
Kuo, S.-W., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega. [Link]
-
Liu, Y.-L., & Ishida, H. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]
-
¹H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. [Link]
-
Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. [Link]
-
3,4-dihydro-2h-benzo[b][10][11]oxazine compounds and preparation method therefor. (n.d.). Google Patents.
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2010). Middle East Technical University. [Link]
-
Yildirim, H. C., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health. [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-oxazines. (n.d.). Organic Chemistry Portal. [Link]
-
Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. [Link]
- Sternbach, L. H., & Reeder, E. (1967). Preparation of certain benzodiazepine compounds.
-
Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate. [Link]
Sources
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- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). This guide is designed to provide in-depth, field-proven insights into the stability of DIMBOA, helping you navigate the common challenges encountered during experimental work. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Understanding DIMBOA Instability - The "Why"
Before troubleshooting, it's crucial to understand the inherent instability of DIMBOA. Unlike its more stable precursor, DIMBOA-glucoside, the aglycone DIMBOA is susceptible to degradation, particularly in aqueous solutions.[1][2][3] This instability is a key factor to consider in the design and execution of your experiments.
Q1: Why is my DIMBOA degrading in aqueous solutions?
DIMBOA is a cyclic hydroxamic acid that is known to be unstable in aqueous solutions, where it spontaneously degrades to 6-methoxy-2-benzoxazolinone (MBOA).[2][3][4] This degradation is a chemical process that can be influenced by several factors, including pH and temperature. The degradation of DIMBOA to MBOA is a critical consideration for any experiment involving DIMBOA in an aqueous environment.
The degradation doesn't stop at MBOA. In the presence of soil microorganisms, MBOA can be further transformed into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO).[5]
Section 2: Troubleshooting Common Issues in DIMBOA Stability Studies
This section addresses specific problems you might encounter during your research.
Q2: My DIMBOA standard solution is showing rapid degradation. What are the likely causes and how can I prevent this?
Rapid degradation of your DIMBOA standard is a common issue. Here are the primary culprits and solutions:
-
Inappropriate Solvent: DIMBOA is highly unstable in neutral or alkaline aqueous solutions. If you are dissolving DIMBOA in water or a buffer with a pH at or above 7, you will observe rapid degradation.
-
High Temperatures: Elevated temperatures accelerate the degradation of DIMBOA. Storing your solutions at room temperature or higher will lead to a significant loss of the compound over a short period.
-
Microbial Contamination: While DIMBOA has antimicrobial properties against a range of bacteria and fungi, contamination of your stock solutions is still possible, especially with resistant strains.[4][6][7] Microbial enzymes can potentially accelerate the degradation of DIMBOA.
Solutions:
-
Solvent Choice: For stock solutions, consider using organic solvents like DMSO, methanol, or acetone in which DIMBOA is more stable. For aqueous buffers, an acidic pH is preferred to slow down degradation.
-
Temperature Control: Always store your DIMBOA stock solutions at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[4]
-
Aseptic Technique: Prepare your solutions under sterile conditions to minimize the risk of microbial contamination. Use sterile solvents and containers.
Q3: What are the optimal conditions for storing DIMBOA, both as a solid and in solution?
Proper storage is paramount for maintaining the integrity of your DIMBOA.
| Form | Storage Condition | Rationale |
| Solid | -20°C, in a desiccator, protected from light. | Minimizes degradation from temperature, moisture, and potential photodegradation. |
| Stock Solution (in organic solvent) | -80°C for long-term (up to 6 months), -20°C for short-term (up to 1 month).[4] Aliquot to avoid freeze-thaw cycles. | Low temperatures significantly slow down chemical degradation. Aliquoting prevents repeated temperature fluctuations that can accelerate degradation. |
| Working Solution (in aqueous buffer) | Prepare fresh for each experiment. If temporary storage is necessary, keep on ice and use within a few hours. | DIMBOA's instability in aqueous solutions makes fresh preparation essential for accurate and reproducible results. |
Q4: I am observing unexpected peaks in my HPLC analysis of a DIMBOA sample. What could they be?
The most likely unexpected peak you will observe is its primary degradation product, MBOA.[5] Depending on the experimental conditions, you might also see further degradation products like AMPO, especially in non-sterile conditions with longer incubation times.[5]
Troubleshooting Steps:
-
Run a Standard: Analyze a known standard of MBOA to confirm if the retention time matches your unexpected peak.
-
Review Your Sample Preparation: Did you use an aqueous solution? Was the sample left at room temperature for an extended period? These factors promote DIMBOA degradation.
-
Check for Contamination: If you suspect microbial activity, you may see a variety of other peaks from microbial metabolism.
Section 3: Experimental Protocols and Workflows
Here are detailed protocols to help you set up your stability studies correctly from the start.
Protocol 1: Preparation of a Stable DIMBOA Stock Solution
This protocol describes the preparation of a 10 mM DIMBOA stock solution in DMSO.
Materials:
-
DIMBOA (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of DIMBOA in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (Molar Mass of DIMBOA ≈ 211.17 g/mol ), you will need approximately 2.11 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the DIMBOA is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile vials. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Conducting a DIMBOA Stability Study in Aqueous Buffer
This protocol outlines a typical experiment to determine the half-life of DIMBOA in a specific buffer.
Materials:
-
DIMBOA stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of desired pH (sterile-filtered)
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18)
-
HPLC vials
-
Timer
Workflow:
-
Preparation: Prepare the reaction mixture by diluting the DIMBOA stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and does not affect the experiment.
-
Time Zero (T=0) Sample: Immediately after mixing, take the first sample, quench the degradation if necessary (e.g., by adding an equal volume of cold acetonitrile), and place it in an HPLC vial for analysis. This will be your T=0 reference.
-
Incubation: Place the remaining reaction mixture in the incubator at the desired temperature.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture, quench the degradation, and prepare them for HPLC analysis.
-
HPLC Analysis: Analyze all the samples by HPLC to quantify the remaining DIMBOA and the formation of MBOA.
-
Data Analysis: Plot the concentration of DIMBOA versus time. From this data, you can calculate the degradation rate and the half-life (t½) of DIMBOA under your specific experimental conditions.
Section 4: Data and Visualizations
Table 1: Reported Half-life (t½) of DIMBOA under Various Conditions
| Condition | Half-life (t½) | Reference |
| Aqueous Buffer (citric acid/KH₂PO₄, pH 5.6) | 11 ± 3 hours | [8] |
| Non-buffered Aqueous Solution | ~24 hours | [8] |
| Soil (Triticum aestivum cv. Astron and cv. Ritmo) | 31 ± 1 hours | [5][8] |
Note: The half-life of DIMBOA can vary depending on the specific experimental conditions.
Diagram 1: DIMBOA Degradation Pathway
This diagram illustrates the primary degradation pathway of DIMBOA.
Caption: The degradation pathway of DIMBOA to MBOA and subsequently to AMPO.
Diagram 2: Experimental Workflow for a DIMBOA Stability Study
This diagram outlines the key steps in a typical stability study.
Caption: A typical experimental workflow for assessing the stability of DIMBOA.
References
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. [Link]
-
Gleńsk, M., Gajda, B., Franiczek, R., Krzyżanowska, B., Biskup, I., & Włodarczyk, M. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. Natural product research, 30(11), 1305–1308. [Link]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of agricultural and food chemistry, 53(3), 554–561. [Link]
-
Meihls, L. N., Handrick, V., Glauser, G., Barbier, H., Kaur, H., Haribal, M. M., ... & Jander, G. (2013). Natural variation in maize aphid resistance is associated with 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside methyltransferase activity. The Plant cell, 25(6), 2341–2355. [Link]
-
Frey, M., Chomet, P., Glawischnig, E., Stettner, C., Grün, S., Winklmair, A., ... & Gierl, A. (1997). Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7. The Plant journal : for cell and molecular biology, 11(5), 1135–1143. [Link]
-
Schmelz, E. A., Kaplan, F., Huffaker, A., Dafoe, N. J., Vaughan, M. M., Ni, X., ... & Alborn, H. T. (2011). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in microbiology, 10, 1262. [Link]
-
Dick, R. P., & Tabatabai, M. A. (1984). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. [Link]
-
Niculaes, C., Mates, J. M., de la Cruz, F. P., & Alonso-Moraga, A. (2018). The Chemical Ecology of Benzoxazinoids. Chimia, 72(11), 789–795. [Link]
-
Saunders, M., & Kohn, L. M. (2009). Benzoxazinoids and their degradation products. The biologically... ResearchGate. [Link]
-
Guo, B., Zhang, Z., Chen, H., Lai, T., & Wang, Y. (2016). Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum. Molecules (Basel, Switzerland), 21(10), 1397. [Link]
-
Cambier, V., Hance, T., & de Hoffmann, E. (2000). Variation of DIMBOA related compounds content in relation to the age and plant organ in maize. Phytochemistry, 53(2), 223–229. [Link]
-
Förster, C., Gershenzon, J., & Gierl, A. (2022). Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses. International journal of molecular sciences, 23(3), 1735. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in 1,4-Benzoxazine Synthesis
Welcome to the technical support center for 1,4-benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common experimental hurdles.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This section addresses specific problems in a question-and-answer format to provide direct solutions for issues you may be facing in the lab.
Q1: My 1,4-benzoxazine yield is consistently low. What are the most common culprits and initial checks?
Low yields in 1,4-benzoxazine synthesis can often be traced back to a few key areas. Traditional synthesis methods can be hampered by drawbacks like complex steps, harsh reaction conditions, and consequently, low yields[1]. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
-
Assess Starting Material Purity: The purity of your 2-aminophenol and α-halocarbonyl (or other coupling partner) is paramount. Impurities can introduce competing side reactions. Verify purity using techniques like NMR or melting point analysis.
-
Verify Stoichiometry: Ensure the molar ratios of your reactants are accurate. A common starting point for reactions between 2-aminophenols and α-haloketones is a 1:1 or 1:1.2 ratio.
-
Control the Reaction Atmosphere: Many of these reactions are sensitive to oxidation. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and intermediates.
-
Optimize Temperature and Time: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures can promote decomposition or side product formation. Monitor your reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
Q2: I'm observing significant side product formation, particularly insoluble materials. How can I minimize this?
A frequent issue, especially in the synthesis of bis-benzoxazines from diamines, is the formation of hyperbranched triazine chains or other crosslinked structures.[2] These side reactions compete with the desired intramolecular cyclization and can lead to the gelation of the reaction mixture, significantly reducing the yield of the desired monomer.[2]
Strategies to Minimize Side Products:
-
Solvent System Selection: The choice of solvent is critical. While a nonpolar solvent like toluene is common, it can sometimes lead to the precipitation of intermediates.[2] Using a mixed-solvent system, such as toluene/isopropanol, can improve the solubility of these intermediates, preventing their precipitation and favoring the formation of the benzoxazine ring.[2]
-
Temperature Control: The initial stages of the reaction, where intermediates are formed, may need to be run at a lower temperature to disfavor the formation of hyperbranched structures before proceeding to a higher temperature for the final ring-closure.
-
pH Adjustment (for specific routes): In the synthesis of fluorinated benzoxazines from weakly basic amines (e.g., pentafluoroaniline), the pH of the reaction medium is a controlling factor.[3] A strongly acidic condition is necessary to achieve a high yield in these cases.[3]
Below is a diagram illustrating the desired cyclization pathway versus the competing side reaction.
Caption: Desired vs. Competing Reaction Pathways.
Q3: How does my choice of solvent affect the reaction, and which should I choose?
The reaction medium significantly influences reactant solubility, reaction kinetics, and the formation of side products.[4] The ideal solvent should fully dissolve the starting materials and intermediates without reacting with them.
| Solvent System | Typical Use Case & Characteristics | Potential Issues | Yield Potential |
| Toluene | Commonly used for many benzoxazine syntheses.[4] Good for achieving reflux temperatures needed for cyclization. | Can have issues with reactant solubility; high boiling point can complicate removal.[4] | Moderate to High |
| 1,4-Dioxane | Effective for reactions of 2-aminophenols with alkynones.[5] Often used at elevated temperatures (e.g., 100 °C). | Peroxide formation risk; requires careful handling and purification. | Good to Excellent |
| Ethanol | A greener solvent option used in some transition-metal-free protocols.[6][7] | Lower boiling point may not be suitable for all cyclization reactions. | Moderate to Good |
| Toluene/Isopropanol Mix | Used to prevent precipitation of intermediates in diamine-based syntheses.[2] | Requires optimization of the solvent ratio. | High |
| Solvent-Free | An environmentally friendly and often faster method involving heating the neat reactants.[4][8] | Can be difficult for reactants that are solids at high temperatures; risk of localized overheating. | Good to Excellent |
Q4: My reaction stalls and does not go to completion. What troubleshooting steps can I take?
An incomplete reaction is a common source of low yield. The following workflow can help diagnose the root cause.
Caption: Troubleshooting Workflow for Stalled Reactions.
Key Considerations:
-
Steric Hindrance: Bulky substituents on either the 2-aminophenol or the coupling partner can significantly slow down or even prevent the final ring-closing step.[9] For example, an isopropyl group in close proximity to a reaction site can create more steric hindrance than in other positions.[9]
-
Catalysis: While many syntheses proceed thermally, some require a catalyst. Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) or Yttrium(III) triflate (Y(OTf)₃) can be effective in promoting ring-opening/annulation cascades.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for 1,4-benzoxazines?
Several efficient methods have been developed, each with its advantages.
-
Reaction of 2-Aminophenols with α-Haloketones: This is a classical and widely used method involving the N-alkylation of the aminophenol followed by intramolecular O-alkylation (cyclization) to form the benzoxazine ring.
-
Reaction with Alkynones: A novel method involves reacting 2-aminophenols with alkynones, often in a solvent like 1,4-dioxane at elevated temperatures, to produce a series of benzoxazine derivatives.[5]
-
Transition-Metal-Free Tandem Reactions: One-pot tandem reactions have been developed that avoid the use of transition metal catalysts, offering a milder and more efficient route with a wide tolerance for different functional groups.[6][7]
-
Y(OTf)₃-Catalyzed Cascade Reaction: This method uses benzoxazoles and propargyl alcohols in a cascade reaction to form 1,4-benzoxazine scaffolds in moderate to excellent yields.[11]
Q2: How do electronic effects of substituents on the 2-aminophenol ring impact the reaction?
The electronic nature of substituents on the aromatic ring of the 2-aminophenol can significantly influence the reaction outcome.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of both the amino and hydroxyl groups, which can accelerate the reaction rate.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-F, -Cl, -Br) decrease the nucleophilicity of the starting material.[7] While this can slow the reaction, syntheses with both electron-donating and electron-withdrawing groups have been shown to produce good yields under optimized conditions.[7]
Q3: Is solvent-free synthesis a viable option for improving yield and sustainability?
Yes, solvent-free synthesis is a highly effective and environmentally friendly approach.[4] These methods, which typically involve heating a mixture of the phenol, primary amine, and paraformaldehyde, offer several advantages:
-
Reduced Reaction Times: Microwave-assisted solvent-free synthesis can dramatically reduce reaction times, with high yields achievable in as little as 5 minutes.[12]
-
Cost-Effectiveness & Simplicity: Eliminating the solvent simplifies the workup and purification process and reduces waste.[4]
-
High Reactivity: Some specially designed monomers for solvent-free synthesis exhibit very high reactivity, allowing for lower polymerization temperatures.[8]
Experimental Protocol: General Procedure for 1,4-Benzoxazine Synthesis via 2-Aminophenol and an α-Bromoketone
This protocol provides a generalized starting point. Molar ratios, temperature, and reaction time should be optimized for specific substrates.
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Substituted α-bromoketone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Three-necked round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place a magnetic stir bar in the round-bottom flask.
-
Add Reagents: To the flask, add the 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add Solvent: Add a sufficient volume of anhydrous acetone or acetonitrile to ensure the mixture can be stirred effectively.
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Add α-Bromoketone: Dissolve the α-bromoketone (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 4-12 hours.
-
Monitor Reaction: (Troubleshooting Checkpoint) Monitor the progress of the reaction by TLC. The disappearance of the 2-aminophenol spot indicates the reaction is nearing completion. If the reaction stalls, consider a higher boiling point solvent or longer reaction time.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the filtered solids with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is often an oil or solid.
-
** (Troubleshooting Checkpoint)** If the crude product is impure (as seen by TLC or ¹H NMR), purify it using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or hexane/ethyl acetate).
-
References
-
Synthesis of substituted benzo[b][5][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
- Solvent effect on the synthesis of polybenzoxazine copolymer precursors.
- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry.
- effect of reaction medium on benzoxazine synthesis yield. Benchchem.
- Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
- Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. ACS Sustainable Chemistry & Engineering.
- Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing).
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
- Recent Advances on Synthesis of 1,4-Benzoxazines and its Deriv
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting common side reactions in benzoxazine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine chemistry. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, mechanism-based explanations and practical troubleshooting strategies in a direct question-and-answer format.
FAQs: Troubleshooting Common Synthesis Issues
This section tackles the most frequent problems encountered during the synthesis of benzoxazine monomers. Each answer provides a mechanistic explanation for the issue and offers concrete solutions and preventative measures.
Question 1: My reaction yields a viscous, impure oil instead of a crystalline product. What is causing this low yield and high impurity profile?
Answer: This is a classic issue in benzoxazine synthesis, often pointing to the formation of various byproducts and oligomers instead of the desired monomer. The synthesis of benzoxazine via the Mannich condensation of a phenol, a primary amine, and formaldehyde is a delicate balance, and several side reactions can occur if conditions are not optimal.[1][2]
Root Causes and Mechanisms:
-
Formation of Mannich Base Intermediates and Secondary Amines: The reaction doesn't always proceed directly to the cyclized benzoxazine. An active intermediate, hydroxymethylamine (HMA), is formed from the amine and formaldehyde. This HMA can attack the ortho-position of the phenol to create a Mannich base, which then cyclizes with more formaldehyde to form the benzoxazine.[1] However, HMA can also react with other species in the pot, leading to secondary amine byproducts that do not form the desired product.[1]
-
Oligomer Formation: Unreacted phenolic sites, or premature ring-opening of the newly formed benzoxazine, can lead to oligomerization.[3] Phenolic hydroxyl groups from starting materials or opened rings can act as catalysts, promoting further reactions that result in low-molecular-weight polymers instead of the monomer.[4]
-
Incorrect Stoichiometry: The molar ratio of phenol:amine:formaldehyde is critical. A common ratio is 1:1:2. An excess of formaldehyde can lead to the formation of more complex networks and resinous byproducts, while insufficient formaldehyde will result in incomplete cyclization.
Troubleshooting and Solutions:
-
Strict Stoichiometric Control: Ensure precise measurement of your reactants. Paraformaldehyde is often used as the formaldehyde source; ensure its purity and activity are known.
-
Temperature Management: Run the reaction at a moderate temperature (e.g., 80-110°C, depending on the solvent and reactants).[5] Prolonged heating or excessively high temperatures can drive the formation of side products and promote premature polymerization.[6]
-
Solvent Selection: The choice of solvent significantly impacts the reaction pathway. While non-polar solvents like toluene or xylene are common, sometimes a mixture including a polar solvent like ethanol or isopropanol can prevent the precipitation of intermediates and minimize side reactions, especially when using diamines.[5][7]
-
Gradual Addition of Reactants: Adding the formaldehyde solution or paraformaldehyde portion-wise to the mixture of phenol and amine can help control the reaction rate and minimize the concentration of reactive intermediates, thus favoring the desired reaction path.
Question 2: I suspect my benzoxazine monomer is undergoing premature ring-opening during synthesis or workup. How can I confirm this, and what is the prevention strategy?
Answer: Premature ring-opening is a significant problem as it leads to reactive phenolic species that can polymerize, reducing the yield and purity of the monomer. This process is typically a cationic ring-opening polymerization (ROP) mechanism that is initiated thermally or by acidic impurities.[8][9]
Mechanism of Premature Ring-Opening:
The polymerization of benzoxazines proceeds via a cationic pathway.[8] The oxygen atom in the oxazine ring can be protonated by an acidic species (H⁺). This protonation weakens the C-O bond, leading to ring-opening and the formation of a carbocation. This cation is highly reactive and can attack the electron-rich aromatic rings of other molecules (phenols or other benzoxazines), initiating polymerization.[10]
Common Triggers:
-
Acidic Impurities: The most common culprits are residual acidic catalysts if used, or, more frequently, unreacted phenol starting material. Phenols are sufficiently acidic to act as a proton source, catalyzing the ROP, especially at elevated temperatures.[4][11]
-
High Temperatures: Even in the absence of strong catalysts, high temperatures during synthesis or purification (like distillation) can provide enough thermal energy to initiate the ring-opening process.[12]
Detection and Prevention Protocol:
-
Detection:
-
FTIR Spectroscopy: Look for the appearance of a broad peak around 3300-3500 cm⁻¹, characteristic of phenolic -OH groups, and a decrease in the intensity of the characteristic oxazine ring peak (~930-950 cm⁻¹).[13]
-
¹H NMR Spectroscopy: The disappearance of the two characteristic singlet or doublet peaks for the O-CH₂-N and Ar-CH₂-N protons (typically around 5.3 ppm and 4.6 ppm, respectively) and the appearance of complex polymeric signals indicates polymerization.[14][15]
-
-
Prevention Strategy:
-
Purify Reactants: Ensure your phenol and amine starting materials are of high purity.
-
Thorough Purification of Product: After synthesis, the crude product must be rigorously purified to remove unreacted phenol. A standard method is to dissolve the product in a suitable solvent (like diethyl ether or chloroform) and wash it multiple times with a dilute sodium hydroxide (NaOH) solution (e.g., 1-3 M).[8][16] The basic wash deprotonates the acidic phenol, forming a water-soluble phenoxide salt that is extracted into the aqueous layer. Follow with water washes to remove residual NaOH.
-
Avoid Excessive Heat: Maintain the lowest effective temperature during synthesis. For purification, prioritize methods like recrystallization or column chromatography over high-temperature distillation.[14]
-
Question 3: My synthesis with a diamine is resulting in an insoluble gel. Is this related to triazine formation?
Answer: Yes, gelation during the synthesis of bis-benzoxazines from diamines is a strong indicator of a specific side reaction: the formation of 1,3,5-triazinane structures.[5] This is particularly problematic because it leads to cross-linked, insoluble networks, drastically reducing the yield of the desired soluble monomer.
Mechanism of Triazine Formation:
When a primary amine (especially a highly reactive one like a diamine) reacts with an excess of formaldehyde in the absence of a phenol, it can form a stable six-membered ring called a hexahydro-1,3,5-triazine.[17] In your synthesis, if the local concentration of formaldehyde and diamine is high before the phenol can react, this side reaction becomes dominant. This leads to the formation of hyperbranched or cross-linked structures, causing the reaction mixture to gel.[5]
Mitigation Strategies:
-
Solvent System Optimization: The key is to keep all intermediates in solution and control their relative reactivity. It has been shown that using a solvent mixture, such as toluene/ethanol or toluene/isopropanol (often in a 2:1 ratio), is highly effective.[5] The polar alcohol helps to solubilize the triazine intermediates, preventing them from precipitating and cross-linking, thereby allowing the main reaction with the phenol to proceed.
-
Two-Stage Synthesis: A more controlled approach involves first synthesizing the 1,3,5-triphenylhexahydro-1,3,5-triazine intermediate from the amine and formaldehyde.[17] This stable intermediate is then isolated and reacted with the phenol in a second step to form the benzoxazine. This method provides excellent control over the reaction pathway and prevents competitive side reactions.
Troubleshooting Workflows & Diagrams
A systematic approach is crucial for efficient troubleshooting. The following diagrams illustrate logical workflows to diagnose and solve common synthesis problems.
Diagram 1: General Troubleshooting for Low Benzoxazine Yield
Caption: A workflow for diagnosing the cause of low yields.
Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility. Below are step-by-step methodologies for a common benzoxazine synthesis and its purification.
Protocol 1: Synthesis of Bisphenol A-Aniline Benzoxazine (BA-a)
This protocol is a standard method for producing a widely studied benzoxazine monomer.
Materials:
-
Bisphenol A (BPA)
-
Aniline
-
Paraformaldehyde
-
Solvent (e.g., Xylenes or Toluene)
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add Bisphenol A (1 equivalent), aniline (2 eq.), and xylenes (approx. 20 mL per 2g of BPA).[8]
-
Dissolution: Stir the mixture at room temperature until the solids are mostly dissolved.
-
Add Formaldehyde Source: Add paraformaldehyde (4 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain it under reflux with vigorous stirring for 4-12 hours.[8][16] The reaction progress can be monitored by TLC or by observing the consumption of starting materials via ¹H NMR on small aliquots.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator under reduced pressure. The result is typically a crude, oily, or glassy solid.[8]
Protocol 2: Purification of Crude Benzoxazine Monomer
This procedure is critical for removing unreacted phenol and other acidic impurities.[14][16]
Procedure:
-
Dissolution: Dissolve the crude product obtained from Protocol 1 in a suitable organic solvent like diethyl ether or chloroform (approx. 200 mL).[8]
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1-3 M sodium hydroxide (NaOH) aqueous solution and shake vigorously. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted Bisphenol A. Repeat this wash two more times.[8][16]
-
Neutralization Wash: Wash the organic layer with distilled water three times to remove any residual NaOH. Check the pH of the final aqueous wash to ensure it is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18]
-
Final Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., hexane, ethanol) to obtain high-purity crystals.[14][18] The purity should be confirmed by NMR and DSC; a highly pure monomer will show a sharp melting point.[14][15]
Data Summary Table
The choice of reaction parameters has a profound impact on the outcome. The table below summarizes these effects.
| Parameter | Condition | Expected Effect on Synthesis | Rationale & Reference |
| Solvent | Toluene / Xylene (Non-polar) | Standard for many syntheses. May lead to precipitation of intermediates with certain reactants. | Provides good thermal stability for reflux conditions.[8] |
| Toluene / Ethanol (Mixed) | Recommended for diamine-based syntheses to prevent gelation. | The polar co-solvent improves the solubility of triazine intermediates, preventing cross-linking.[5] | |
| Solvent-free | Environmentally friendly; can be very efficient but may require precise temperature control to prevent runaway polymerization. | High reactant concentration can accelerate the reaction but also side reactions if not controlled.[6][19] | |
| Temperature | Low (e.g., < 80°C) | Slow reaction rate, potentially incomplete conversion. | Insufficient energy to overcome the activation barrier. |
| Moderate (e.g., 80-110°C) | Optimal for many systems, balancing reaction rate with control over side reactions. | Provides sufficient energy for the Mannich reaction without excessively promoting premature ROP.[5] | |
| High (e.g., > 120°C) | Increased risk of premature ring-opening, oligomerization, and byproduct formation. | High thermal energy can initiate cationic polymerization, especially if acidic impurities are present.[3][6] | |
| Stoichiometry | 1 Phenol:1 Amine:2 CH₂O | Standard and generally optimal ratio for monofunctional reactants. | Provides the necessary components for the Mannich base formation and subsequent cyclization.[1] |
| Excess CH₂O | Can lead to cross-linking and the formation of resinous byproducts. | Excess formaldehyde can react with multiple sites, leading to network formation. |
References
-
Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. ResearchGate. Available at: [Link]
-
Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Chemical Letters. Available at: [Link]
-
Effect of phenol on the synthesis of benzoxazine. RSC Advances. Available at: [Link]
-
Proposed mechanism for the ring-opening and polymerization of 1,3-benzoxazine with amine. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ACS Publications. Available at: [Link]
-
Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Wiley Online Library. Available at: [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. SpringerLink. Available at: [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available at: [Link]
-
Advanced Thermosetting Composites Based on Benzoxazine and Thiol Chemistry. Istanbul Technical University. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Monomeric Products from the Condensation of Phenol with Formaldehyde and Primary Amines. ACS Publications. Available at: [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. ACS Publications. Available at: [Link]
-
Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Properties of Benzoxazine Resins. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. ResearchGate. Available at: [Link]
-
Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Properties. SAMPE. Available at: [Link]
-
Synthesis and characterization of bio-based benzoxazines derived from thymol. SciSpace. Available at: [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor. University of Southern Mississippi Aquila Digital Community. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available at: [Link]
-
Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers. ACS Publications. Available at: [Link]
-
Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing. Available at: [Link]
-
Solvent-free synthesis of a formaldehyde-free benzoxazine monomer. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of a Novel Linear Benzoxazine-Containing Polytriazole via Metal-Free Click Reaction. ResearchGate. Available at: [Link]
-
Influence of impurities on network formation and resulting properties of polybenzoxazines. ACS Fall 2025. Available at: [Link]
-
Curing process of benzoxazine systems: an experimental and theoretical study. ResearchGate. Available at: [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
-
Triazine-functionalized covalent benzoxazine framework for direct synthesis of N-doped microporous carbon. RSC Publishing. Available at: [Link]
-
Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. Available at: [Link]
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Refinement of protocols for the synthesis of chiral 3,4-dihydro-2H-benzo[b]oxazines
An in-depth guide to navigating the complexities of synthesizing chiral 3,4-dihydro-2H-benzo[b]oxazines, this Technical Support Center offers practical, field-tested advice for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this document provides detailed troubleshooting protocols and answers to frequently asked questions, ensuring both scientific rigor and practical applicability.
Technical Support Center: Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazines
The asymmetric synthesis of 3,4-dihydro-2H-benzo[b]oxazines is a pivotal process in medicinal chemistry, as this scaffold is a core component of numerous biologically active molecules.[1][2] Achieving high yield and enantioselectivity, however, can be challenging. This guide is designed to address the common hurdles encountered in the lab, providing both corrective measures and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has run to completion according to TLC, but after workup and purification, I have a very low yield of my target benzoxazine. What are the likely causes?
-
Potential Causes & Recommended Solutions:
-
Poor Reactant Solubility: The starting materials, particularly the 2-aminophenol derivative, may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient conversion.
-
Solution: Screen a panel of solvents. While non-polar solvents like toluene are common, sometimes a more polar co-solvent is necessary. For reactions catalyzed by chiral phosphoric acids (CPAs), toluene is often optimal, but ensure vigorous stirring.[3] If solubility remains an issue, consider gentle heating, but monitor for potential side reactions or catalyst degradation.
-
-
Catalyst Inactivation: Chiral catalysts, especially organocatalysts like phosphoric acids or metal complexes, can be sensitive to impurities in the starting materials or solvent. Water is a common culprit.
-
Solution: Ensure all starting materials are rigorously purified and dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If catalyst poisoning is suspected, try increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4]
-
-
Suboptimal Reaction Temperature: The reaction may have a narrow optimal temperature window. Too low, and the activation energy barrier isn't overcome; too high, and side reactions or product degradation can occur.
-
Solution: Perform a temperature screen. For a new substrate, start at room temperature and incrementally increase to 40°C, 60°C, etc., monitoring the reaction by TLC or LC-MS at each stage. Some palladium-catalyzed tandem reactions proceed well under mild conditions, which is a key advantage of that protocol.[5]
-
-
Product Loss During Workup/Purification: The benzoxazine product may have some aqueous solubility, leading to loss during extraction. Alternatively, it may be unstable on silica gel.
-
Solution: Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. For purification, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small percentage of triethylamine in the eluent. Preparative HPLC is another effective, albeit more resource-intensive, method for isolating pure enantiomers.[6]
-
-
Issue 2: Poor Enantioselectivity (Low ee%)
-
Question: I have successfully synthesized my target benzoxazine, but the enantiomeric excess (ee%) is much lower than reported for similar systems. How can I improve stereocontrol?
-
Potential Causes & Recommended Solutions:
-
Incorrect Catalyst Choice: The "privileged" structure of a chiral ligand or organocatalyst is highly specific to the reaction type and substrate. A catalyst that works for one substrate may not be optimal for another.
-
Solution: The choice of catalyst is paramount. Chiral Phosphoric Acids (CPAs) are highly effective for the desymmetrization of prochiral oxetanes to form benzoxazines.[3][5] For other routes, chiral ligands like WingPhos in palladium catalysis or PyBox ligands in copper-catalyzed reactions have shown excellent results.[4][5] It is essential to consult the literature for the specific transformation you are attempting and screen a small library of related catalysts if possible.
-
-
Background (Uncatalyzed) Reaction: If the reaction temperature is too high or the reaction is run for too long, a non-enantioselective background reaction can compete with the desired catalytic cycle, leading to the formation of racemic product.
-
Solution: Lower the reaction temperature. While this may slow the reaction rate, it will often significantly improve enantioselectivity by suppressing the uncatalyzed pathway. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions. This can be an issue if the chiral center is adjacent to a proton that can be abstracted and re-protonated.
-
Solution: After the reaction is complete, quench it and proceed with the workup at a lower temperature (e.g., in an ice bath). Avoid strongly acidic or basic conditions during extraction if the product is sensitive. Sometimes, direct purification without a full aqueous workup can preserve stereochemical integrity.
-
-
Workflow for Asymmetric Benzoxazine Synthesis
The following diagram outlines a typical experimental workflow, from initial setup to final analysis, incorporating key quality control steps.
Caption: General workflow for a typical asymmetric synthesis of chiral 3,4-dihydro-2H-benzo[b]oxazines.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral 3,4-dihydro-2H-benzo[b]oxazines?
The most successful modern strategies rely on asymmetric catalysis. Key approaches include:
-
Palladium-Organo Relay Catalysis: This method uses a combination of a palladium catalyst and an organocatalyst to perform a tandem allylic amination/oxa-Michael addition, which can produce chiral benzoxazines in good yield and high enantioselectivity.[5]
-
Chiral Phosphoric Acid (CPA) Catalysis: CPAs can catalyze the enantioselective desymmetrization of prochiral oxetanes, providing a metal-free route to chiral benzoxazines with excellent yields and ee values.[3][5] This method is notable for its mild reaction conditions.
-
Copper-Catalyzed Domino Reactions: Chiral copper complexes, often formed in situ with ligands like chiral bisoxazolines, can catalyze domino reactions of substrates like ethynylethylene carbonates and 2-aminophenols to yield chiral benzoxazines.[4]
-
Iridium-Catalyzed Kinetic Resolution: This technique can resolve racemic benzoxazinones through an intramolecular asymmetric allylation, yielding both the chiral benzoxazinone and the cyclized chiral 4H-3,1-benzoxazine product with high selectivity.[1]
Q2: How does a Chiral Phosphoric Acid (CPA) catalyst induce enantioselectivity?
A CPA catalyst operates through a mechanism of dual hydrogen bonding. It simultaneously protonates the oxetane, activating it for nucleophilic attack, and coordinates with the 2-aminophenol nucleophile. This creates a highly organized, chiral transition state. The steric bulk of the catalyst's binaphthyl backbone effectively shields one face of the electrophile, forcing the nucleophile to attack from the opposite, less hindered face. This controlled orientation dictates the stereochemistry of the newly formed chiral center, leading to a high enantiomeric excess of one enantiomer.[3]
Proposed Mechanism for CPA Catalysis
Caption: Simplified mechanism showing CPA-catalyzed enantioselective ring-opening and cyclization.
Q3: My protocol involves a Mannich-like condensation. What are the critical parameters to control?
The classic synthesis of the benzoxazine ring involves the Mannich reaction of a phenol, a primary amine, and formaldehyde.[7][8] While often used for achiral polymer precursors, chiral variants exist. Critical parameters include:
-
Stoichiometry: Precise control of the phenol:amine:formaldehyde ratio (typically 1:1:2) is crucial to avoid side products and oligomerization.
-
Formaldehyde Source: Paraformaldehyde is commonly used as it is easier to handle than aqueous formaldehyde.[8]
-
Solvent: Solvents like chloroform, dioxane, or toluene are frequently used. The choice can affect reaction rate and solubility.[7][9]
-
Temperature: These reactions are often run at reflux. Careful temperature control prevents the formation of unwanted polymeric byproducts.[8]
Q4: How do I choose an appropriate analytical method to determine the enantiomeric excess (ee%) of my product?
The gold standard for determining enantiopurity is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .
-
Methodology: You must use a column with a chiral stationary phase (CSP). Common CSPs are based on cellulose or amylose derivatives.
-
Procedure:
-
First, inject the racemic mixture of your product to establish the retention times of both enantiomers and ensure baseline separation.
-
Optimize the mobile phase (e.g., hexane/isopropanol mixtures for HPLC) to achieve good separation (Resolution > 1.5).
-
Inject your synthesized sample under the optimized conditions.
-
The ee% is calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
-
Note: It is crucial to have a racemic standard for method development. If one is not available, you can often synthesize it using a non-chiral catalyst or by mixing your product with a sample synthesized using the opposite enantiomer of your chiral catalyst.
Reference Protocols & Data
Table 1: Comparison of Selected Catalytic Systems
| Catalytic System | Key Reactants | Typical Yield | Typical ee% | Reference |
| Pd/WingPhos | Vinyl Methylene Cyclic Carbonate + 2-Aminophenol | High (>90%) | Excellent (>95%) | [5] |
| Chiral Phosphoric Acid | 3-Substituted Oxetane + 2-Aminophenol | Very High (>95%) | Excellent (up to 99%) | [3] |
| Cu/PyBox | Ethynylethylene Carbonate + 2-Aminophenol | Moderate (40-64%) | Good (76-80%) | [4] |
| Ir/Chiral Ligand (KR) | Racemic Vinyl Benzoxazinone | High (>90%) | Excellent (>98%) | [1] |
Protocol: CPA-Catalyzed Synthesis of a Chiral 3,4-Dihydro-2H-benzo[b]oxazine
This protocol is adapted from the enantioselective desymmetrization strategy reported by Veselý and coworkers.[3]
-
Materials:
-
3-Aryl-oxetane (1.0 eq, 0.1 mmol)
-
Substituted 2-Aminophenol (1.1 eq, 0.11 mmol)
-
(R)-TRIP or a similar Chiral Phosphoric Acid (CPA) catalyst (5 mol%, 0.005 mmol)
-
Anhydrous Toluene (0.1 M solution)
-
-
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 2-aminophenol derivative and the chiral phosphoric acid catalyst.
-
Place the vial under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene (1.0 mL) via syringe and stir for 5 minutes to dissolve the solids.
-
Add the 3-aryl-oxetane substrate to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting oxetane is fully consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral 3,4-dihydro-2H-benzo[b]oxazine.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
References
- US20230286964A1 - Liquid Bio-based Benzoxazine Resin Systems with Improved Processability and High Performance - Google Patents.
-
Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF - ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. Available at: [Link]
-
The synthesis of 3,4‐dihydro‐2H‐benzo[b][5][7]oxazines.a - ResearchGate. Available at: [Link]
-
Breaking the symmetry of dibenzoxazines: a paradigm to tailor the design of bio-based thermosets - Green Chemistry (RSC Publishing). Available at: [Link]
-
The asymmetric synthesis of 3,4‐dihydro‐2H‐benzo[b][5][7]oxazines.a - ResearchGate. Available at: [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available at: [Link]
-
Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design - OUCI. Available at: [Link]
-
One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][5][7]oxazine Analogues | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. Available at: [Link]
-
Synthesis of 2H-benzo[b][5][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available at: [Link]
-
Surveying the Synthesis of 2H-benzo[b][5][7]oxazin-3(4H)-ones and Related Analogs - International Journal of Science and Research. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. Available at: [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. Available at: [Link]
-
How to open the resin when synthesis benzoxazine monomer?and what caused it? | ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. Available at: [Link]
-
3,4-Dihydro-2H-1,4-oxazine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. Available at: [Link]
-
Rational design and synthesis of novel benzoxazine resins with excellent thermal and flame - Retardant properties - ResearchGate. Available at: [Link]
-
Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF - ResearchGate. Available at: [Link]
-
Eugenol-based benzoxazine: from straight synthesis to taming of the network properties - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
(PDF) Design and Synthesis of Bio-Based Benzoxazines - ResearchGate. Available at: [Link]
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Available at: [Link]
- CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents.
-
Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine - ResearchGate. Available at: [Link]
-
General approach to chiroptical characterization of binding of prochiral and chiral 1,4-benzodiazepin-2-ones to human serum albumin - ResearchGate. Available at: [Link]
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Technical Support Center: Benzoxazinone Degradation in Experimental Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoxazinones. This resource is designed to provide expert insights and practical solutions for navigating the complexities of benzoxazinone stability and degradation in experimental settings. Understanding these pathways is critical for accurate data interpretation, whether in drug metabolism studies, agrochemical research, or natural product chemistry.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Question 1: My analytical results show poor reproducibility. Why are my benzoxazinone concentrations varying so much between identical experiments?
Answer:
Poor reproducibility in benzoxazinone stability assays is a frequent challenge, often stemming from the compound's inherent reactivity and sensitivity to environmental conditions. The primary culprits are typically minor, unmonitored variations in pH, temperature, and sample matrix.
Root Causes and Solutions:
-
pH Fluctuation: The degradation of benzoxazinone aglucones, such as DIMBOA and DIBOA, is exceptionally pH-dependent.[1][2][3] Even a slight drift in the pH of your buffer can dramatically alter the degradation rate. For instance, DIMBOA is significantly more stable in acidic conditions (pH 3-5) and degrades rapidly as the pH becomes neutral or alkaline.[3]
-
Solution:
-
Use Robust Buffers: Employ buffers with a strong buffering capacity in your target pH range. Citrate-phosphate buffers are commonly used.[1][2]
-
Verify pH Post-Experiment: Measure the pH of your assay solution at the end of the incubation period to ensure it has not drifted.
-
Acidify for Storage: If immediate analysis is not possible, quench the reaction and stabilize the remaining analyte by acidifying the sample to ~pH 3 with a small volume of a suitable acid (e.g., formic acid, phosphoric acid) before storage.[3]
-
-
-
Temperature Instability: Degradation reactions are kinetic processes that are sensitive to temperature.
-
Solution: Use temperature-controlled equipment (incubators, water baths, autosamplers) for all incubation and analysis steps. Avoid leaving samples on a lab bench for variable periods.
-
-
Matrix Effects: If you are working in a complex biological matrix (e.g., soil solution, plasma, microsomal preparations), components within that matrix can catalyze degradation.
-
Solution:
-
Run Parallel Controls: Always include a matrix-only control (without the benzoxazinone) to check for interfering peaks and a buffer-only control to assess baseline chemical stability.
-
Consistent Sample Prep: Ensure your sample preparation and extraction procedures are highly consistent to minimize variability in matrix effects.
-
-
Experimental Workflow: Troubleshooting Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?
Answer:
The appearance of new peaks is a classic sign of degradation. Benzoxazinones typically degrade into a predictable series of products. The most common event is the conversion of the unstable 2-hydroxy-1,4-benzoxazin-3(4H)-one structure (like DIMBOA) to the more stable benzoxazolin-2(3H)-one (like MBOA).[1][2][3][4]
Identification Strategy:
-
Hypothesize Degradation Products: Based on your starting material, predict the likely products.
-
Use Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identification.
-
Determine the molecular weight of the unknown peak from the MS1 spectrum. Does it match a hypothesized product?
-
Perform MS/MS fragmentation on the parent ion. Compare the fragmentation pattern to that of an authentic standard or to literature data to confirm the identity.
-
-
Run Authentic Standards: If available, inject pure standards of suspected degradation products (e.g., MBOA, BOA) into your HPLC system. A match in retention time and UV spectrum (if using a DAD/PDA detector) is strong evidence for identification.
Protocol: Sample Prep for Stability Analysis
-
Incubation: Perform your stability experiment in a tightly controlled environment (pH, temperature).
-
Sampling: At each time point, withdraw an aliquot of the reaction mixture.
-
Quenching (Critical Step): Immediately stop the degradation process.
-
Transfer the aliquot into a vial containing a pre-measured amount of organic solvent (e.g., methanol or acetonitrile) and a small amount of acid (e.g., formic acid) to bring the final pH to ~3. This both precipitates proteins (if present) and stabilizes the remaining benzoxazinone.
-
-
Centrifugation: Spin down any precipitate to clarify the supernatant.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate HPLC or LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Question 1: What are the primary chemical degradation pathways for benzoxazinones?
Answer:
The principal non-enzymatic degradation pathway for naturally occurring benzoxazinoids begins with the unstable aglycone (the form without the sugar).[3] These compounds, such as DIMBOA and DIBOA, are cyclic hemiacetals. The degradation proceeds as follows:
-
Ring-Chain Tautomerism: The heterocyclic ring of the aglucone opens.
-
Decarboxylation & Rearrangement: The resulting intermediate loses formic acid and subsequently rearranges.
-
Cyclization: The molecule cyclizes to form the highly stable benzoxazolinone lactam structure (e.g., MBOA or BOA).[3] This product is often the major endpoint in simple chemical stability assays.
Under different conditions, particularly involving microbial activity, benzoxazolinones can be further transformed into aminophenols or dimerize into aminophenoxazinones.[5][6][7]
Caption: Major degradation pathway of DIMBOA.
Question 2: How significantly does pH influence benzoxazinone stability?
Answer:
The influence of pH is critical and is arguably the most important factor governing the chemical stability of benzoxazinone aglucones.[1][2] The degradation process is directly related to the acid-base character of the hydroxyl groups on the heterocyclic ring.[2]
-
Acidic pH (pH 3-5): Benzoxazinone aglucones exhibit their greatest stability. Acidic conditions suppress the ring-opening mechanism.[3]
-
Neutral to Alkaline pH (pH > 6): The rate of degradation increases dramatically. As pH rises, deprotonation events facilitate the electronic rearrangements required for degradation to the benzoxazolinone form.
The table below summarizes reported half-life data for DIMBOA under different conditions, illustrating this stark pH dependency.
| Compound | Medium | pH | Temperature (°C) | Half-life (t½) | Reference |
| DIMBOA | Buffered Aqueous Solution | 5.6 | 25 | ~11 hours | [1][2] |
| DIMBOA | Non-buffered Aqueous Solution | ~7 | 24 | ~25 hours | [3] |
| DIMBOA | Soil Solution | N/A | 25 | ~31 hours | [1][4] |
Note: The longer half-life in soil, despite microbial presence, can be due to adsorption and other complex interactions.
Question 3: What is the role of enzymes versus spontaneous chemical degradation?
Answer:
Both enzymatic and chemical processes are crucial, often acting sequentially.
-
Enzymatic Activation (Initiation): In biological systems, benzoxazinones are stored as stable glucosides (e.g., DIMBOA-Glc).[8] The degradation cascade is initiated by β-glucosidase enzymes, which are typically stored separately from the glucosides within plant cells.[9] Upon tissue damage (e.g., herbivory, experimental homogenization), the enzyme and substrate mix, cleaving the glucose molecule to release the bioactive but unstable aglycone.[3][9]
-
Chemical Degradation (Progression): Once the aglycone is released, its subsequent conversion to a benzoxazolinone (e.g., MBOA) is often a spontaneous chemical process, heavily influenced by pH as described above.[3]
-
Further Enzymatic Metabolism: The resulting benzoxazolinones can be further metabolized by other microbial enzymes. For instance, certain fungi possess γ-lactamases that can open the stable lactam ring of BOA, leading to products like 2-aminophenol (AP).[5]
To distinguish these in an experiment, you must use proper controls:
-
Test System: Your full experimental system (e.g., soil slurry, microsomal prep).
-
Sterile/Inactivated Control: An autoclaved or heat-inactivated version of your test system. Degradation here is primarily chemical.
-
Buffer Control: A simple buffered solution at the same pH and temperature. This measures the baseline rate of spontaneous chemical degradation.
References
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ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic and chemical degradation of benzoxazinoid acetal glucosides. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. Retrieved from [Link]
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413.
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ACS Publications. (n.d.). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Retrieved from [Link]
- Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology.
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PubMed. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Retrieved from [Link]
- Niemeyer, H. M. (2009). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 20(6), 1032-1043.
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ResearchGate. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Retrieved from [Link]
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PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Retrieved from [Link]
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PubMed. (n.d.). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Retrieved from [Link]
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ResearchGate. (2014). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Retrieved from [Link]
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Semantic Scholar. (n.d.). Expression and characterization of the key enzymes involved in 2-benzoxazolinone degradation by Pigmentiphaga sp. DL-8. Retrieved from [Link]
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Nature. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic and chemical degradation of benzoxazines with hydroxamic acid function. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Retrieved from [Link]
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PubMed. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]
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ResearchGate. (n.d.). Degradation compounds of benzoxazinones evaluated. Retrieved from [Link]
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ACS Publications. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Retrieved from [Link]
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PubMed. (n.d.). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Retrieved from [Link]
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YouTube. (2019). Hydrolysis Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Prominent benzoxazinones and some of their degradation products. Retrieved from [Link]
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NIH. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Retrieved from [Link]
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Wageningen University & Research. (n.d.). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Retrieved from [Link]
- Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
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PubMed. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Retrieved from [Link]
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Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]
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NIH. (2023). Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and Its Analogs in Drug Discovery
This guide provides a detailed comparative analysis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, a representative member of the benzoxazine family, and its structural analogs. Benzoxazines, heterocyclic compounds featuring a fused benzene and oxazine ring, are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This analysis delves into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data from peer-reviewed studies. We will explore how subtle modifications to the benzoxazine scaffold—such as the position of the methoxy group, the nature of other substituents, and the arrangement of heteroatoms in the oxazine ring—can profoundly influence biological outcomes.
The Benzoxazine Scaffold: Synthesis and Significance
The benzoxazine core is a versatile scaffold found in numerous biologically active molecules.[1] Synthetic access to this structure is most commonly achieved through a Mannich reaction, involving the condensation of a phenol, a primary amine, and formaldehyde.[4] This straightforward synthesis allows for extensive diversification of the structure, enabling the exploration of a wide chemical space for drug discovery.
Below is a generalized workflow for the synthesis of 3,4-dihydro-2H-1,3-benzoxazine derivatives, a common class of analogs.
Caption: Generalized synthetic workflow for 1,3-benzoxazine derivatives.
Comparative Biological Activity Analysis
The therapeutic potential of benzoxazine derivatives spans a wide range of applications, including antimicrobial, anticancer, antihypertensive, and central nervous system (CNS) activities.[1][5][6][7] The specific activity is highly dependent on the substitution pattern on the benzoxazine core.
Benzoxazines are widely recognized for their antimicrobial properties.[2] The core compound, 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, serves as a foundational structure, with analogs demonstrating enhanced potency based on specific substitutions.
A study on 2H-benzo[b][2][5]oxazines demonstrated that substitutions on the phenyl ring significantly influence antibacterial efficacy. For example, an analog featuring both a chlorine and a methyl substituent (compound 3h in the study) exhibited potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 14-19mm.[8] In contrast, a different analog with methoxy and methyl groups (compound 3d ) showed superior antioxidant activity but less potent antibacterial effects.[8] This highlights a common theme in drug development: optimizing for one activity may diminish another.
Another study synthesized novel 1,3-benzoxazine derivatives and tested them against various microbes, comparing them to the standard antibiotic Amoxicillin. The results indicated that some synthesized compounds showed significant inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[9] Furthermore, replacing a carbonyl group with a thiocarbonyl group in certain 1,3-benzoxazine derivatives was found to increase antimycobacterial activity, with some analogs being more potent than the standard drug Isoniazid (INH).[10]
Table 1: Comparative Antimicrobial Activity of Benzoxazine Analogs
| Compound/Analog | Target Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Compound 3h (Chloro & Methyl subst.) | Escherichia coli | Inhibition Zone | 19 mm | [8] |
| Compound 3h (Chloro & Methyl subst.) | Bacillus subtilis | Inhibition Zone | 17 mm | [8] |
| Compound c-1 (Thiophene-1,3-benzoxazine) | Staphylococcus aureus | Inhibition Zone | 21 mm | [9] |
| Compound c-1 (Thiophene-1,3-benzoxazine) | Escherichia coli | Inhibition Zone | 23 mm | [9] |
| Amoxicillin (Standard) | Staphylococcus aureus | Inhibition Zone | 30 mm | [9] |
| Thioxo-benzoxazine derivatives | Mycobacterium tuberculosis | In vitro activity | More active than INH |[10] |
The benzoxazine scaffold is a promising template for the development of novel anticancer agents. Researchers have explored their potential as DNA-PK inhibitors and as agents that specifically target hypoxic (low oxygen) cancer cells, a hallmark of solid tumors that contributes to treatment resistance.[6][9]
A library of 2H-benzo[b][2][5]oxazine derivatives was synthesized and evaluated for cytotoxicity against HepG2 liver cancer cells under both normal (normoxic) and hypoxic conditions. Two compounds, 10 and 11 , were identified as being selectively toxic to hypoxic cells.[6] Compound 11 was particularly potent, with an IC₅₀ of 10 ± 3.7 μM in hypoxic cells, while showing negligible toxicity in normoxic cells (IC₅₀ > 1 mM).[6] Mechanistic studies revealed that these compounds down-regulate key genes induced by hypoxia, such as HIF-1α and VEGF, which are critical for tumor survival and angiogenesis.[6]
This selective action is a significant advantage, as it suggests a wider therapeutic window and fewer side effects compared to conventional chemotherapy that affects both cancerous and healthy cells.
Caption: Mechanism of action for hypoxia-targeted benzoxazine analogs.
Certain 1,3-benzoxazine derivatives have been investigated as potassium (K+) channel openers, a class of drugs used to treat hypertension by relaxing vascular smooth muscle.[5] A study designed a series of analogs and tested their vasorelaxant activity on rat aorta. The structure-activity relationship revealed that an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position of the benzoxazine ring were crucial for optimal activity.[5]
One particular analog, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (compound 71 ), demonstrated significantly more potent vasorelaxant activity (EC₅₀ = 0.14 μM) and longer-lasting hypotensive effects than the established K+ channel opener, cromakalim.[5] This demonstrates how targeted chemical modifications can lead to superior pharmacological profiles compared to existing drugs.
Table 2: Comparative Vasorelaxant Activity
| Compound | Target | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Analog 71 | Rat Aorta (TEA/BaCl₂ induced contraction) | EC₅₀ | 0.14 μM | [5] |
| Cromakalim (Standard) | Rat Aorta (TEA/BaCl₂ induced contraction) | EC₅₀ | > 0.14 μM |[5] |
Featured Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow standardized protocols. Below is a representative methodology for determining the antimicrobial activity of benzoxazine analogs using the disc diffusion method, as described in related studies.[9]
Objective: To qualitatively assess the antibacterial and antifungal activity of synthesized benzoxazine analogs.
Materials:
-
Synthesized benzoxazine compounds
-
Standard antibiotic discs (e.g., Amoxicillin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Culture Preparation: Prepare fresh liquid cultures of the test microorganisms and adjust their turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial suspension to create a uniform lawn.
-
Compound Preparation: Dissolve the synthesized benzoxazine compounds in DMSO to a specific concentration (e.g., 1 mg/mL).
-
Disc Impregnation: Impregnate sterile filter paper discs with a known volume of the test compound solution. Allow the solvent to evaporate completely.
-
Disc Placement: Aseptically place the impregnated discs, along with a standard antibiotic disc and a solvent control disc (DMSO only), onto the surface of the inoculated agar plates.
-
Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Rationale for Experimental Choices:
-
Disc Diffusion Method: This method is a widely accepted, simple, and cost-effective preliminary screening tool to assess the antimicrobial activity of new compounds.
-
DMSO as Solvent: DMSO is used because it can dissolve a wide range of organic compounds and is generally non-toxic to the microorganisms at the concentrations used, as verified by the solvent control.
-
Standard Antibiotic: Including a standard like Amoxicillin allows for the relative comparison of the potency of the new analogs against a clinically relevant drug.[9]
Conclusion
The comparative analysis of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and its analogs reveals the remarkable versatility of the benzoxazine scaffold in medicinal chemistry. The biological activity of these compounds can be finely tuned through specific and strategic chemical modifications. Structure-activity relationship studies have shown that the introduction of halogens, electron-withdrawing groups, and thioxo moieties can significantly enhance potency in antimicrobial, anticancer, and cardiovascular applications. Analogs have been developed that show selective toxicity to hypoxic cancer cells and superior vasorelaxant effects compared to standard drugs. Future research should continue to explore the vast chemical space of benzoxazine derivatives, focusing on optimizing their pharmacokinetic properties and further elucidating their mechanisms of action to develop next-generation therapeutics.
References
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Title: Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Source: PubMed URL: [Link]
-
Title: Preparation, characterization and biological activity studies of benzoxaizne derivatives. Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]
-
Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source: Journal of Development and Scientific Research URL: [Link]
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Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Source: ResearchGate URL: [Link]
-
Title: A note to the biological activity of benzoxazine derivatives containing the thioxo group. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis and biological evaluation of 2H-benzo[b][2][5] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Source: Asian Journal of Chemistry URL: [Link]
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Title: 5-Methoxy-3,4-dihydro-2H-benzo[b][2][5]oxazine. Source: American Elements URL: [Link]
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Title: BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Source: International Journal of Pharma Sciences and Research URL: [Link]
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Title: A facile and environmentally benign synthesis of 2H-benzo[b][2][5] oxazines of potential biological importance. Source: Arkivoc URL: [Link]
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Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Source: ResearchGate URL: [Link]
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Title: 3,4-Dihydro-2H-benzo[2][5]oxazine derivatives as 5-HT6 receptor antagonists. Source: PubMed URL: [Link]
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Title: 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Source: NIH URL: [Link]
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The Evolving Landscape of Benzoxazinones: A Comparative Guide to Structure-Activity Relationships
The benzoxazinone scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] From potent anticancer agents to novel antimicrobial and anti-inflammatory compounds, the subtle art of modifying the benzoxazinone core has profound implications for biological efficacy. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzoxazinone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the key structural modifications that govern their diverse biological activities, supported by experimental data and detailed protocols.
Section 1: Anticancer Activity of Benzoxazinones
Benzoxazinone derivatives have emerged as a promising class of compounds in cancer therapy, demonstrating significant antiproliferative and cytotoxic effects against various human cancer cell lines.[3][4] The exploration of their SAR has revealed critical insights into the structural requirements for potent anticancer activity.
Structure-Activity Relationship Insights
The anticancer activity of benzoxazinones is intricately linked to the nature and position of substituents on the benzoxazinone core. Studies have shown that modifications at the N-4 and C-2 positions, as well as substitutions on the fused benzene ring, can dramatically influence their potency and selectivity.
For instance, the introduction of a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to enhance anticancer activity.[5] This is attributed to the ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[6] Furthermore, the presence of specific substituents on the phenyl ring attached to the triazole can further modulate activity.
Some derivatives have been found to exert their anticancer effects by targeting the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[7] Other mechanisms include the induction of apoptosis through the p53 and caspase-3 pathways, and the inhibition of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[8]
Comparative Analysis of Anticancer Potency
The following table summarizes the antiproliferative activity of selected benzoxazinone derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | N/A | HepG2, MCF-7, HCT-29 | < 10 | [8] |
| Derivative 15 | N/A | HepG2, MCF-7, HCT-29 | < 10 | [8] |
| Compound 14b | 1,2,3-triazole linked | A549 (lung) | 7.59 ± 0.31 | [5] |
| Compound 14c | 1,2,3-triazole linked | A549 (lung) | 18.52 ± 0.59 | [5] |
| Hybrid 7j | Quinazolin-4(3H)-one hybrid | A549 (lung) | 0.32 | [9] |
| Hybrid 7l | Quinazolin-4(3H)-one hybrid | HeLa (cervical) | N/A | [9] |
Experimental Protocol: Evaluation of Anticancer Activity
A typical workflow for assessing the anticancer activity of benzoxazinone derivatives involves a series of in vitro assays.[3]
Step 1: Cell Culture
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Step 2: Cytotoxicity Assay (MTT or SRB Assay)
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of the test compounds are added to the wells.
-
After a specified incubation period (e.g., 48 hours), cell viability is assessed using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Step 3: Apoptosis Assay (Flow Cytometry)
-
Cells are treated with the test compounds at their IC50 concentrations.
-
After incubation, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The percentage of apoptotic cells is quantified using flow cytometry.
Step 4: Western Blot Analysis
-
To investigate the mechanism of action, protein expression levels of key apoptotic and cell cycle regulatory proteins (e.g., p53, caspases, Bcl-2) are analyzed by Western blotting.
Visualizing the Anticancer Mechanism
The following diagram illustrates a common signaling pathway through which benzoxazinone derivatives can induce apoptosis in cancer cells.
Caption: Benzoxazinone-induced apoptosis pathway.
Section 2: Antibacterial Activity of Benzoxazinones
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoxazinone derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[10][11]
Structure-Activity Relationship Insights
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural features required for the antibacterial activity of 1,4-benzoxazin-3-ones.[10][11] These studies have revealed that different structural modifications are necessary for activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Key determinants of antibacterial potency include the nature of substituents at various positions of the benzoxazinone scaffold. For instance, the introduction of linezolid-like substituents has been shown to enhance activity against Gram-positive bacteria.[10] The overall molecular shape, volume, and hydrogen-bonding properties are also critical factors influencing antibacterial efficacy.[11]
Comparative Analysis of Antibacterial Potency
The following table presents the minimum inhibitory concentration (MIC) values of selected benzoxazinone derivatives against various bacterial strains.
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 77 | Linezolid-like substituent | Staphylococcus aureus | N/A | [10] |
| Compound 83 | Linezolid-like substituent | Enterococcus faecalis | N/A | [10] |
| Compound 4e | Aryl amine substitution | E. coli, S. aureus, B. subtilis | N/A (High Activity) | [12] |
| 2-aryl-4H-3,1-benzoxazin-4-ones | Aryl substitution at C-2 | Various bacteria | N/A (Good bactericidal activity) | [13] |
Experimental Protocol: Evaluation of Antibacterial Activity
The antibacterial activity of benzoxazinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[13]
Step 1: Bacterial Culture Preparation
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight at 37°C.
-
The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
Step 2: Broth Microdilution Assay
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
Step 3: MIC Determination
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing the Antibacterial Discovery Workflow
The following diagram outlines the workflow for the discovery and evaluation of antibacterial benzoxazinones.
Caption: Workflow for antibacterial benzoxazinone discovery.
Section 3: Anti-inflammatory Activity of Benzoxazinones
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for therapeutic intervention.[14][15]
Structure-Activity Relationship Insights
The anti-inflammatory activity of benzoxazinones is often associated with their ability to modulate key inflammatory pathways. For instance, the introduction of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to yield compounds that can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[6][16]
The mechanism of action for some of these derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[16] By activating this pathway, these compounds can reduce LPS-induced reactive oxygen species (ROS) production and alleviate microglial inflammation.[16]
Comparative Analysis of Anti-inflammatory Potency
The following table highlights the anti-inflammatory activity of selected benzoxazinone derivatives.
| Compound ID | Modification | Assay | Result | Reference |
| Compound 3d | Diclofenac conjugate | Rat paw edema | 62.61% inhibition | [15] |
| Compound e2 | 1,2,3-triazole modified | LPS-induced NO production in BV-2 cells | Significant reduction | [16] |
| Compound e16 | 1,2,3-triazole modified | LPS-induced NO production in BV-2 cells | Significant reduction | [16] |
| Compound e20 | 1,2,3-triazole modified | LPS-induced NO production in BV-2 cells | Significant reduction | [16] |
Experimental Protocol: Evaluation of Anti-inflammatory Activity
The anti-inflammatory activity of benzoxazinone derivatives can be assessed using in vitro and in vivo models.
In Vitro Assay: Measurement of NO Production in LPS-stimulated Macrophages
-
Macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (1 µg/mL) is then added to induce an inflammatory response.
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
In Vivo Assay: Carrageenan-induced Rat Paw Edema
-
A pre-dose of the test compound is administered orally or intraperitoneally to rats.
-
After a specified time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.
-
The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing the Anti-inflammatory Mechanism
The following diagram illustrates the modulation of the Nrf2-HO-1 pathway by anti-inflammatory benzoxazinones.
Caption: Benzoxazinone-mediated activation of the Nrf2-HO-1 pathway.
Conclusion
The structure-activity relationship studies of benzoxazinones have unveiled a rich and complex interplay between chemical structure and biological function. The versatility of the benzoxazinone scaffold allows for a wide range of modifications, leading to compounds with potent and selective activities against cancer, bacteria, and inflammation. The insights and protocols presented in this guide are intended to empower researchers to rationally design and synthesize novel benzoxazinone derivatives with enhanced therapeutic potential. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will their impact on drug discovery and development.
References
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- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the biological target of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
An In-Depth Guide to the Identification and Validation of the Biological Target for 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and Other Novel Bioactive Compounds
Introduction: The Critical Challenge of Target Deconvolution
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule represents a pivotal, yet preliminary, stage. A compound such as 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, while structurally defined, remains a pharmacological enigma until its biological target and mechanism of action are elucidated. The process of "target deconvolution"—the journey from identifying a bioactive compound to confirming its molecular target—is a cornerstone of modern pharmacology. A validated target is essential for developing a therapeutic hypothesis, optimizing lead compounds, and understanding potential toxicities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of a biological target for a novel compound, using 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine as a hypothetical subject. We will eschew a rigid template in favor of a logical, multi-pronged strategy that emphasizes scientific rigor, experimental causality, and the integration of orthogonal methodologies. Our approach is divided into three core phases: Target Identification, Target Engagement, and Target Validation.
Phase 1: Target Identification - Generating a Testable Hypothesis
Before a target can be validated, it must first be identified. This initial phase focuses on generating a list of potential protein candidates that interact with the compound of interest. The choice of methodology depends on available resources, the nature of the compound, and whether a phenotypic effect has been observed.
In Silico and Computational Approaches
Computational methods serve as a cost-effective and rapid first step to generate hypotheses. By leveraging the known chemical structure of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, we can predict potential binding partners.
-
Ligand-Based Methods: These approaches, such as chemical similarity searching, compare the compound's structure to databases of known ligands with annotated targets. If a molecule with a similar scaffold has a known biological target, that target becomes a candidate for our compound.
-
Structure-Based Methods (Molecular Docking): If a high-resolution 3D structure of a potential protein target is available, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's binding site.
Expert Insight: While powerful for hypothesis generation, in silico predictions are not evidence of a direct interaction. They must be followed by empirical validation.
Affinity-Based Proteomics
This powerful, unbiased approach uses the compound itself as "bait" to capture its interacting proteins from a complex biological sample (e.g., cell lysate or tissue homogenate).
Experimental Protocol: Immobilization and Affinity Pulldown
-
Immobilization: Synthesize an analog of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine containing a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) for covalent attachment to a solid support, such as sepharose beads. A crucial control is to have beads without the compound.
-
Incubation: Incubate the compound-conjugated beads (and control beads) with a protein lysate.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trustworthiness: The key to a reliable affinity proteomics experiment is the inclusion of proper controls. Comparing the proteins pulled down by the compound-conjugated beads to those pulled down by control beads allows for the confident identification of specific interactors.
Caption: Workflow for identifying protein targets using affinity proteomics.
Phase 2: Target Engagement - Confirming a Direct Interaction
Once a list of candidate proteins is generated, the next critical step is to confirm that the compound physically interacts with these candidates in a relevant biological context (i.e., within a cell). Target engagement assays provide this crucial piece of evidence.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[1] This change in thermal stability can be measured in living cells, providing strong evidence of target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target engagement.
Authoritative Grounding: The CETSA method is a widely accepted standard for confirming target engagement in a cellular environment, as it assesses the interaction with the target protein in its native conformation and cellular location.
Caption: Logical flow of a Cellular Thermal Shift Assay (CETSA) experiment.
Biophysical Methods
For a more quantitative assessment of the binding interaction, purified protein and the compound can be analyzed using biophysical techniques.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (on-rate, off-rate) and affinity (KD) of the interaction in real-time.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Expert Insight: While highly quantitative, these methods use purified proteins, which may not fully represent the protein's state within the cell. Therefore, they are best used as a complement to cell-based assays like CETSA.
Phase 3: Target Validation - Linking Engagement to Function
Confirming a direct physical interaction is necessary, but not sufficient. The final and most crucial phase is to demonstrate that the engagement of the compound with the target protein is directly responsible for the observed biological or phenotypic effect.
Genetic Approaches
Genetic manipulation provides the most direct evidence for target validation.
-
CRISPR/Cas9 Knockout/Knockdown: If the compound's effect is diminished or abolished in cells where the target protein has been knocked out or its expression reduced (knockdown), it provides strong evidence that the protein is the relevant target.
-
Site-Directed Mutagenesis: If in silico docking or structural data predicts a specific binding pocket, mutating key amino acid residues in that pocket should disrupt the compound's binding and its biological effect. Observing this loss of activity validates both the target and the binding site.
Pharmacological Approaches
Using multiple, structurally distinct compounds that target the same protein can help validate the target.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. A positive correlation between the binding affinity of the analogs to the target protein and their potency in a functional assay strengthens the case for target validation.
-
Competitive Displacement: Use a known ligand for the target protein. If 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine can compete with and displace the known ligand, it confirms that they share the same binding site.
Comparison of Target Validation Methodologies
The selection of methods for target validation involves trade-offs in complexity, resource requirements, and the nature of the information provided.
| Method | Type of Information Provided | Throughput | Key Advantage | Key Limitation |
| Affinity Proteomics | Unbiased identification of potential binding partners | Low-Medium | Unbiased, discovers novel targets | Prone to false positives; requires chemical modification |
| CETSA | Direct evidence of target engagement in live cells | Medium | Physiologically relevant context; no compound modification | Indirect readout of binding |
| SPR / ITC | Quantitative binding kinetics and affinity (KD) | Medium | Highly quantitative; detailed binding parameters | Requires purified protein; may not reflect cellular state |
| CRISPR Knockout | Genetic evidence of target necessity for compound's effect | Low | "Gold standard" for genetic validation | Can have off-target effects; may be lethal to cells |
| SAR | Correlation between binding affinity and functional activity | High | Links chemical structure to biological function | Requires significant medicinal chemistry effort |
Conclusion: An Integrated, Orthogonal Approach
References
A Senior Application Scientist's Guide to the Synthesis of 1,4-Benzoxazines: A Comparative Analysis
Introduction: The Enduring Importance of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine motif, a heterocyclic system fusing a benzene ring with an oxazine ring, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure imparts chemical stability and facilitates specific interactions with a wide array of biological targets.[2] This versatility has led to the development of 1,4-benzoxazine derivatives with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties.[2][3][4] Notably, this core is a key component of the potent antimicrobial agent Levofloxacin.[5]
The enduring interest in this scaffold has spurred the development of numerous synthetic strategies. However, traditional methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and low yields.[1] Consequently, the development of efficient, versatile, and increasingly "green" methodologies for the construction of 1,4-benzoxazines remains a significant focus for synthetic and medicinal chemists.
This guide provides a comparative overview of the principal synthetic routes to 1,4-benzoxazines. We will delve into the mechanistic underpinnings of each strategy, compare their relative strengths and weaknesses with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Route 1: Classical Condensation of 2-Aminophenols
The most traditional and straightforward approach to the 1,4-benzoxazine core involves the condensation of a 2-aminophenol with a suitable two-carbon electrophile. This method's popularity stems from the ready availability of a wide variety of substituted 2-aminophenols.
A. Reaction with α-Halocarbonyl Compounds
This is a cornerstone method where a 2-aminophenol reacts with an α-haloketone or α-haloester. The reaction proceeds via a two-step sequence: an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis-type cyclization of the intermediate.
Mechanism & Rationale: The choice of a base (e.g., K₂CO₃, NaHCO₃) is critical. It serves to deprotonate the phenolic hydroxyl group in the second step, facilitating the nucleophilic attack on the carbon bearing the halogen to close the ring. The initial N-alkylation is typically faster than O-alkylation due to the higher nucleophilicity of the amine. Solvents like ethanol, DMF, or dioxane are commonly employed to ensure the solubility of the reactants.[6]
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A Researcher's Guide to Benzoxazines: Correlating In Vitro Potency with In Vivo Efficacy
Introduction: The Versatility of the Benzoxazine Scaffold
Benzoxazines represent a class of heterocyclic compounds that have garnered significant attention from medicinal chemists.[1][2][3] Their versatile structure serves as a "privileged scaffold," allowing for multiple modification sites and the synthesis of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4][5][6] This guide provides a comparative analysis of the methodologies used to evaluate benzoxazine-based compounds, focusing on the critical transition from controlled laboratory (in vitro) experiments to complex biological systems (in vivo). Understanding the nuances, challenges, and causal relationships between these two testing paradigms is paramount for any drug development professional aiming to translate a promising compound from the bench to the clinic.
Part 1: In Vitro Efficacy Assessment - Establishing a Baseline
The initial evaluation of any new chemical entity begins in vitro. These assays are foundational, offering a cost-effective, high-throughput method to screen large libraries of compounds and identify preliminary "hits".[7] The primary objective is to determine a compound's direct effect on a specific biological target, be it a cell line or an isolated enzyme, in a highly controlled environment.
Causality in Experimental Design: The Screening Cascade
The in vitro testing process is not a random selection of assays but a logical cascade. We begin with broad, cost-effective cytotoxicity screens to quickly eliminate inactive or overly toxic compounds. Promising candidates then advance to more specific, and often more expensive, mechanistic and target engagement assays. This tiered approach ensures that resources are focused on compounds with the highest potential for success.
Caption: A typical experimental workflow for in vitro screening of benzoxazine compounds.
Key In Vitro Methodologies & Data
1. Cytotoxicity and Anti-Proliferative Assays: The most common starting point is to assess a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
2. Mechanistic Assays: Once a compound shows promising cytotoxicity, the next logical step is to understand how it works.
-
Enzyme Inhibition Assays: If the benzoxazine derivative was designed to target a specific enzyme (e.g., a kinase), a direct inhibition assay is performed. For instance, a high-throughput screen identified a benzoxazine compound, C3, that dually inhibits EGFR and HER2 kinases with IC50 values of 37.24 nM and 45.83 nM, respectively.[9]
-
Apoptosis and Cell Cycle Analysis: These assays determine if the compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase. This is often performed using flow cytometry.
Table 1: Example In Vitro Efficacy Data for Benzoxazine Derivatives
| Compound Class | Target/Cell Line | Assay Type | Efficacy Metric (IC50/GI50) | Reference |
| Flavone-1,3-benzoxazines | MCF-7 (Breast Cancer) | Cytotoxicity | 8.03 - 17.1 µM | [10] |
| 1,4-Benzoxazine (HSB-13) | Cerebellar Granule Neurons | Neuroprotection | N/A (Qualitative Protection) | [6] |
| 3,1-Benzoxazine (C3) | KATO III (Gastric Cancer) | Anti-proliferation | GI50: 84.76 nM | [9] |
| 3,1-Benzoxazine (C3) | SNU-5 (Gastric Cancer) | Anti-proliferation | GI50: 48.26 nM | [9] |
| 3,1-Benzoxazine (C3) | EGFR Kinase | Enzyme Inhibition | IC50: 37.24 nM | [9] |
| 3,1-Benzoxazine (C3) | HER2 Kinase | Enzyme Inhibition | IC50: 45.83 nM | [9] |
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a self-validating system as it includes controls (untreated cells, vehicle control, positive control) to ensure the observed effects are due to the test compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells, vehicle control (e.g., DMSO), and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: In Vivo Efficacy Assessment - The Whole Organism Challenge
While in vitro data is essential for initial screening, the ultimate test of a drug candidate's therapeutic potential lies in its performance within a living organism.[7] In vivo studies are designed to evaluate not only the efficacy of a compound but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are impossible to assess in a petri dish.[11]
Causality in Model Selection
The choice of an animal model is the most critical decision in designing an in vivo study. The model must be relevant to the human disease being studied.
-
For Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard. The rationale is that carrageenan induces a localized, acute inflammation with measurable edema (swelling), allowing for a straightforward quantitative assessment of an anti-inflammatory agent's efficacy.[4]
-
For Anticancer Activity: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are frequently used.[12] Here, human tumor cells are implanted into immunocompromised mice. This approach is chosen because it allows for the evaluation of a drug's effect on a human tumor within a living system, assessing factors like drug delivery to the tumor site and impact on tumor growth over time.
-
For Neuroprotection: Disease-specific models are employed. For example, to test a compound for Huntington's disease, a 3-nitropropionic acid (3-NP)-induced mouse model can be used, as 3-NP induces striatal degeneration similar to that seen in the human disease.[6]
Caption: A generalized workflow for assessing the in vivo efficacy of an anticancer benzoxazine compound.
Example In Vivo Data
One study synthesized novel benzoxazin-4-one derivatives and evaluated their anti-inflammatory and analgesic effects in animal models.[4]
-
Compound 3d , a benzoxazinone-diclofenac hybrid, exhibited significant anti-inflammatory activity , with a 62.61% inhibition of rat paw edema.[4]
-
The same compound also showed potent analgesic activity , with 62.36% protection in an acetic acid-induced writhing test, and had a favorable gastrointestinal toxicity profile.[4]
In a neurodegeneration study, the 1,4-benzoxazine compound HSB-13 was tested in a mouse model of Huntington's disease. The results showed that HSB-13 reduced striatal degeneration and improved the behavioral performance of the mice.[6]
Protocol: In Vivo Anti-Inflammatory Assay (Rat Paw Edema)
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for one week.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the benzoxazine compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Part 3: Bridging the Gap - The In Vitro-In Vivo Translation Challenge
A recurring challenge in drug discovery is the frequent lack of correlation between promising in vitro results and subsequent in vivo efficacy.[7][12] A compound with nanomolar potency in a cell culture assay may show little to no activity in an animal model. This discrepancy arises because an in vitro system is a radical simplification of a complex living organism.[7]
Caption: Key pharmacokinetic (ADME) and biological factors that differentiate in vivo from in vitro systems.
Key reasons for this translation gap include:
-
Pharmacokinetics (ADME): The body subjects a compound to Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may be potent in vitro but have poor oral bioavailability, be rapidly metabolized by liver enzymes (like the cytochrome P450 superfamily), or fail to reach the target tissue in sufficient concentrations.[11]
-
Biological Complexity: Living systems have intricate feedback loops, immune responses, and interactions between different organs and tissues that are absent in cell culture.[7]
-
Model Validity: The chosen animal model may not accurately replicate the human disease pathology, leading to misleading results.[11][12]
To improve the chances of successful translation, it is crucial to integrate in vitro ADME and toxicity assays early in the discovery process, even before selecting a lead for in vivo studies. This allows for the optimization of not just potency, but also the drug-like properties essential for systemic efficacy.
Conclusion
The evaluation of benzoxazine-based compounds is a multi-stage process that requires a deep understanding of the strengths and limitations of both in vitro and in vivo models. In vitro assays provide essential data on potency and mechanism of action, allowing for rapid screening and lead identification. However, these results must be interpreted with caution, as they do not account for the complex pharmacokinetic and physiological factors at play in a living organism. Successful drug development hinges on a carefully designed experimental strategy that uses robust, disease-relevant in vivo models to validate in vitro findings. By appreciating the causality behind each experimental choice and anticipating the challenges of the in vitro-in vivo transition, researchers can more effectively advance novel benzoxazine derivatives toward their ultimate therapeutic potential.
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- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (n.d.).
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Bentham Science.
- Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
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- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. (n.d.).
- In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). [Source Not Available].
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PubMed Central. (n.d.). PubMed Central.
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - NIH. (2022).
- Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegener
- High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central. (2023). PubMed Central.
- Translation from in vitro studies to in vivo studies will require... | Download Scientific Diagram. (n.d.).
- Bioassays for anticancer activities - PubMed. (n.d.). PubMed.
- Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF. (2025).
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A Strategic Guide to Cross-Reactivity Profiling of Novel Benzoxazine Scaffolds: A Case Study with 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
Introduction: Unveiling the Therapeutic Potential and Off-Target Liabilities of a Novel Benzoxazine
The benzoxazine scaffold is a versatile heterocyclic motif that has given rise to a diverse array of biologically active compounds, with reported activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[1][2] The subject of this guide, 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, is a novel chemical entity with an as-yet uncharacterized pharmacological profile. As with any new compound entering the drug discovery pipeline, a thorough understanding of its biological interactions is paramount. Early, comprehensive cross-reactivity profiling is not merely a box-checking exercise; it is a critical step in elucidating the mechanism of action, identifying potential therapeutic applications, and, crucially, flagging potential safety liabilities due to off-target effects.[3]
This guide presents a systematic, tiered approach to the cross-reactivity profiling of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine, providing a robust framework for researchers and drug development professionals. We will explore a logical progression of experiments, from broad, initial screens to focused selectivity assays, and introduce methodologies for target validation. To illustrate the comparative aspect of such studies, we will analyze hypothetical data for our lead compound alongside two structural analogs.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A phased approach to profiling ensures a cost-effective and scientifically sound investigation, where the results from each tier inform the design of subsequent experiments.[4]
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Pharmacological Profiling for Initial Hazard Identification
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[3] Commercial services like the Eurofins SafetyScreen™ or Pharmaron's safety panels offer a cost-effective way to assess interactions with a wide range of receptors, ion channels, transporters, and enzymes.[5][6]
Hypothetical Tier 1 Screening Results for 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (at 10 µM)
| Target Class | Representative Targets | % Inhibition / Activity | Implication |
| GPCRs | 5-HT2A, Dopamine D2, Adrenergic α1 | <20% | Low likelihood of major GPCR-mediated side effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | hERG: 65%Nav1.5: 15%Cav1.2: 10% | Potential hERG liability. Further investigation is warranted.[7] |
| Kinases | ABL1, SRC, LCK | ABL1: 85%SRC: 78%LCK: 45% | Significant kinase inhibition. Suggests a potential on-target activity in this class. |
| Enzymes | COX-1, COX-2, PDE4 | <15% | Low probability of common enzymatic off-targets. |
| Transporters | SERT, DAT, NET | <10% | Unlikely to interfere with major neurotransmitter transport. |
This data is purely illustrative.
From these hypothetical results, two key lines of investigation emerge: a potential safety concern with hERG and a promising inhibitory activity against certain kinases.
Tier 2: Target Deconvolution and Focused Screening
The insights from Tier 1 guide a more focused and extensive screening effort.
-
Kinome-wide Profiling: Given the significant inhibition of ABL1 and SRC, a broad kinase panel screen is the logical next step. Companies like Reaction Biology and Promega offer panels covering a large portion of the human kinome.[8][9] This will help to identify the primary kinase target(s) and establish an initial selectivity profile.
-
hERG Channel Follow-up: The potential for hERG inhibition requires dedicated follow-up. A full dose-response study using automated patch-clamp electrophysiology is the gold standard for quantifying the IC50 and assessing the risk of cardiac arrhythmia.[7]
Tier 3: Target Validation and Selectivity Confirmation
Once primary targets are identified, the focus shifts to validating these interactions and quantifying the compound's selectivity.
-
Dose-Response Studies: For the most potently inhibited kinases from the kinome screen, full dose-response curves are generated to determine accurate IC50 values.
-
Cellular Target Engagement: A critical step is to confirm that the compound binds to its putative target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[10][11][12]
Comparative Analysis with Structural Analogs
To understand the structure-activity relationship (SAR) and selectivity drivers, it is essential to compare the lead compound with closely related analogs.
Caption: Structural comparison of the lead compound and two hypothetical analogs.
Hypothetical Kinase Selectivity Data (IC50, nM)
| Kinase Target | 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine | Analog A (unsubstituted) | Analog B (6-Chloro) |
| ABL1 | 50 | 500 | 25 |
| SRC | 120 | 1500 | 80 |
| LCK | 800 | >10,000 | 450 |
| VEGFR2 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
This data is purely illustrative.
This comparative data suggests that the methoxy group at the 5-position enhances potency against ABL1 and SRC compared to the unsubstituted analog. The electron-withdrawing chloro group at the 6-position in Analog B further increases potency. This type of analysis is crucial for guiding medicinal chemistry efforts to optimize both potency and selectivity.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from methodologies used in commercially available kinase profiling systems.[9]
-
Compound Preparation: Prepare a 10-point serial dilution of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine in 100% DMSO, starting from a 10 mM stock.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase working stock solution (containing the target kinase, e.g., ABL1, in reaction buffer).
-
Initiate the reaction by adding 2 µL of the ATP/Substrate working stock solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol outlines a general workflow for assessing target engagement in intact cells.[11]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K562 cells, which express ABL1) to 70-80% confluency.
-
Treat the cells with various concentrations of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine or DMSO (vehicle control) for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve".
-
Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by thawing on ice).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the target protein (e.g., ABL1) in the soluble fraction using a standard protein detection method such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition, plot the relative amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.
-
Conclusion
The cross-reactivity profiling of a novel compound like 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine is a multi-faceted endeavor that requires a logical and tiered experimental approach. By starting with broad liability panels and progressively narrowing the focus to specific target classes and eventually to individual targets, researchers can efficiently build a comprehensive pharmacological profile. The integration of cellular target engagement assays like CETSA® is crucial for validating in vitro findings in a more physiologically relevant context. Comparative analysis against structural analogs provides invaluable insights into the structure-activity and structure-selectivity relationships, ultimately guiding the optimization of lead compounds. This systematic approach not only de-risks the drug development process by identifying potential safety issues early on but also maximizes the chances of uncovering novel therapeutic opportunities.
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Asiri, A. M., & Khan, S. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. CHIMIA International Journal for Chemistry, 75(3), 214-227.[2]
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research.[32]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2145.[35]
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A Comparative Guide to the Reproducible Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, making the development of robust and reproducible synthetic methodologies a critical endeavor for researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this important chemical space: the modern palladium-catalyzed Buchwald-Hartwig amination and a classical copper-catalyzed Ullmann-type condensation.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure experimental success and reproducibility.
The Strategic Importance of Synthetic Route Selection
The choice of a synthetic pathway to 3,4-dihydro-2H-1,4-benzoxazine derivatives is governed by several factors including the desired substitution pattern, availability of starting materials, scalability, and the tolerance of sensitive functional groups. The two methods discussed herein represent a contrast between a modern, highly versatile catalytic system and a more traditional, cost-effective approach. Understanding the nuances of each is paramount for efficient and reliable synthesis.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen bonds.[1][2] Its application to the intramolecular cyclization for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines offers a reliable route with broad substrate scope and functional group tolerance.[3]
Mechanistic Rationale & Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and stabilize the active catalytic species.[4]
Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
This protocol is adapted from a reported synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.[3]
Step 1: Preparation of the Starting Material
The synthesis often commences with the preparation of a suitable N-substituted 2-aminophenol derivative. For instance, a cascade hydrogenation and reductive amination of a nitro-precursor can yield the necessary 1,4-benzoxazine core.[3]
Step 2: Buchwald-Hartwig Cross-Coupling
-
To an oven-dried Schlenk tube, add the 1,4-benzoxazine derivative (1.0 equiv.), the desired aryl bromide (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand, for example, Xantphos (0.04 equiv.).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.
Data Presentation
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Purity (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 85 | >98 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 | >99 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 78 | >97 |
Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions.
Visualization of the Workflow
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A Senior Application Scientist's Guide to Quantitative Structure-Property Relationship (QSPR) Modeling of Benzoxazines
This guide provides an in-depth exploration of Quantitative Structure-Property Relationship (QSPR) modeling as applied to benzoxazine resins. We will objectively compare the performance of polybenzoxazines with established thermosets, detail the methodologies for building predictive QSPR models, and provide the experimental protocols necessary for data generation and validation. This document is intended for researchers, chemists, and materials scientists seeking to leverage computational tools for the rational design of high-performance polymers.
Introduction: Benzoxazines as High-Performance Phenolics
Benzoxazines represent a significant advancement in the field of phenolic resins.[1][2] Synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde, these heterocyclic compounds offer remarkable molecular design flexibility.[2][3][4] Upon thermal curing, the benzoxazine ring undergoes a ring-opening polymerization to form a highly cross-linked polybenzoxazine network.[5]
This curing process is an addition reaction, meaning no volatile by-products are released, which overcomes a major drawback of traditional phenolic resins.[4][6] The resulting polymers exhibit a compelling portfolio of properties, including:
-
High Glass Transition Temperature (Tg) and thermal stability.[7][8][9]
-
Superb dielectric properties, making them suitable for electronics applications.[6][13][14]
The ability to tailor these properties by judiciously selecting the precursor phenol and amine makes benzoxazines an ideal candidate for QSPR studies. QSPR is a computational methodology that seeks to establish a mathematical relationship between the chemical structure of a molecule (quantified by molecular descriptors) and its macroscopic properties.[10][15] For polymer scientists, QSPR is a powerful predictive tool that enables the in-silico screening of novel monomer structures, accelerating the discovery of materials with desired performance characteristics while minimizing synthetic effort and resource expenditure.[10][15][16]
Performance Benchmark: Benzoxazines vs. Epoxy and Phenolic Resins
While benzoxazines offer a unique combination of properties, their performance must be contextualized against industry-standard thermosets like epoxy and conventional phenolic resins. Polybenzoxazines are often considered as potential replacements for these materials in demanding applications.[4][10]
The causality behind these differences lies in the final cross-linked network structure. The polybenzoxazine network is rich in phenolic and Mannich bridge structures, contributing to high thermal stability and inherent flame retardancy, similar to phenolics.[17] However, the absence of volatile condensation products during cure leads to a less porous, more uniform network, resulting in lower water absorption and improved dimensional stability compared to traditional phenolics. When compared to epoxies, benzoxazines often exhibit superior thermal properties and flame retardancy without the need for halogenated additives.[10][17] Blending benzoxazines with epoxy resins is also a common strategy to create copolymers with tailored properties, such as reduced viscosity or enhanced mechanical strength.[6][18][19]
Table 1: Comparative Property Analysis of Thermosetting Resins
| Property | Polybenzoxazines | Epoxy Resins | Phenolic Resins | Rationale for Performance |
| Curing Mechanism | Ring-Opening Polymerization | Addition Polymerization | Condensation Polymerization | Benzoxazines' addition cure eliminates volatiles, reducing voids and shrinkage.[4][6] |
| Volatiles Released | None | None | Water, Ammonia | Leads to higher dimensional stability and lower porosity in polybenzoxazines.[6] |
| Shrinkage | Near-Zero | Low | High | Critical for applications requiring high precision and low internal stress.[4][6] |
| Glass Transition (Tg) | High (140 - 250+ °C)[4] | Moderate to High | High | The rigid, highly cross-linked aromatic structure of polybenzoxazines contributes to high Tg. |
| Char Yield (TGA) | High (up to 80%)[11] | Low to Moderate | High | High aromatic content leads to significant char formation, enhancing fire resistance.[10] |
| Flammability (UL-94) | Excellent (V-1 or V-0)[6] | Poor (requires additives) | Excellent | Inherently flame retardant due to network structure, often without halogenated additives.[17] |
| Water Absorption | Very Low[6] | Low | Moderate to High | The hydrophobic nature and low porosity of the cured network minimize water ingress.[12] |
| Dielectric Constant | Low[6][13] | Moderate | Moderate | The low polarity of the polymer backbone results in excellent electrical insulation properties.[14] |
| Flexural Strength | Good to Excellent | Excellent | Good | While strong, epoxies often exhibit superior mechanical properties unless benzoxazines are specifically tailored or blended.[6][17] |
The QSPR Workflow: From Monomer Design to Property Prediction
A robust QSPR model serves as a bridge between the theoretical molecular structure and real-world material performance. The development process is a self-validating system, where computational predictions are ultimately tested against experimental reality.
Caption: The iterative QSPR workflow for benzoxazine design.
Step 1: Dataset Assembly and Curation
The foundation of any QSPR model is a high-quality dataset. This involves compiling a "training set" of diverse benzoxazine monomer structures for which a specific property (e.g., char yield, Tg) has been reliably measured through experimentation.[10][15] Data curation is critical; properties like Tg are not first-order thermodynamic transitions and can vary based on measurement conditions, so consistency is key.[10]
Step 2: Molecular Descriptor Calculation
For each monomer in the dataset, a large number of numerical molecular descriptors are calculated using specialized software like the Molecular Operating Environment (MOE).[10][15][16] These descriptors are quantitative representations of the molecule's structure and can be categorized as:
-
Constitutional: Atom counts, molecular weight, number of rotatable bonds.
-
Topological: Describing atomic connectivity and branching.
-
Quantum-Chemical: Derived from quantum mechanics, such as HOMO/LUMO energies, partial charges, and surface areas.[7][20]
The choice of descriptors is crucial. For example, studies have shown that for predicting the char yield of polybenzoxazines, the number of rotatable bonds and the water-accessible surface area are highly important descriptors.[10] For predicting electrochemical properties, descriptors like HOMO energy and partial positive surface area are more relevant.[7][20]
Step 3: Model Development
The goal is to find the best statistical correlation between the calculated descriptors (independent variables) and the experimental property (dependent variable). A subset of the most relevant descriptors is selected to build a mathematical model. Common algorithms include:
-
Partial Least Squares (PLS): Effective for handling datasets where the number of descriptors is large and they may be inter-correlated.[10][15]
-
Multiple Linear Regression (MLR): Creates a straightforward linear equation, offering high interpretability.[7][20][21]
-
Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex, non-linear relationships, often yielding higher accuracy than linear methods.[7][20][21]
Step 4: Model Validation
A model is only useful if it can make accurate predictions on new, unseen data. Therefore, rigorous validation is essential to ensure the model is not "overfitted" to the training data. This is a self-validating check on the model's logic.
-
Internal Validation: Techniques like leave-one-out cross-validation are used on the training set to assess the model's robustness. The resulting Q² statistic is a key indicator.[7][20]
-
External Validation: The model is used to predict the properties of a "test set"—a portion of the initial dataset that was excluded from the model-building process. A high correlation coefficient (R²) between predicted and actual values for the test set indicates good predictive power.[10][16] An R² value above 90% is generally considered a reasonable correlation.[10]
Experimental Protocols for QSPR Data Generation
The integrity of a QSPR model is directly dependent on the quality of the experimental data used to build and validate it. Below are standardized, detailed protocols for the synthesis and characterization of benzoxazines.
Protocol 1: One-Pot Synthesis of a Benzoxazine Monomer
This protocol describes the synthesis of a common diamine-based benzoxazine monomer. The choice of a one-pot synthesis is for efficiency and scalability.
Caption: General scheme for benzoxazine monomer synthesis.
Methodology:
-
Reagent Preparation: Into a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the calculated amounts of the chosen diamine (e.g., 4,4'-diaminodiphenylmethane), phenol, and a suitable solvent like toluene.[22][23] The molar ratio is typically 1:2:4 (diamine:phenol:formaldehyde).
-
Dissolution: Heat the mixture to 60 °C while stirring to ensure all solid reagents are fully dissolved.[22][23]
-
Reaction Initiation: Once dissolved, add the calculated amount of paraformaldehyde to the flask.
-
Synthesis: Increase the temperature to 80–90 °C and allow the reaction to proceed under reflux for 8 hours.[22][23] The reaction is a Mannich condensation, where formaldehyde and the amine form an intermediate that then reacts with the phenol to form the heterocyclic oxazine ring.
-
Workup: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting product (typically a glassy solid or viscous liquid) in a vacuum oven at 90 °C for at least 6 hours to remove any residual solvent.[22][23] The monomer can often be used for polymerization without further purification.[22]
Protocol 2: Thermal Curing of Benzoxazine Monomers
This protocol details a typical multi-stage curing schedule to convert the monomer into a fully cross-linked polybenzoxazine network.
Methodology:
-
Degassing (Crucial Step): Place the synthesized monomer into a mold. Heat the mold to 130 °C for 1 hour in a vacuum oven.[22][23] This step is essential to remove any entrapped air or trace volatiles, preventing void formation in the final polymer, which would compromise mechanical and dielectric properties.
-
Staged Curing: Transfer the mold to a programmable oven and execute a multi-stage curing profile. A typical schedule is:
-
Verification of Cure: The completeness of the cure can be verified using Differential Scanning Calorimetry (DSC). A fully cured sample will show no residual exothermic peak associated with the polymerization reaction on a subsequent DSC scan.[22][23]
Protocol 3: Key Property Characterization
The following are standard techniques used to measure the properties needed for a QSPR dataset.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine thermal stability and char yield.
-
Procedure: A small sample of the cured polybenzoxazine is heated at a constant rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (air) atmosphere. The instrument records the sample's weight as a function of temperature. The char yield is the percentage of residual mass at a high temperature (e.g., 800 °C).[11]
-
-
Differential Scanning Calorimetry (DSC):
-
Dynamic Mechanical Analysis (DMA):
Conclusion and Future Outlook
The QSPR methodology represents a paradigm shift in materials design, moving from trial-and-error synthesis to a predictive, structure-driven approach. For benzoxazines, QSPR has proven to be a valuable tool for predicting critical properties like thermal stability and char yield with reasonable accuracy.[10][16] The success of these models is a testament to the synergy between computational chemistry and experimental validation.
As computational power increases and machine learning algorithms become more sophisticated, the predictive accuracy and scope of QSPR models will continue to expand.[10] Future work will likely focus on developing models for more complex properties, such as mechanical toughness and long-term durability, and integrating multi-property optimization to design benzoxazine resins that meet a suite of demanding performance targets simultaneously. This computational-experimental feedback loop is the cornerstone of modern materials discovery.
References
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Developing (Quantitative Structure Property Relationships) QSPR Techniques to Predict the Char Formation of Polybenzoxazines. MDPI. [Link]
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QSPR modeling of the half-wave potentials of benzoxazines by optimal descriptors calculated with the SMILES. PubMed. [Link]
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Comparison of Mechanical and Flammability Properties of Benzoxazine and Epoxy Resin Based Carbon Fibre Composite Sandwich Structures. SciSpace. [Link]
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QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. PMC - NIH. [Link]
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QSPR modeling of the half-wave potentials of benzoxazines by optimal descriptors calculated with the SMILES. DOI. [Link]
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Prediction and experimental validation of the char yield of crosslinked polybenzoxazines.. E-Thesis Deposit Service. [Link]
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QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. PubMed. [Link]
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Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. MDPI. [Link]
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Polybenzoxazine-modified epoxy resin: thermal properties and coating performance. Taylor & Francis Online. [Link]
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Polybenzoxazine. Wikipedia. [Link]
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QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Brieflands. [Link]
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Multifunctional Biobased Benzoxazines Blended with an Epoxy Resin for Tunable High-Performance Properties. ACS Sustainable Chemistry & Engineering. [Link]
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QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. ResearchGate. [Link]
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Novel benzoxazine/epoxy/phenolic molding compound and its thermal stability. ResearchGate. [Link]
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(PDF) QSPR study for the prediction of half-wave potentials of benzoxazines by heuristic method and radial basis function neural network. ResearchGate. [Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC - NIH. [Link]
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Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. ResearchGate. [Link]
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Thermosets: Phenolics, Novolacs, and Benzoxazine. ResearchGate. [Link]
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Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. [Link]
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. SpringerLink. [Link]
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Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane: synthesis and characterization. Preprints.org. [Link]
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Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Semantic Scholar. [Link]
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Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Semantic Scholar. [Link]
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Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI. [Link]
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Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation. PMC - NIH. [Link]
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Developing (Quantitative Structure Property Relationships) QSPR Techniques to Predict the Char Formation of Polybenzoxazines. PMC - NIH. [Link]
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Characterization of Mechanical Properties and Surface Wettability of Epoxy Resin/Benzoxazine Composites in a Simulated Acid Rain Environment. MDPI. [Link]
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Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). MDPI. [Link]
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Thermal properties of polybenzoxazines. ResearchGate. [Link]
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Development of low‐viscosity benzoxazine resins and their polymers. ResearchGate. [Link]
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Thermal properties of phthalonitrile functional polybenzoxazines. ResearchGate. [Link]
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Thermal properties of polybenzoxazines derived from BZ14-BZ19. ResearchGate. [Link]
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Thermal properties of polybenzoxazines.. ResearchGate. [Link]
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Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation. ResearchGate. [Link]
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Benzoxazine based high performance materials with low dielectric constant: A review. TU/e. [Link]
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Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]
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A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI. [Link]
-
Design and Preparation of Benzoxazine Resin with High-Frequency Low Dielectric Constants and Ultralow Dielectric Losses. ResearchGate. [Link]
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Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. MDPI. [Link]
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The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Efficacy of Benzoxazine Derivatives
In the relentless pursuit of novel and effective anticancer agents, the scientific community has increasingly turned its attention to the versatile class of heterocyclic compounds known as benzoxazines.[1] Their unique structural features and amenability to synthetic modification have positioned them as promising scaffolds for the development of targeted cancer therapies. This guide provides a comprehensive comparison of the efficacy of various benzoxazine derivatives against a panel of cancer cell lines, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development. We will delve into the mechanistic underpinnings of their cytotoxic effects and offer insights into the experimental design crucial for their evaluation.
Unveiling the Anticancer Potential: A Comparative Analysis
The antitumor activity of benzoxazine derivatives has been demonstrated across a spectrum of cancer cell types, including breast, lung, colon, prostate, cervical, and liver cancers. The efficacy, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific chemical substitutions on the benzoxazine core and the genetic makeup of the cancer cell line.
Below is a comparative table summarizing the reported IC50 values of various benzoxazine derivatives against different cancer cell lines. This data highlights the diverse potency and selectivity of these compounds.
| Derivative/Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 2b | MCF-7 | Breast Cancer | 2.27 | [2] |
| HCT-116 | Colon Cancer | 4.44 | [2] | |
| Compound 4b | MCF-7 | Breast Cancer | 3.26 | [2] |
| HCT-116 | Colon Cancer | 7.63 | [2] | |
| Benzoxazine-Purine Hybrid 9 | MCF-7 | Breast Cancer | 4.06 | [1] |
| Benzoxazine-Purine Hybrid 12 | MCF-7 | Breast Cancer | 3.39 | [1] |
| HCT-116 | Colon Cancer | 5.20 | [1] | |
| Benzoxazine-Purine Hybrid 10 | HCT-116 | Colon Cancer | 4.80 | [1] |
| Benzoxazine Derivative 3 | A549 | Lung Cancer | 36.6 (µg/mL) | [3] |
| Benzoxazinoid from S. dulcis | DU-145 | Prostate Cancer | 65.8 (µg/mL) | [4] |
| 2-Mercaptobenzoxazole Deriv. 4b | HepG2 | Liver Cancer | 19.34 | [5] |
| MCF-7 | Breast Cancer | 9.72 | [5] | |
| MDA-MB-231 | Breast Cancer | 12.87 | [5] | |
| HeLa | Cervical Cancer | 15.62 | [5] | |
| 2-Mercaptobenzoxazole Deriv. 6b | HepG2 | Liver Cancer | 6.83 | [5] |
| MCF-7 | Breast Cancer | 3.64 | [5] | |
| MDA-MB-231 | Breast Cancer | 2.14 | [5] | |
| HeLa | Cervical Cancer | 5.18 | [5] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Deciphering the Mechanisms of Action: More Than Just Cytotoxicity
The anticancer effects of benzoxazine derivatives are not solely due to non-specific cytotoxicity. Research has begun to illuminate specific molecular pathways that these compounds modulate to induce cancer cell death. Understanding these mechanisms is paramount for the rational design of next-generation derivatives with improved efficacy and reduced side effects.
A key mechanism identified for some benzoxazine derivatives is the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, these compounds can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents that induce DNA damage.
Another prevalent mechanism is the induction of apoptosis, or programmed cell death. Benzoxazine derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, common targets for anticancer drug development.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
A Guide to Experimental Evaluation: Protocols and Workflows
To rigorously assess the anticancer efficacy of novel benzoxazine derivatives, a standardized yet adaptable experimental workflow is essential. The following diagram outlines a typical workflow for the in vitro evaluation of these compounds.
Caption: A typical experimental workflow for evaluating benzoxazine derivatives.
Detailed Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzoxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the crystals completely.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Benzoxazine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazine derivatives at their IC50 concentrations for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular pathways affected by the benzoxazine derivatives.
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p-DNA-PK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with benzoxazine derivatives, then lyse the cells in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
Benzoxazine derivatives represent a promising and versatile class of compounds with significant potential in the development of novel anticancer therapies. The data presented in this guide highlights their diverse efficacy across various cancer cell lines and sheds light on their potential mechanisms of action. The provided experimental protocols offer a robust framework for researchers to further explore and validate the therapeutic potential of new derivatives.
Future research should focus on elucidating the structure-activity relationships to guide the synthesis of more potent and selective compounds. In vivo studies are a critical next step to evaluate the efficacy and safety of the most promising candidates in preclinical models. Furthermore, exploring the potential of benzoxazine derivatives as chemosensitizers or in combination therapies could open new avenues for improving cancer treatment outcomes. The continued investigation of this fascinating class of molecules holds great promise for the future of oncology drug discovery.
References
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- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazinoids from Scoparia dulcis (sweet broomweed) with antiproliferative activity against the DU-145 human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine Against Established Neurological Enzyme Inhibitors
This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. Given the structural motifs present in the broader benzo[b]oxazine class, which are known to exhibit a range of biological activities, we propose an initial screening against two critical enzymes in the central nervous system: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).
This document is structured to guide researchers through the process of benchmarking this compound against well-established inhibitors, providing the scientific rationale, detailed experimental protocols, and a clear framework for data interpretation. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction and Rationale
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as 5-HT6 receptor antagonists for cognitive disorders and even as potential anticancer agents.[3][4] However, the specific biological targets of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine remain uncharacterized. Its structural resemblance to various CNS-active compounds suggests that a primary screening against key neurological enzymes is a logical first step in elucidating its pharmacological profile.
We have selected two high-value targets for this initial investigation:
-
Acetylcholinesterase (AChE): A pivotal enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6]
-
Monoamine Oxidase (MAO): A family of mitochondrial enzymes (isoforms A and B) that are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[7][9]
By comparing the inhibitory activity of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine against these enzymes with that of industry-standard inhibitors, we can gain valuable insights into its potential therapeutic applications and guide further drug development efforts.
Benchmarking Against Acetylcholinesterase (AChE)
Background: The Role of AChE in Neurodegeneration
In a healthy cholinergic synapse, AChE rapidly breaks down acetylcholine, terminating the nerve signal.[5] In Alzheimer's disease, there is a significant loss of acetylcholine-producing neurons, leading to a cholinergic deficit that contributes to cognitive decline.[6] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help to alleviate some of the cognitive symptoms of the disease.[6][10]
Benchmark Inhibitor: Donepezil
For this comparative study, we have selected Donepezil as the benchmark AChE inhibitor.
-
Mechanism of Action: Donepezil is a potent, reversible, and highly selective inhibitor of acetylcholinesterase.[1][11] It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine.[6] Its high selectivity for AChE over butyrylcholinesterase (BChE) and its central nervous system activity make it a widely prescribed medication for Alzheimer's disease.[12]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[13][14]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[13] The rate of TNB production is directly proportional to AChE activity.
Caption: Principle of the Ellman's method for AChE activity detection.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
-
Donepezil (Benchmark Inhibitor)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in Tris-HCl buffer. Prepare this solution fresh daily.
-
ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare fresh.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer. Store protected from light at 4°C.
-
Inhibitor Stock Solutions (10 mM): Prepare stock solutions of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and Donepezil in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and Donepezil in Tris-HCl buffer. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 140 µL Tris-HCl buffer + 20 µL of diluted test compound/Donepezil + 20 µL of AChE solution.
-
100% Activity Control (No Inhibitor): 140 µL Tris-HCl buffer + 20 µL of inhibitor solvent (e.g., 1% DMSO in buffer) + 20 µL of AChE solution.
-
Blank (No Enzyme): 160 µL Tris-HCl buffer + 20 µL of inhibitor solvent.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add 20 µL of DTNB solution to all wells.
-
Add 20 µL of ATCh solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for at least 10 minutes to determine the reaction rate (V).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and Donepezil using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format to allow for direct comparison.
| Compound | Target | IC50 (µM) [95% CI] |
| 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine | AChE | Experimental Data |
| Donepezil (Benchmark) | AChE | Experimental Data |
A lower IC50 value indicates greater potency. By comparing the IC50 of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine to that of Donepezil, its relative potency as an AChE inhibitor can be determined.
Benchmarking Against Monoamine Oxidase (MAO)
Background: The Role of MAO-A and MAO-B
MAO enzymes are critical for regulating the levels of monoamine neurotransmitters in the brain and peripheral tissues.[9]
-
MAO-A preferentially metabolizes serotonin and norepinephrine.[15] Its inhibition leads to an increase in these neurotransmitters, which is the basis for the therapeutic effect of MAO-A inhibitors in depression and anxiety.[7]
-
MAO-B primarily metabolizes dopamine.[16] By inhibiting MAO-B, dopamine levels in the brain can be increased, which is beneficial for patients with Parkinson's disease, a condition characterized by dopamine deficiency.[16][17]
Benchmark Inhibitors: Clorgyline and Selegiline
We will use two selective inhibitors to benchmark the activity of our test compound against both MAO isoforms.
-
Clorgyline (for MAO-A): An irreversible and selective inhibitor of MAO-A.[2][18] Its high selectivity makes it an excellent tool for differentiating the activity of MAO-A from MAO-B.[15]
-
Selegiline (for MAO-B): An irreversible inhibitor that is highly selective for MAO-B at lower concentrations.[19][20] At higher doses, it can also inhibit MAO-A.[20] It is used clinically to treat Parkinson's disease.[16]
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol describes a common fluorometric method for measuring MAO activity, which is suitable for high-throughput screening.[21][22]
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[8] The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is directly proportional to MAO activity.
Caption: Principle of the fluorometric MAO inhibition assay.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
-
Clorgyline (MAO-A inhibitor)
-
Selegiline (MAO-B inhibitor)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
A suitable fluorescent probe (e.g., Amplex Red, OxiRed™)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare working solutions of MAO-A and MAO-B in assay buffer. Keep on ice.
-
Inhibitor Stock Solutions (10 mM): Prepare stock solutions of the test compound, Clorgyline, and Selegiline in 100% DMSO.
-
Serial Dilutions: Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Test Wells: Add 10 µL of diluted test compound/benchmark inhibitor.
-
100% Activity Control: Add 10 µL of inhibitor solvent (e.g., 1% DMSO in buffer).
-
Blank Control: Add 60 µL of assay buffer (no enzyme or inhibitor).
-
-
Pre-incubation:
-
Gently mix the plate.
-
Incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Initiation of Reaction:
-
Prepare a "Substrate Mix" containing p-Tyramine, HRP, and the fluorescent probe in assay buffer.
-
Add 40 µL of the Substrate Mix to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 20-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration against the appropriate enzyme (MAO-A or MAO-B).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values for the test compound, Clorgyline (against MAO-A), and Selegiline (against MAO-B) using a sigmoidal dose-response curve.
-
Data Presentation and Interpretation
Summarize the data in a table to facilitate a clear comparison of potency and selectivity.
| Compound | Target | IC50 (µM) [95% CI] | Selectivity (MAO-A/MAO-B) |
| 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine | MAO-A | Experimental Data | Calculated Ratio |
| MAO-B | Experimental Data | ||
| Clorgyline (Benchmark) | MAO-A | Experimental Data | Highly Selective for A |
| Selegiline (Benchmark) | MAO-B | Experimental Data | Selective for B |
The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A value > 1 indicates selectivity for MAO-B, while a value < 1 indicates selectivity for MAO-A. This data will reveal not only the potency of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine but also its preference for one MAO isoform over the other.
Overall Discussion and Future Directions
This guide outlines a robust, two-pronged approach to the initial pharmacological characterization of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine. By benchmarking its inhibitory activity against both AChE and the MAO isoforms using established assays and reference compounds, researchers can generate high-quality, interpretable data.
The results of these experiments will determine the next steps:
-
Potent and Selective Inhibition: If the compound shows potent and selective inhibition of any of the targets (e.g., a low IC50 for MAO-B and a high IC50 for MAO-A and AChE), further studies should focus on this specific target. This would include determining the mechanism of inhibition (reversible vs. irreversible), in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Moderate or Non-selective Inhibition: If the compound exhibits moderate or non-selective activity, it could be a candidate for a multi-target-directed ligand, a strategy of growing interest for complex multifactorial diseases like Alzheimer's.[]
-
No Significant Inhibition: If no significant activity is observed, this would suggest that the compound's primary targets lie elsewhere, and broader screening against other receptor and enzyme panels would be warranted.
Regardless of the outcome, the systematic approach detailed in this guide provides a solid foundation for understanding the biological activity of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine and its potential as a novel therapeutic agent.
References
- 1. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Donepezil - Wikipedia [en.wikipedia.org]
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- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. apexbt.com [apexbt.com]
- 16. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 17. What is the mechanism of Selegiline? [synapse.patsnap.com]
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- 19. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
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- 22. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is built on the core principles of laboratory safety, regulatory compliance, and scientific integrity. The procedures outlined are designed to be self-validating, ensuring that each step contributes to a safe and accountable workflow.
A critical aspect of managing this specific compound is the limited availability of comprehensive toxicological and environmental fate data.[3] Therefore, this guide adopts the precautionary principle, treating 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine as a hazardous substance and mandating its disposal through a licensed hazardous waste management program.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the foundation of its safe management. While specific toxicological properties for 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine are not thoroughly investigated, an assessment of its chemical class (a benzoxazine derivative) and data from isomeric compounds allows for a presumptive hazard profile.[3][4]
Benzoxazines are nitrogen-containing heterocyclic compounds that can have biological activity.[5][6] The GHS classifications for the related compound 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[4] Consequently, we must handle the 5-methoxy isomer with the same level of caution.
| Property | Data | Reference |
| Chemical Name | 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine | [7] |
| CAS Number | 1058704-69-0 | [7] |
| Molecular Formula | C₉H₁₁NO₂ | [7] |
| Molecular Weight | 165.19 g/mol | [7] |
| Presumptive GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4][8] |
| Physical Form | Solid (typical for similar compounds) | N/A |
| Decomposition Products | Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). | [9] |
The Core Directive: No Drain or Trash Disposal
Under no circumstances should 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine or its solutions be disposed of down the drain or in regular solid waste.[10][11] This is a cornerstone of responsible chemical management. Sewer disposal is prohibited for hazardous wastes, and this compound's potential environmental and health impacts necessitate professional handling.[10] Similarly, disposal by evaporation in a fume hood is not a permissible method.[10] All waste materials containing this compound must be collected, labeled, and managed as regulated hazardous waste.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the collection and disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine waste. Adherence to this workflow is mandatory to ensure personnel safety and regulatory compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Eye/Face Protection: Chemical safety goggles or a face shield.[12]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][12]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur in a certified chemical fume hood to prevent inhalation.[8]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[2]
-
Solid Waste: Collect waste 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, contaminated weighing papers, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams.
-
Incompatibilities: Avoid mixing this waste with strong acids, bases, or oxidizing agents, as this could initiate a hazardous reaction.[9]
Caption: Waste Segregation Decision Flow.
Step 3: Container Selection and Labeling
The waste container is the primary means of containment and communication of the hazard.
-
Container Choice: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition and has a secure, leak-proof lid.[2][13]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[12][13] The label must include:
-
The full chemical name: "Waste 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine".
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful).[8]
-
The date when waste was first added to the container.[13]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are critical for safe temporary accumulation of waste.
-
Location: The waste container must be stored at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[13]
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[10]
-
Closure: Keep the waste container closed at all times except when adding waste.[10][13]
-
Accumulation Limits: Do not exceed the maximum accumulation volume (typically 55 gallons) or time limits (typically up to 12 months) as specified by your institution and local regulations.[13]
Step 5: Arrange for Professional Disposal
Final disposal must be conducted by trained professionals.
-
Contact EHS: When the container is nearly full (e.g., 90% capacity) or approaching its time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[13][14]
-
Disposal Method: The designated disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12][15] This method ensures the complete destruction of the compound.
Emergency Protocol: Spill Management
In the event of a small spill, a prompt and correct response is crucial to mitigate exposure and contamination.
Caption: Small Spill Response Workflow.
-
Evacuate and Alert: Alert others in the immediate vicinity and restrict access to the area.
-
Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE.
-
Absorb: Cover the spill with a chemically inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[12] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste" and manage it according to the protocol in Section 3.
Decontamination of Empty Containers
An "empty" container that held 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine must be decontaminated before it can be disposed of as regular trash or recycled.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[10]
-
Deface Label: After triple-rinsing, completely deface or remove the original chemical label.[1]
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[1]
By adhering to this comprehensive guide, you ensure that the disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is handled with the highest standards of safety, accountability, and environmental responsibility, building a foundation of trust in our laboratory operations.
References
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
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Hazardous Waste and Disposal Considerations. American Chemical Society. Link
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5-Methoxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione. Smolecule. Link
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Link
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5-Methoxy-3, 4-dihydro-2H-benzo[b][1][2]oxazine, min 95%, 50 mg. Oakwood Chemical. Link
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SAFETY DATA SHEET for a related compound. Sigma-Aldrich. Link
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6-methoxy-3,4-dihydro-2H-1,4-benzoxazine PubChem Entry. National Center for Biotechnology Information. Link
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Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem. Link
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Safety Data Sheet for a related compound. Biosynth. Link
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Link
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Safety Data Sheet for a related compound. AK Scientific, Inc. Link
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SAFETY DATA SHEET for a related compound. Fisher Scientific. Link
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Link
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Navigating the Safe Handling of 5-Methoxy-3,4-dihydro-2H-benzo[b]oxazine: A Guide to Personal Protective Equipment and Disposal
Navigating the Safe Handling of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Core Safety Directives: Understanding the Risks
The primary hazards associated with handling 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine and its analogues are:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[2][4][5]
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation and potential damage.[2][4][5]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2][4][5]
These hazards underscore the necessity of a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
A thorough risk assessment should always precede any handling of this compound. However, the following table outlines the recommended baseline PPE for handling 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[2][6][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation.[2][7][9] Gloves should be inspected before each use and changed regularly, at least every 30 to 60 minutes, or immediately if contaminated.[9] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[7][10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[6][7][8] |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills.[7][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][10]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7][11]
-
Gather Materials: Prepare all necessary equipment, reagents, and waste containers before commencing work to minimize movement and the potential for spills.[7]
Donning PPE
Properly putting on PPE is the first line of defense. The following sequence should be followed:
-
Lab coat or apron
-
Respirator (if required)
-
Eye and face protection
-
Gloves (ensure cuffs are pulled over the sleeves of the lab coat)[9]
Handling the Compound
-
Weighing and Aliquoting: If weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to control dust.[7] Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If using a volatile solvent, ensure this is done in a well-ventilated fume hood.[7]
-
Minimize Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.[1][10]
Post-Handling Decontamination
-
Work Surface: Thoroughly wipe down the work area with an appropriate solvent to decontaminate all surfaces.[7][10]
-
Equipment: Clean all non-disposable equipment used during the procedure.
Doffing PPE
Removing PPE correctly is crucial to prevent cross-contamination.[7] The general order is:
Disposal Plan: Managing Waste Safely
Proper disposal of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine and contaminated materials is a critical final step.
-
Solid Waste: Collect all solid waste, including contaminated consumables like pipette tips, weighing paper, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.[1][3]
-
Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine" and appropriate hazard warnings.[3]
-
Storage: Store sealed waste containers in a well-ventilated area, away from incompatible materials, and in accordance with your institution's environmental health and safety (EHS) guidelines.[3]
-
Final Disposal: Dispose of all chemical waste through an authorized hazardous waste collection service, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in the regular trash. [7]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Caption: Workflow for the safe handling of 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine.
By implementing these comprehensive safety measures, researchers can confidently and safely work with 5-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine, ensuring both personal safety and the integrity of their research.
References
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Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]
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Guidelines on Handling Hazardous Drugs - ASHP. (2006). Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]
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5-Methoxy-3, 4-dihydro-2H-benzo[b][1][2]oxazine, min 95%, 50 mg. (n.d.). Retrieved from a commercial supplier website.
- Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One - Benchchem. (n.d.).
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Safety Data Sheet - Biosynth. (2021, January 11). Retrieved from a safety data sheet for a related imidazo[2,1-b][1][6]oxazine derivative.
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Safe handling of hazardous drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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-
Chemical Handling Safety & PPE Requirements. (n.d.). Retrieved from [Link]
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-
3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol - PubChem - NIH. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
